Fmoc-N-Me-Homocys(Trt)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDJDZSADBCCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-Me-Homocys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-S-trityl-L-homocysteine, commonly known as Fmoc-N-Me-Homocys(Trt)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), offering unique advantages in the design and development of novel peptide-based therapeutics.
Core Concepts and Chemical Properties
This compound is a strategically modified amino acid designed for incorporation into peptide chains to enhance their structural stability and biological half-life. Its key features include the N-methylated backbone, which provides resistance to enzymatic degradation, and the trityl-protected thiol side chain of homocysteine, which allows for selective disulfide bond formation or other modifications.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tritylthio)butanoic acid |
| CAS Number | 526210-78-6 |
| Molecular Formula | C₃₉H₃₅NO₄S |
| Molecular Weight | 613.76 g/mol |
| Appearance | White to off-white powder or crystals |
| Purity (typical) | ≥97% (HPLC) |
Structural Features and Their Significance
The unique properties of this compound stem from its three key protective groups:
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the α-amine allows for the stepwise assembly of peptide chains in SPPS. It is stable under acidic conditions and can be selectively removed with a mild base, typically piperidine.
-
N-Methyl Group: The methylation of the backbone amide nitrogen introduces steric hindrance, which can restrict the conformational flexibility of the peptide. This can lead to the stabilization of specific secondary structures, such as β-turns, and significantly increases the peptide's resistance to proteolytic degradation.
-
Trt (Trityl) Group: The bulky trityl group provides robust protection for the thiol side chain of the homocysteine residue. It is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free thiol for disulfide bond formation or other modifications.
Experimental Protocols
While a specific, detailed, and publicly available protocol for the synthesis of this compound is scarce, a plausible synthetic route can be constructed based on established methods for N-methylation and protection of amino acids. The following proposed protocol is a composite of analogous syntheses.
Proposed Synthesis of this compound
This multi-step synthesis involves the protection of the thiol group of homocysteine, followed by N-methylation, and finally, Fmoc protection of the α-amine.
Step 1: S-Tritylation of L-Homocysteine
-
Dissolution: Suspend L-homocysteine in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, triethylamine (TEA), to deprotonate the thiol group.
-
Tritylation: Add trityl chloride portion-wise to the reaction mixture at room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield S-trityl-L-homocysteine.
Step 2: N-Methylation of S-Trityl-L-Homocysteine
-
Protection of the Amine: The α-amino group of S-trityl-L-homocysteine is first protected with an o-nitrobenzenesulfonyl (o-NBS) group. Dissolve the S-trityl-L-homocysteine in a suitable solvent and add o-nitrobenzenesulfonyl chloride and a base.
-
Methylation: The resulting o-NBS protected amino acid is then methylated at the nitrogen using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Deprotection of o-NBS: The o-NBS group is subsequently removed to yield N-methyl-S-trityl-L-homocysteine.
Step 3: Fmoc Protection of N-Methyl-S-Trityl-L-Homocysteine
-
Reaction Setup: Dissolve the N-methyl-S-trityl-L-homocysteine in an appropriate solvent (e.g., a mixture of dioxane and water).
-
Fmocylation: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the solution and adjust the pH to maintain basic conditions. Stir the reaction at room temperature until completion.
-
Purification: Acidify the reaction mixture and extract the product. The crude this compound is then purified by flash chromatography to yield the final product.
Use in Solid-Phase Peptide Synthesis (SPPS)
-
Coupling: this compound is coupled to the free amine of the growing peptide chain on the solid support using standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Cleavage and Trityl Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the trityl group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
Comparative Analysis
The choice of amino acid derivative in peptide synthesis is critical for achieving the desired properties of the final peptide. The table below compares this compound with its close analogs.
| Compound | Key Difference from this compound | Impact on Peptide Properties |
| Fmoc-Homocys(Trt)-OH | Lacks the N-methyl group. | Increased susceptibility to enzymatic degradation; greater conformational flexibility. |
| Fmoc-N-Me-Cys(Trt)-OH | Has a cysteine backbone (one less methylene group in the side chain). | Forms a more constrained five-membered ring upon disulfide bridge formation, impacting the overall peptide conformation. |
| Fmoc-Cys(Trt)-OH | Lacks the N-methyl group and has a cysteine backbone. | Standard cysteine building block with no enhanced enzymatic stability or backbone rigidity. |
Visualizing Workflows and Relationships
Logical Flow of Protecting Groups in SPPS
Caption: Logic of protecting group strategy in SPPS.
Proposed Synthetic Workflow
An In-depth Technical Guide to Fmoc-N-Me-Homocys(Trt)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-N-Me-Homocys(Trt)-OH, a critical building block in modern peptide chemistry. The inclusion of an N-methylated backbone and a protected homocysteine side chain offers unique advantages in the design of peptide-based therapeutics with enhanced stability and conformational control. This document serves as a detailed resource for researchers in academia and industry engaged in peptide synthesis and drug discovery.
Core Chemical Identity and Properties
This compound, with the IUPAC name (2S)-2-[--INVALID-LINK--amino]-4-(tritylthio)butanoic acid, is a synthetic amino acid derivative. The key structural features that define its utility are the temporary N-terminal fluorenylmethoxycarbonyl (Fmoc) group, the N-α-methylation of the peptide backbone, and the acid-labile S-trityl (Trt) protection of the homocysteine side chain.
Structural and Physicochemical Data
The following table summarizes the key quantitative data for this compound. This information is essential for its application in solid-phase peptide synthesis (SPPS) and for its characterization.
| Property | Value |
| CAS Number | 526210-71-9[1] |
| Molecular Formula | C₃₉H₃₅NO₄S[2] |
| Molecular Weight | 613.78 g/mol [1][2] |
| Appearance | Off-white to white powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in dimethylformamide (DMF), dichloromethane (DCM), and other common organic solvents used in peptide synthesis. |
| Storage | Store at -20°C to prevent degradation. |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below are detailed experimental protocols for its synthesis and its subsequent incorporation into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis of this compound
The synthesis can be conceptually divided into three main stages: S-protection of L-homocysteine, N-methylation of the amino group, and finally, N-terminal protection with the Fmoc group.
Step 1: Synthesis of S-trityl-L-homocysteine
-
Materials: L-homocysteine, triethylamine (TEA), trityl chloride (Trt-Cl), dichloromethane (DCM), diethyl ether.
-
Procedure:
-
Suspend L-homocysteine (1 equivalent) in DCM.
-
Add triethylamine (2.2 equivalents) to the suspension and stir until the homocysteine dissolves.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding diethyl ether and collect the solid by filtration.
-
Dry the resulting white solid, S-trityl-L-homocysteine, under vacuum.
-
Step 2: N-methylation of S-trityl-L-homocysteine
-
Materials: S-trityl-L-homocysteine, sodium hydride (NaH), methyl iodide (CH₃I), dimethylformamide (DMF), ethyl acetate, aqueous ammonium chloride.
-
Procedure:
-
Dissolve S-trityl-L-homocysteine (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (3 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude N-methyl-S-trityl-L-homocysteine, which can be used in the next step without further purification.
-
Step 3: Fmoc protection of N-methyl-S-trityl-L-homocysteine
-
Materials: Crude N-methyl-S-trityl-L-homocysteine, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), sodium bicarbonate, 1,4-dioxane, water, diethyl ether.
-
Procedure:
-
Dissolve the crude N-methyl-S-trityl-L-homocysteine (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Incorporation into Peptides via Fmoc-SPPS
The steric hindrance from the N-methyl group presents a challenge for peptide coupling. Therefore, the use of highly efficient coupling reagents is recommended.
-
Resin and Amino Acid Preparation:
-
Swell the desired Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 1 hour.
-
Prepare a solution of this compound (3 equivalents relative to resin loading) in DMF.
-
-
Coupling Procedure:
-
To the amino acid solution, add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Longer coupling times may be necessary for difficult couplings.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a negative or weak positive result) or a chloranil test.
-
-
Washing and Deprotection:
-
After completion of the coupling, wash the resin thoroughly with DMF to remove excess reagents.
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
-
Applications in Drug Development
This compound is a valuable building block for the synthesis of peptide analogs with improved therapeutic properties.
-
Enhanced Proteolytic Stability: The N-methylated backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a higher affinity and selectivity for its biological target. This is particularly important in the design of cyclic peptides.
-
Cyclic Somatostatin Analogs: This amino acid has been successfully incorporated into cyclic somatostatin analogs. These analogs are used in the treatment of neuroendocrine tumors and acromegaly by targeting somatostatin receptors.
Signaling Pathway and Visualization
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), SSTR1-5. The incorporation of this compound into somatostatin analogs can modulate their binding and signaling properties. The diagram below illustrates a simplified signaling pathway for the somatostatin receptor 2 (SSTR2), a common target for synthetic somatostatin analogs.
Caption: Simplified SSTR2 signaling cascade.
The binding of a somatostatin analog to SSTR2 activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the subsequent reduction of PKA activity. The Gi/o protein also inhibits calcium channels, leading to decreased calcium influx. These events collectively result in the inhibition of hormone secretion. Furthermore, SSTR2 activation can stimulate the MAPK pathway, leading to an anti-proliferative effect.
Conclusion
This compound is a specialized amino acid derivative that provides peptide chemists with a powerful tool to enhance the therapeutic potential of synthetic peptides. Its unique structural features allow for the creation of peptides with increased stability and defined conformations. The detailed protocols and background information provided in this guide are intended to facilitate the successful application of this versatile building block in research and drug development.
References
In-Depth Technical Guide: Fmoc-N-Me-Homocys(Trt)-OH
CAS Number: 526210-71-9
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of Fmoc-N-Me-Homocys(Trt)-OH, a key building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data, experimental procedures, and the strategic importance of this compound in the synthesis of modified peptides, particularly in the development of somatostatin analogs.
Core Compound Data
This compound is a protected amino acid derivative meticulously designed for use in solid-phase peptide synthesis (SPPS). The strategic placement of protecting groups—Fmoc on the alpha-amino group, Trityl on the side-chain thiol, and a methyl group on the alpha-amino nitrogen—affords precise control during peptide elongation.
| Property | Value |
| CAS Number | 526210-71-9 |
| Molecular Formula | C₃₉H₃₅NO₄S |
| Molecular Weight | 613.77 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMF and DCM |
| Storage Temperature | -20°C |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) using this compound
The incorporation of N-methylated amino acids like this compound into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the N-methyl group.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
2. Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times are generally required for N-methylated residues.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine of the N-methylated residue). A chloranil test can be used as an alternative.
-
After completion, wash the resin extensively with DMF and DCM.
3. Deprotection and Cleavage:
-
For the subsequent amino acid, remove the Fmoc group from the newly coupled this compound using 20% piperidine in DMF.
-
After the full peptide sequence is assembled, wash the resin and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups (including the Trityl group) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
Workflow for SPPS Incorporation
Role in Somatostatin Analogs and Signaling
This compound is particularly valuable in the synthesis of somatostatin analogs. Somatostatin is a regulatory peptide hormone that inhibits the secretion of various other hormones by binding to a family of five G-protein coupled receptors (SSTR1-5).
The incorporation of N-methylated amino acids, such as N-Me-Homocysteine, can significantly impact the resulting peptide's properties:
-
Conformational Rigidity: N-methylation restricts the peptide backbone's flexibility, which can pre-organize the analog into a bioactive conformation, leading to enhanced receptor affinity and selectivity.
-
Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.
The homocysteine side chain, with its additional methylene group compared to cysteine, provides a different spacing for disulfide bridge formation in cyclic analogs, which can fine-tune the conformational constraints and receptor binding profile.
Somatostatin Signaling Pathway
The binding of a somatostatin analog to its receptor (primarily SSTR2 and SSTR5 for many therapeutic effects) triggers a cascade of intracellular events.
By modifying the structure of somatostatin analogs with this compound, researchers can develop peptides with improved therapeutic profiles, such as enhanced tumor targeting and longer duration of action for the treatment of neuroendocrine tumors and other conditions.
An In-depth Technical Guide to Fmoc-N-Me-Homocys(Trt)-OH: Properties, Synthesis, and Applications in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Fmoc-N-Me-Homocys(Trt)-OH, a crucial building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development, offering detailed data, experimental protocols, and visual representations of key concepts.
Core Properties of this compound
This compound is a protected amino acid derivative specifically designed for use in solid-phase peptide synthesis (SPPS). Its unique combination of protecting groups—Fluorenylmethyloxycarbonyl (Fmoc) on the alpha-amino group, a methyl group also on the alpha-amino group (N-methylation), and a Trityl (Trt) group on the homocysteine side-chain thiol—offers distinct advantages in the synthesis of complex and pharmacokinetically stable peptides.
The Fmoc group provides a base-labile protecting strategy, allowing for its removal under mild conditions that do not affect the acid-labile Trityl group or the peptide-resin linkage. The N-methylation is a critical modification that imparts several desirable properties to the final peptide. It introduces steric hindrance that can protect the peptide backbone from enzymatic degradation by proteases, thereby increasing its in vivo half-life. Furthermore, N-methylation can constrain the peptide's conformation, which can be advantageous for locking the peptide into a bioactive conformation and improving receptor selectivity. The Trityl group offers robust protection for the thiol side chain of the homocysteine residue, preventing its oxidation and other unwanted side reactions during synthesis.
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C39H35NO4S | [][2] |
| Molecular Weight | 613.76 g/mol | [] |
| CAS Number | 526210-71-9 | [][2] |
| Appearance | Off-white powder | [] |
| Purity | ≥95% | [] |
| Solubility | Soluble in DMSO | [] |
| Storage | Store at -20°C | [] |
Experimental Protocols
A detailed methodology for the incorporation of this compound into a growing peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) is provided below. This protocol is a representative example and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol: Incorporation of this compound in SPPS
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HCTU (or HATU) in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. The coupling of N-methylated amino acids is often slower than standard amino acids.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the incorporation of this compound in SPPS.
Caption: Logical relationships of this compound's features and applications.
References
An In-Depth Technical Guide to Fmoc-N-Me-Homocys(Trt)-OH: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-N-Me-Homocys(Trt)-OH, a specialized amino acid derivative crucial for the synthesis of modified peptides. We will delve into its chemical and physical properties, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explore the biological significance of the N-methylated homocysteine moiety in relevant signaling pathways.
Core Properties of this compound
This compound, systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tritylthio)butanoic acid, is a cornerstone for introducing N-methylated homocysteine residues into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the bulky trityl (Trt) group shields the thiol side chain of homocysteine. This orthogonal protection strategy is fundamental to modern Fmoc-based solid-phase peptide synthesis.
| Property | Value | Reference |
| Molecular Weight | 613.77 g/mol | [1][2] |
| Molecular Formula | C₃₉H₃₅NO₄S | [1][2] |
| CAS Number | 526210-71-9 | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥95% | [1][2] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM) | |
| Storage | Store at -20°C | [2] |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
The incorporation of N-methylated amino acids like this compound into a peptide sequence requires optimized protocols due to their increased steric hindrance, which can slow down coupling reactions. The following is a detailed methodology for its use in manual or automated Fmoc-SPPS.
Resin Preparation and Swelling
-
Select a suitable resin for your desired C-terminal moiety (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Place the resin in a reaction vessel and wash thoroughly with dichloromethane (DCM).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the resin for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
Coupling of this compound
Due to the steric hindrance of the N-methyl group, a high-efficiency coupling reagent is recommended.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add a suitable coupling agent. For sterically hindered amino acids, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective. Add an equimolar amount of HATU relative to the amino acid.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a Kaiser test (note: N-methylated amino acids will give a negative or weak response; a chloranil test is a suitable alternative).
-
After completion, drain the coupling solution and wash the resin thoroughly with DMF.
Chain Elongation
Repeat the deprotection (Section 2.2) and coupling (Section 2.3, using the appropriate next Fmoc-amino acid) steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the Trityl group from the homocysteine residue.
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent the re-attachment of the trityl cation to other residues like tryptophan.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The solution will likely turn a vibrant yellow or orange due to the release of the trityl cation.[4]
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
Signaling Pathways and Biological Context
While this compound is a synthetic building block, the resulting N-methylated homocysteine residue in a peptide can have significant biological implications. N-methylation, in general, can increase a peptide's resistance to enzymatic degradation and improve its membrane permeability, thereby enhancing its pharmacokinetic properties.
The homocysteine moiety itself is a critical intermediate in methionine metabolism. Its accumulation is linked to various cellular dysfunctions. The diagram below illustrates the central role of homocysteine in cellular methylation pathways.
Caption: The Methionine-Homocysteine Cycle.
Elevated levels of homocysteine can lead to an increase in S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferase enzymes. This inhibition can disrupt the methylation of DNA, proteins, and other crucial molecules, leading to epigenetic modifications and cellular dysfunction. Furthermore, homocysteine can contribute to oxidative stress and endoplasmic reticulum (ER) stress. Incorporating N-methylated homocysteine into peptide-based drugs could therefore be a strategy to modulate these pathways or to create peptides with enhanced stability and therapeutic potential.
Experimental Workflow
The successful application of this compound in research and development follows a structured workflow, from conceptual design to the final, characterized product.
Caption: Workflow for Peptide Synthesis using this compound.
This guide provides the foundational knowledge and practical steps for the effective use of this compound. By understanding its properties and employing optimized synthetic protocols, researchers can successfully incorporate this valuable building block into novel peptide structures for a wide range of applications in drug discovery and biomedical research.
References
The Role of the Fmoc Group in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2][3] Its widespread adoption is due to its unique chemical properties that allow for the stepwise and efficient assembly of amino acids into complex peptide chains.[4][5] This technical guide provides an in-depth exploration of the purpose and application of the Fmoc group in SPPS, complete with experimental protocols, quantitative data, and graphical representations of the underlying chemical processes.
The Core Function of the Fmoc Group in Peptide Synthesis
In peptide synthesis, the controlled formation of amide bonds between amino acids is paramount. This requires the selective protection of reactive functional groups to prevent unwanted side reactions.[4] The primary role of the Fmoc group is to temporarily protect the α-amino group of an amino acid.[4][6] This protection prevents the amino group from reacting with the activated carboxyl group of another amino acid, thus ensuring that peptide bond formation occurs in the desired sequence.[4]
The Fmoc group is introduced onto the amino acid via a reaction with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[7] The resulting Fmoc-protected amino acid is a stable, often crystalline solid that can be readily purified and used in SPPS.[5]
A key feature of the Fmoc group is its lability under basic conditions, while remaining stable to acidic conditions.[7][8] This orthogonality is crucial in SPPS, as it allows for the selective removal of the N-terminal Fmoc group without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support resin.[4][7]
The Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc Chemistry
Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][9] This solid support facilitates the purification process at each step, as excess reagents and byproducts can be simply washed away.[1]
The main steps in each cycle of Fmoc SPPS are:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.[6]
-
Washing: Rinsing the resin to remove the deprotection reagent and byproducts.
-
Amino Acid Coupling: The activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.[9]
-
Washing: Rinsing the resin to remove excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled.
Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis
Caption: A schematic overview of the cyclical workflow in Fmoc-based solid-phase peptide synthesis.
The Fmoc Deprotection Mechanism and Protocol
The removal of the Fmoc group is achieved through a β-elimination reaction initiated by a mild base.[8][10] The most commonly used reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][9] The piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates.[10] The piperidine also acts as a scavenger for the electrophilic DBF byproduct, forming a stable adduct and preventing it from reacting with the newly deprotected amine.[10]
The progress of the deprotection reaction can be conveniently monitored by UV-Vis spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 300 nm.[5][7]
Fmoc Deprotection Mechanism
References
- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. connectsci.au [connectsci.au]
- 6. genscript.com [genscript.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
The Trityl Group: A Cornerstone in Homocysteine Chemistry for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic application of protecting groups is fundamental to the successful synthesis of complex biomolecules. For the non-proteinogenic amino acid homocysteine, which plays critical roles in various physiological and pathological processes, the trityl (Trt) group is an indispensable tool for the protection of its reactive thiol side chain. This technical guide provides a comprehensive overview of the role of the trityl protecting group in homocysteine chemistry, with a focus on its application in research and drug development.
The Chemistry of Trityl Protection
The trityl group, a triphenylmethyl moiety, is introduced to the thiol group of homocysteine to form a stable thioether linkage. This protection is crucial to prevent unwanted side reactions, such as oxidation to the disulfide homocystine, during subsequent synthetic steps, particularly in solid-phase peptide synthesis (SPPS).
The bulky nature of the trityl group provides steric hindrance, effectively shielding the sulfur atom from various reagents and reaction conditions. It is generally stable to basic and nucleophilic conditions, making it compatible with the repetitive coupling and deprotection cycles of Fmoc-based SPPS.
Synthesis of S-Trityl-L-homocysteine and its Derivatives
The foundational building block for incorporating trityl-protected homocysteine into synthetic workflows is S-Trityl-L-homocysteine. Its synthesis is a critical first step, followed by the preparation of the Fmoc-protected derivative for use in peptide synthesis.
Experimental Protocol: Synthesis of Fmoc-L-homocysteine(Trt)-OH
A multi-step synthesis is typically employed to produce Fmoc-L-homocysteine(Trt)-OH, a key reagent for peptide synthesis. The following protocol is a representative example:
Step 1: Synthesis of S-Trityl-L-homocysteine from L-Homocystine
-
L-homocystine is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
-
The disulfide bond is reduced using a reducing agent like dithiothreitol (DTT) at approximately 50°C for 4 hours.
-
The resulting L-homocysteine is then reacted with trityl chloride in the presence of a base, such as sodium carbonate, at room temperature for 12 hours to yield S-Trityl-L-homocysteine.
Step 2: Fmoc Protection
-
S-Trityl-L-homocysteine is dissolved in a mixture of dioxane and water.
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to the solution.
-
The reaction is maintained at room temperature for approximately 4 hours.
-
The pH is adjusted to 4 with citric acid to precipitate the product.
-
The crude Fmoc-L-homocysteine(Trt)-OH is then purified.
Step 3: Deprotection of a side product
-
A final deprotection step using 60% trifluoroacetic acid in dichloromethane for 6 hours at 25°C is performed to remove any remaining protecting groups from side reactions.[1]
Table 1: Representative Yields for the Synthesis of Fmoc-L-homocysteine(Trt)-OH [1]
| Step | Description | Reported Yield |
| 1 | S-Tritylation of L-homocysteine derived from L-homocystine | ~85% |
| 2 | N-Fmoc protection of S-Trityl-L-homocysteine | ~90% |
| 3 | Final deprotection of side-products | ~60% |
Deprotection of the S-Trityl Group
The removal of the trityl group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid-lability of the trityl group allows for its cleavage simultaneously with the cleavage of the peptide from the resin in the final step of SPPS.
The Role of Scavengers in Deprotection
During the acidic cleavage of the trityl group, a stable trityl cation is generated. This reactive carbocation can lead to undesired side reactions, such as the re-alkylation of the deprotected thiol group or modification of other sensitive amino acid residues like tryptophan and methionine. To prevent these side reactions, scavengers are added to the cleavage cocktail.
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the trityl cation to the inert triphenylmethane.
-
Water: Can act as a scavenger but is less effective than silanes.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that can also help to maintain a reducing environment.
-
Thioanisole: Another sulfur-containing scavenger.
Table 2: Qualitative Comparison of Scavenger Efficiency in S-Protecting Group Removal
| Scavenger | General Efficacy in Cation Scavenging | Potential for Premature Deprotection of Other S-Protecting Groups |
| Triisopropylsilane (TIS) | High | Can reduce and remove some S-protecting groups like Acm and Mob. |
| Water | Moderate | Less effective than specialized scavengers. |
| 1,2-Ethanedithiol (EDT) | High | Effective, also helps prevent oxidation. |
| Thioanisole | High | Effective, particularly for protecting tryptophan. |
Experimental Protocol: Cleavage and Deprotection of a Homocysteine-Containing Peptide
-
The peptide-bound resin is washed thoroughly with dichloromethane (DCM) and dried.
-
A cleavage cocktail is prepared. A common formulation is 95% TFA, 2.5% water, and 2.5% TIS.
-
The cleavage cocktail is added to the resin, and the mixture is gently agitated for 2-3 hours at room temperature.
-
The resin is filtered, and the filtrate containing the deprotected peptide is collected.
-
The peptide is precipitated from the filtrate by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
Applications in Research and Drug Development
The ability to incorporate a protected form of homocysteine into peptides and other molecules has significant implications for research and drug development.
Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-L-homocysteine(Trt)-OH is central to the synthesis of peptides containing homocysteine. These peptides are valuable tools for studying the biological roles of homocysteine, including its involvement in cardiovascular disease and neurodegenerative disorders.
S-Trityl-L-cysteine as a Precursor to Bioactive Molecules
While this guide focuses on homocysteine, the closely related S-Trityl-L-cysteine serves as a prime example of a trityl-protected thiol-containing amino acid with direct therapeutic relevance. S-Trityl-L-cysteine is a potent and selective inhibitor of the mitotic kinesin Eg5, a protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising target for cancer chemotherapy.
The development of S-trityl-L-cysteine analogues highlights the potential for using trityl-protected homocysteine as a scaffold for designing novel therapeutics.
Mechanism of Scavenging
The mechanism by which triisopropylsilane (TIS) scavenges the trityl cation is a critical aspect of the deprotection process.
The trityl cation formed upon acid cleavage is a highly reactive electrophile. TIS, a hindered silane, acts as a hydride donor, reducing the trityl cation to the stable and non-reactive triphenylmethane. This prevents the cation from engaging in deleterious side reactions with the desired peptide product.
Conclusion
The trityl protecting group is a vital tool in the chemical arsenal for researchers and drug developers working with homocysteine. Its stability under a range of conditions, coupled with its facile acid-lability, makes it an ideal choice for protecting the thiol side chain of homocysteine during complex synthetic procedures. A thorough understanding of its chemistry, including the nuances of deprotection and the critical role of scavengers, is essential for its successful application in the synthesis of novel peptides and therapeutic agents. The continued exploration of trityl-protected homocysteine and its derivatives holds significant promise for advancing our understanding of human health and disease and for the development of next-generation therapeutics.
References
The Significance of N-Methylation in Amino Acids: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, represents a subtle yet powerful modification that profoundly impacts the biological and pharmacological properties of peptides and proteins. This strategic alteration offers a valuable tool in drug design and development, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the core principles of N-methylation, its biochemical consequences, and its therapeutic implications. We will delve into the quantitative effects of N-methylation on key drug-like properties, provide detailed experimental protocols for the synthesis and analysis of N-methylated compounds, and visualize the intricate role of N-methylation in critical cellular signaling pathways.
Introduction: The Subtle Power of a Methyl Group
In the landscape of peptide and protein engineering, N-methylation stands out as a minimalist modification with maximal impact. The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen or side-chain amine of an amino acid can dramatically alter a molecule's conformation, stability, and intermolecular interactions.[1][2] This seemingly minor change can transform a biologically active but therapeutically challenging peptide into a viable drug candidate by overcoming common hurdles such as poor metabolic stability and low oral bioavailability.[2][3]
The inspiration for leveraging N-methylation in drug discovery often draws from nature itself. Many biologically active natural products, such as the immunosuppressant cyclosporine A, are rich in N-methylated amino acids, which contribute to their remarkable stability and cell permeability.[3] By mimicking this natural strategy, researchers can imbue therapeutic peptides with enhanced drug-like properties.
This guide will serve as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the significance of N-methylation. We will explore its multifaceted effects on peptide and protein characteristics, provide practical guidance on experimental methodologies, and illuminate its role in complex biological signaling networks.
Biochemical and Pharmacological Implications of N-Methylation
The introduction of an N-methyl group imparts a range of beneficial properties to peptides, primarily by influencing their conformational flexibility and susceptibility to enzymatic degradation.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance it confers against proteolytic enzymes.[4] The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, which would otherwise cleave the peptide bond. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[2][4]
Improved Membrane Permeability and Oral Bioavailability
N-methylation can significantly enhance the passive membrane permeability of peptides. By replacing an amide proton, a hydrogen bond donor, with a methyl group, the desolvation penalty for entering the lipophilic environment of the cell membrane is reduced.[5] This modification can also favor the adoption of a more compact, "closed" conformation that shields polar groups and presents a more hydrophobic exterior, further facilitating membrane passage.[5] The culmination of increased stability and permeability can lead to a substantial improvement in oral bioavailability, a highly sought-after property for peptide-based drugs.[3]
Modulation of Receptor Binding and Selectivity
The conformational constraints imposed by N-methylation can have a profound impact on a peptide's interaction with its biological target. By locking the peptide into a specific bioactive conformation, N-methylation can enhance binding affinity (lower KD or Ki values).[4] Conversely, it can also be used to explore different conformational spaces and potentially convert a receptor agonist into an antagonist.[2] Furthermore, the subtle conformational changes can lead to increased selectivity for a particular receptor subtype, thereby reducing off-target effects.[3]
Quantitative Effects of N-Methylation on Peptide Properties
The qualitative benefits of N-methylation are well-established, but a quantitative understanding is crucial for rational drug design. The following tables summarize key data from the literature, illustrating the measurable impact of N-methylation on peptide properties.
| Peptide/Analog | Modification | Permeability Assay | Permeability Value | Fold Improvement | Reference |
| cyclo(-PFwKTF-) | Parental Peptide | Oral Bioavailability | Low (not specified) | - | [3] |
| Tri-N-methylated analog | 3 N-methyl groups | Oral Bioavailability | 10% | Significant | [3] |
| LB51 analog | Parental Peptide | PAMPA | Low | - | [5] |
| N-methylated LB51 analogs | Single N-methylation | PAMPA | log Papp = -4.3 | Significant | [5] |
| Cyclic hexapeptide library | Parental (non-methylated) | Caco-2 | Papp < 1 x 10⁻⁶ cm/s | - | |
| Permeable N-methylated analogs | 1-5 N-methyl groups | Caco-2 | Papp > 1 x 10⁻⁵ cm/s | >10 | |
| Peptide 1 | Non-methylated | PAMPA | ~6% | - | [6] |
| Peptide 15 | N-methylated | PAMPA | 17% | ~2.8 | [6] |
| Peptide 1 | Non-methylated | Caco-2 | 1 x 10⁻⁶ cm/s | - | [6] |
| Peptide 15 | N-methylated | Caco-2 | 21 x 10⁻⁶ cm/s | 21 | [6] |
| Peptide | Modification | Serum Stability | Binding Affinity (KD) | Reference |
| Various MCPs | N-methylated | Significantly improved | Sub-nanomolar to nanomolar | [4] |
| Mo-L1 | N-methylated | Lowered stability | Not specified | [4] |
| Mo-L2 | N-methylated | Completely resistant to degradation | Not specified | [4] |
Experimental Protocols
The successful application of N-methylation in drug development relies on robust and efficient experimental methodologies for both the synthesis of modified peptides and their subsequent analysis.
Synthesis of N-Methylated Peptides: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is a widely used method for the synthesis of N-methylated peptides. The following protocol outlines a general procedure for on-resin N-methylation.
Workflow for On-Resin N-Methylation:
Figure 1: General workflow for on-resin N-methylation during SPPS.
Detailed Protocol for On-Resin N-Methylation:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a solution of 20% piperidine in DMF.[7]
-
Sulfonylation: Protect the free amine with a 2-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting the resin-bound peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine in NMP.[1] This step makes the sulfonamide proton acidic.
-
Methylation: Introduce the methyl group using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[1]
-
Desulfonylation: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.[8]
-
Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid using a coupling reagent such as HATU or HBTU.[9]
-
Repeat: Repeat the deprotection, coupling, and (if desired) N-methylation steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Analysis of N-Methylated Amino Acids and Peptides
High-Performance Liquid Chromatography (HPLC):
HPLC is a fundamental technique for the analysis and purification of N-methylated peptides.
General HPLC Protocol for Amino Acid Analysis:
-
Hydrolysis: Hydrolyze the peptide or protein sample to its constituent amino acids using 6 M HCl at 110°C for 20-24 hours.[10]
-
Derivatization: Derivatize the amino acids with a reagent that imparts chromophoric or fluorophoric properties, as most amino acids lack strong UV absorbance. Common derivatizing agents include o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines (like N-methylated amino acids).[11]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.[12]
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Detection: Use a fluorescence or UV detector set to the appropriate wavelength for the chosen derivatizing agent.[10]
-
-
Quantification: Quantify the amino acids by comparing their peak areas to those of known standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the unambiguous identification and quantification of N-methylation sites in peptides and proteins.
General LC-MS/MS Protocol for N-Methylation Analysis:
-
Sample Preparation:
-
Protein Extraction and Digestion: Extract proteins from the biological sample and digest them into peptides using a protease like trypsin.[13]
-
Enrichment (Optional): For low-abundance methylated peptides, an enrichment step using antibodies specific for methylated lysine or arginine can be employed.
-
-
LC Separation: Separate the peptide mixture using a reverse-phase nano-LC system.
-
Mass Spectrometry Analysis:
-
MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
MS2 Scan (Tandem MS): Select precursor ions of interest (those with a mass shift corresponding to methylation) for fragmentation. The resulting fragment ion spectrum provides sequence information and allows for the precise localization of the methylation site.
-
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the methylated peptides and proteins.
N-Methylation in Cellular Signaling Pathways
N-methylation is a critical post-translational modification that plays a regulatory role in various cellular signaling pathways, influencing protein-protein interactions, protein stability, and transcriptional activity.
The p53 Pathway
The tumor suppressor protein p53 is a central hub in the cellular response to stress, and its activity is tightly regulated by a multitude of post-translational modifications, including N-methylation.
Figure 2: N-methylation in the p53 signaling pathway.
Lysine methylation of p53, particularly in its C-terminal regulatory domain, acts as a sophisticated code that fine-tunes its transcriptional output.[1][4][7]
-
Activation by SET9: In response to DNA damage, the methyltransferase SET9 (also known as KMT7) monomethylates p53 at lysine 372 (K372me1).[1] This modification stabilizes p53 on chromatin and promotes the transcription of target genes involved in cell cycle arrest, such as p21.[1] Furthermore, K372 methylation facilitates the subsequent acetylation of other lysine residues in the C-terminus, a modification known to enhance p53 activity.[4][7]
-
Repression by Smyd2: In contrast, the methyltransferase Smyd2 monomethylates p53 at lysine 370 (K370me1), which represses p53's transcriptional activity.[1] This methylation event reduces the binding of p53 to the promoters of its target genes.[1]
-
Repression by SET8: The methyltransferase SET8 (also known as KMT5A) monomethylates p53 at lysine 382 (K382me1), leading to the suppression of p53's transcriptional activity.[1]
This interplay between different methylation events and their crosstalk with other post-translational modifications allows for a highly nuanced regulation of p53 function, ultimately determining the cell's fate in response to stress.
The NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory and immune responses. Its activity is also modulated by N-methylation, primarily on the p65 (RelA) subunit.
Figure 3: N-methylation in the NF-κB signaling pathway.
Methylation of p65 can either enhance or repress NF-κB-dependent gene transcription, depending on the specific site of modification and the methyltransferase involved.
-
Repression by SETD6: The methyltransferase SETD6 monomethylates p65 at lysine 310 (K310me1). This methylation event generally leads to the repression of NF-κB target gene expression.
-
Demethylation and Activation: The lysine-specific demethylase 1 (LSD1) can remove the methyl group from K310, thereby relieving the repression and allowing for the activation of NF-κB-mediated transcription.
The dynamic interplay between methylation and demethylation of p65 provides a crucial layer of control over the inflammatory response.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While direct N-methylation of core MAPK components like MEK or ERK is not as extensively characterized as that of p53 or NF-κB, there is evidence of crosstalk between N-methylation and this pathway.
For instance, the activity of upstream regulators of the MAPK pathway can be influenced by methylation. Additionally, some proteins that are themselves regulated by N-methylation can, in turn, modulate MAPK signaling. Further research is needed to fully elucidate the direct regulatory roles of N-methylation within the MAPK cascade. The insulin receptor, which can activate the MAPK pathway, has its signaling modulated by insulin receptor substrates (IRS), and IRS4 expression has been shown to be dysregulated in certain conditions, potentially impacting downstream pathways like Ras-MAPK.[14]
Conclusion and Future Perspectives
N-methylation of amino acids is a versatile and powerful strategy in drug discovery and development. Its ability to enhance proteolytic stability, improve membrane permeability, and modulate target engagement makes it an invaluable tool for optimizing the therapeutic potential of peptide-based drugs. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to harness the benefits of N-methylation in their own work.
The intricate role of N-methylation in regulating key signaling pathways like those of p53 and NF-κB highlights its fundamental importance in cellular biology and disease. As our understanding of the "methylation code" deepens, so too will our ability to design novel therapeutics that precisely modulate these pathways.
Future research will likely focus on several key areas:
-
Expanding the toolbox of N-methylated amino acids: The development of efficient synthetic methods for a wider variety of N-methylated amino acid building blocks will broaden the scope of peptide design.
-
Predictive modeling: The development of computational models that can accurately predict the effects of N-methylation on peptide conformation and properties will accelerate the design-build-test cycle.
-
Targeting methyltransferases and demethylases: The enzymes that write and erase methyl marks are themselves attractive drug targets for a range of diseases, including cancer and inflammatory disorders.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. STK3 - Wikipedia [en.wikipedia.org]
Technical Guide: Fmoc-N-Me-Homocys(Trt)-OH Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-N-Me-Homocys(Trt)-OH, a critical building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative understanding based on the general properties of Fmoc- and trityl-protected amino acids. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in their specific solvent systems.
Core Data: Solubility Profile
This compound, a derivative of homocysteine, is characterized by the presence of a lipophilic Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group and a bulky, hydrophobic trityl (triphenylmethyl) group protecting the thiol side chain. These structural features largely dictate its solubility profile. Generally, Fmoc-protected amino acids are sparingly soluble in water but exhibit good solubility in polar aprotic organic solvents.[1]
The table below summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. These estimations are based on the known solubility of structurally similar protected amino acids used in peptide synthesis.
| Solvent | Abbreviation | Type | Expected Solubility |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble |
| Dichloromethane | DCM | Chlorinated | Soluble |
| Tetrahydrofuran | THF | Ether | Moderately Soluble |
| Acetonitrile | ACN | Polar Aprotic | Slightly Soluble |
| Water | H₂O | Polar Protic | Insoluble |
| Methanol | MeOH | Polar Protic | Slightly Soluble |
| Diethyl ether | Et₂O | Ether | Insoluble |
Experimental Protocol: Determination of Solubility
To obtain quantitative solubility data for this compound in a specific solvent, the following protocol for generating a saturated solution and subsequent analysis is recommended.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Continuous stirring or periodic vortexing is recommended.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the standard curve.
-
Inject the diluted supernatant into the HPLC and determine the peak area.
-
Using the standard curve, calculate the concentration of this compound in the diluted supernatant.
-
-
Calculation of Solubility:
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent. The result can be expressed in units such as mg/mL or mol/L.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the trityl group offers acid-labile protection for the homocysteine side chain.
The following diagram illustrates a typical workflow for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.
References
Stability of Fmoc-N-Me-Homocys(Trt)-OH in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-N-Me-Homocys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated homocysteine residues into peptide sequences. The N-methylation offers enhanced proteolytic resistance and improved pharmacokinetic profiles, while the orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile trityl (Trt) group—allow for controlled, sequential peptide elongation.[1][2] The stability of this reagent in solution is paramount to ensure the integrity of the final peptide product, preventing failed sequences and impurity incorporation. This guide provides an in-depth analysis of the chemical stability of this compound, outlines potential degradation pathways, and presents detailed experimental protocols for its stability assessment.
Chemical Structure and Physicochemical Properties
This compound, systematically named N-(fluorenylmethoxycarbonyl)-N-methyl-S-trityl-L-homocysteine, possesses a unique combination of functional groups that dictate its utility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 526210-71-9 | [3] |
| Molecular Formula | C₃₉H₃₅NO₄S | [1][3] |
| Molecular Weight | 613.78 g/mol | [3] |
| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | [1] |
| Side-Chain Protection | Trt (Trityl) | [1] |
| Backbone Modification | N-methylation | [1] |
The stability of the molecule is primarily governed by the lability of the Fmoc and Trt protecting groups under specific pH conditions. The N-methyl group on the alpha-amine is generally stable, contributing to the overall robustness of the amino acid backbone itself.[1][4][5]
Potential Degradation Pathways in Solution
The primary degradation routes for this compound in solution involve the cleavage of its protecting groups. These reactions are well-characterized in the context of SPPS but can occur prematurely under suboptimal storage or handling conditions.
-
Base-Catalyzed Deprotection (Fmoc Group Removal) : The Fmoc group is susceptible to cleavage by bases via a β-elimination mechanism.[6] While strong bases like piperidine are used intentionally in SPPS, weaker bases or prolonged exposure to moderately basic conditions (pH > 8) in solution can lead to the premature loss of the Fmoc group, generating the free N-terminal amine.
-
Acid-Catalyzed Deprotection (Trt Group Removal) : The bulky trityl group protecting the thiol side chain is highly acid-labile.[1] Exposure to acidic conditions (e.g., residual trifluoroacetic acid from HPLC purification or acidic storage solvents) can lead to detritylation, exposing the reactive thiol group.
-
Oxidation of the Thiol Group : If the Trt group is prematurely cleaved, the exposed thiol of the homocysteine side chain is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidative adducts, especially in the presence of oxygen and metal ions.
Quantitative Stability Assessment
Due to the lack of publicly available quantitative stability data for this specific molecule, this section outlines a comprehensive experimental protocol to determine its stability profile. The results are presented in illustrative tables.
Experimental Protocol: HPLC-Based Stability Assay
This protocol describes a stability-indicating high-performance liquid chromatography (HPLC) method to quantify the degradation of this compound over time under various conditions.
Objective: To determine the rate of degradation of this compound in different solvents and at various temperatures.
Materials:
-
This compound (high purity, >98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Calibrated HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Sample Preparation: Aliquot the stock solution into separate vials and dilute with the chosen study solvents (DMF, NMP, DCM, ACN) to a final concentration of 0.2 mg/mL.
-
Storage Conditions: Store the prepared sample vials under the following conditions:
-
Refrigerated: 2-8 °C
-
Room Temperature: 20-25 °C
-
Elevated Temperature: 40 °C
-
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72, 168 hours).
-
HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage remaining relative to the T=0 sample. Monitor for the appearance of new peaks corresponding to degradation products.
Illustrative Stability Data
The following tables summarize the expected outcomes from the stability study described above. These are illustrative data based on the known chemical properties of the protecting groups.
Table 2: Stability in Common SPPS Solvents at Room Temperature (20-25 °C)
| Time (Hours) | % Remaining in DMF | % Remaining in NMP | % Remaining in ACN | % Remaining in DCM |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.5 | 99.6 | 99.8 | 99.9 |
| 48 | 98.9 | 99.1 | 99.7 | 99.8 |
| 72 | 98.2 | 98.5 | 99.5 | 99.7 |
| 168 | 96.5 | 97.0 | 99.1 | 99.5 |
Note: DMF and NMP are slightly basic and can cause slow degradation over time. ACN and DCM are expected to be more inert.
Table 3: Temperature-Dependent Stability in DMF Solution
| Time (Hours) | % Remaining at 2-8 °C | % Remaining at 20-25 °C | % Remaining at 40 °C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.9 | 99.5 | 97.1 |
| 48 | 99.8 | 98.9 | 94.5 |
| 72 | 99.7 | 98.2 | 91.8 |
| 168 | 99.5 | 96.5 | 84.2 |
Note: Degradation is expected to accelerate significantly at elevated temperatures.
Recommendations for Storage and Handling
Based on the chemical nature of this compound, the following best practices are recommended to ensure its stability and performance in peptide synthesis:
-
Solid Storage: The compound should be stored as a solid in a tightly sealed container at -20 °C to minimize degradation from atmospheric moisture and to prevent slow detritylation.[7]
-
Solution Storage: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, use an inert solvent like ACN or DCM and store at 2-8 °C for no longer than 24-48 hours. Avoid prolonged storage in DMF or NMP at room temperature.
-
Avoid Contaminants: Ensure that all solvents and reagents are free from acidic and basic contaminants that could catalyze the cleavage of the Trt and Fmoc groups, respectively.
By understanding the inherent stability characteristics and potential degradation pathways of this compound, researchers can implement appropriate handling and storage procedures, thereby ensuring the successful synthesis of high-quality, N-methylated peptides for advanced research and drug development applications.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
A Technical Guide to Fmoc-N-Me-Homocys(Trt)-OH for Peptide Synthesis
This technical guide provides an in-depth overview of Fmoc-N-Me-Homocys(Trt)-OH, a specialized amino acid derivative crucial for the synthesis of complex peptides in research and drug development. The document details its suppliers, pricing, key structural features, and its application in solid-phase peptide synthesis (SPPS), offering valuable information for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound, systematically named N-(fluorenylmethoxycarbonyl)-N-methyl-S-trityl-L-homocysteine, is a derivative of the amino acid homocysteine.[1] Its structure is characterized by three key protective groups: the fluorenylmethoxycarbonyl (Fmoc) group, a methyl (Me) group on the alpha-amine, and a trityl (Trt) group on the side-chain thiol. These modifications are critical for its application in peptide synthesis.[1]
The additional methylene group in the homocysteine backbone, compared to cysteine, provides greater flexibility to the resulting peptide chain and influences the geometry of disulfide bridges formed after synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 526210-78-6 |
| Molecular Formula | C₃₉H₃₅NO₄S |
| Molecular Weight | 613.8 g/mol [1] |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Stereochemistry | L-configuration |
Suppliers and Pricing
The availability and cost of this compound can vary between suppliers. The following table summarizes pricing information from various vendors. Please note that prices are subject to change and may not include shipping and handling fees.
Table 2: Supplier and Pricing Information for this compound
| Supplier | Catalog Number | Quantity | Price (USD) | Price (EUR) |
| UtechProducts INC | 2470716 | 1 g | $1,081.15 | - |
| CymitQuimica | - | 250 mg | - | €863.00 |
| 500 mg | - | €957.00 | ||
| 1 g | - | €1,206.00 | ||
| 2 g | - | €2,058.00 | ||
| 5 g | - | €3,065.00 | ||
| GL Biochem | - | - | inquiry | inquiry |
| BOC Sciences | - | - | inquiry | inquiry |
Note: Pricing information is based on data available and may vary. It is recommended to contact suppliers directly for the most current pricing and availability.
Role of Protective Groups in Peptide Synthesis
The unique structural features of this compound are instrumental for its successful incorporation into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc (Fluorenylmethoxycarbonyl) Group : This base-labile protecting group is attached to the N-terminus.[1] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to the growing peptide chain.[1]
-
N-Methyl (N-Me) Group : The methylation of the peptide backbone nitrogen offers several advantages in drug design.[1] It can increase metabolic stability by hindering enzymatic cleavage and introduce conformational constraints that can lock the peptide into a bioactive conformation.[1]
-
Trt (Trityl) Group : This bulky, acid-labile group protects the thiol (-SH) of the homocysteine side chain from unwanted side reactions, particularly oxidation, during synthesis.[1] It is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids like this compound into a peptide sequence via SPPS requires specific considerations due to the increased steric hindrance at the N-terminus.
Experimental Protocol: Incorporation of this compound
While a specific, validated protocol for this compound is not publicly available, the following is a generalized methodology based on established procedures for incorporating sterically hindered N-methylated amino acids into peptides via automated or manual Fmoc-SPPS.
Materials:
-
This compound
-
Solid support (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: The solid support is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
A solution of this compound (3-5 equivalents relative to resin substitution) in DMF is prepared.
-
The coupling reagent HATU (3-5 equivalents) and DIPEA (6-10 equivalents) are added to the amino acid solution to pre-activate it for 2-5 minutes.
-
The activated amino acid solution is added to the resin.
-
The coupling reaction is allowed to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time and/or double coupling may be necessary.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the N-methylated residue) or the chloranil test.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the Trt and other side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA) for 2-4 hours.
-
Purification and Analysis: The crude peptide is precipitated in cold ether, lyophilized, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry.
Conclusion
This compound is a valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique combination of protecting groups allows for its efficient incorporation into peptide chains using established Fmoc-SPPS protocols, albeit with considerations for the steric hindrance of the N-methyl group. The ability to introduce N-methylation and a protected thiol for subsequent disulfide bridging makes this reagent a powerful tool for academic and industrial researchers in the field of peptide-based drug discovery.
References
Synthesis Pathway for Fmoc-N-Me-Homocys(Trt)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive synthesis pathway for Fmoc-N-Me-Homocys(Trt)-OH, a valuable building block in peptide synthesis and drug discovery. The synthesis involves a multi-step process commencing with the protection of the thiol group of L-homocysteine, followed by the protection of the alpha-amino group, and culminating in the selective N-methylation. This guide provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its practical implementation in a laboratory setting.
I. Overall Synthesis Strategy
The synthesis of this compound is strategically divided into four key stages:
-
S-Tritylation of L-Homocysteine: The initial step involves the protection of the reactive thiol group of L-homocysteine with a trityl (Trt) group to prevent unwanted side reactions in subsequent steps.
-
Fmoc Protection of S-Trityl-L-homocysteine: The alpha-amino group of S-trityl-L-homocysteine is then protected with the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group widely used in solid-phase peptide synthesis.
-
Solid-Phase N-Methylation: The Fmoc-Homocys(Trt)-OH is anchored to a 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid. The N-methylation is then carried out on the solid support using the Biron-Kessler method. This involves the temporary protection of the alpha-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation with methyl iodide, deprotection of the o-NBS group, and re-introduction of the Fmoc group.
-
Cleavage from Resin: The final N-methylated product is cleaved from the 2-CTC resin under mild acidic conditions to yield the desired this compound.
II. Quantitative Data Summary
The following table summarizes the expected yields and purity for each key step of the synthesis.
| Step | Product | Starting Material | Reagents | Expected Yield (%) | Purity (%) |
| 1 | S-Trityl-L-homocysteine | L-Homocysteine | Trityl chloride, Triethylamine | 85-95 | >95 |
| 2 | Fmoc-Homocys(Trt)-OH | S-Trityl-L-homocysteine | Fmoc-OSu, NaHCO₃ | 80-90 | >98 |
| 3 | This compound (on resin) | Fmoc-Homocys(Trt)-OH | 2-CTC resin, o-NBS-Cl, DBU, Methyl iodide, 2-Mercaptoethanol, Fmoc-OSu | >90 (loading) | N/A |
| 4 | This compound | Fmoc-N-Me-Homocys(Trt)-O-2-CTC resin | 1% TFA in DCM | 70-85 (overall from resin loading) | >95 (after purification) |
III. Detailed Experimental Protocols
Step 1: Synthesis of S-Trityl-L-homocysteine
Materials:
-
L-Homocysteine
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve L-Homocysteine (1.0 eq) in DMF.
-
Add triethylamine (2.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Add trityl chloride (1.1 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Redissolve the solid in a minimal amount of DMF and precipitate again with water.
-
Wash the precipitate with diethyl ether.
-
Dry the product under vacuum to yield S-Trityl-L-homocysteine as a white solid.
Step 2: Synthesis of Fmoc-Homocys(Trt)-OH
Materials:
-
S-Trityl-L-homocysteine
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve S-Trityl-L-homocysteine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu (1.05 eq) to the solution and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to afford Fmoc-Homocys(Trt)-OH as a white solid.
Step 3: Solid-Phase Synthesis of this compound
This procedure is adapted from the solid-phase N-methylation method using 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Homocys(Trt)-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide (MeI)
-
2-Mercaptoethanol
-
Fmoc-OSu
Procedure:
-
Resin Swelling and Loading:
-
Swell 2-CTC resin (1.0 eq) in DCM in a reaction vessel for 30 minutes.
-
Dissolve Fmoc-Homocys(Trt)-OH (1.5 eq) in DCM and add DIPEA (3.0 eq).
-
Add the amino acid solution to the swollen resin and shake for 2 hours.
-
Cap any remaining active sites on the resin by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, and repeat once more for 15 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
o-NBS Protection:
-
Swell the resin in DMF.
-
Add a solution of o-NBS-Cl (4.0 eq) and collidine (5.0 eq) in DMF.
-
Shake the mixture for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
N-Methylation:
-
Swell the resin in DMF.
-
Add a solution of DBU (5.0 eq) and methyl iodide (10.0 eq) in DMF.
-
Shake the mixture for 1 hour.
-
Wash the resin with DMF and DCM.
-
-
o-NBS Deprotection:
-
Swell the resin in DMF.
-
Add a solution of 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in DMF.
-
Shake for 30 minutes, and repeat once more.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Re-protection:
-
Swell the resin in DMF.
-
Add a solution of Fmoc-OSu (3.0 eq) and DIPEA (3.0 eq) in DMF.
-
Shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
Step 4: Cleavage from Resin
Materials:
-
Fmoc-N-Me-Homocys(Trt)-O-2-CTC resin
-
1% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Methanol
-
Diethyl ether
Procedure:
-
Wash the dried resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes.
-
Filter the solution into a flask containing a small amount of pyridine to neutralize the TFA.
-
Repeat the cleavage step 3-4 times.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Filter the precipitate and wash with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
IV. Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis of this compound.
Caption: Overall synthesis pathway for this compound.
The Strategic Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of N-methylated amino acids into peptide sequences represents a powerful strategy in medicinal chemistry and drug development. This modification, wherein a methyl group is attached to the amide nitrogen of the peptide backbone, can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic properties. N-methylation can lead to increased metabolic stability by hindering enzymatic degradation, improved cell permeability and oral bioavailability, and conformational constraints that can lock the peptide into a bioactive conformation.[1][2] However, the incorporation of these modified residues during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to steric hindrance at the secondary amine. This guide provides an in-depth overview of the core principles, experimental protocols, and critical considerations for the successful synthesis of N-methylated peptides.
Challenges in the SPPS of N-Methylated Peptides
The primary obstacle in the synthesis of N-methylated peptides is the reduced nucleophilicity and increased steric bulk of the N-methylated amino group. This steric hindrance significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation.[1] Coupling a standard amino acid onto an N-methylated residue is difficult, but the coupling of two consecutive N-methylated amino acids is particularly challenging.[1] This can result in deletion sequences and low yields of the desired peptide.
Furthermore, the tertiary amide bond formed by N-methylation can influence the peptide's secondary structure and lead to the formation of cis-amide bond isomers, which can complicate purification and characterization due to peak broadening or splitting in HPLC and NMR.[2] Other potential side reactions include diketopiperazine formation, especially when proline is the N-terminal residue, and fragmentation of the peptide chain during final cleavage from the resin.
Strategies for Incorporating N-Methylated Amino Acids
There are two primary approaches for introducing N-methylated amino acids into a peptide sequence during SPPS: the use of pre-synthesized N-methylated amino acid building blocks and on-resin N-methylation.
Use of Pre-synthesized N-Methylated Amino Acids
This is the most straightforward approach, involving the use of commercially available or custom-synthesized Fmoc-protected N-methylated amino acids. This method allows for precise control over the location of the N-methylation. However, the coupling of these sterically hindered building blocks requires optimized conditions.
On-Resin N-Methylation
Alternatively, the N-methylation can be performed directly on the resin-bound peptide. This method is advantageous when a large number of N-methylated analogs of a peptide are required for screening purposes (a "methyl scan"). A common on-resin methylation procedure involves a three-step process: sulfonylation of the backbone amide, methylation, and subsequent removal of the sulfonyl group. While efficient, this method requires additional steps and reagents.
Coupling Reagents for N-Methylated Amino Acids
Standard coupling reagents used in SPPS, such as HBTU and HCTU, are often less effective for coupling to N-methylated residues.[1] More potent coupling reagents are required to overcome the steric hindrance. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Class | Key Features & Recommendations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Highly effective for coupling N-methylated amino acids due to the formation of a highly reactive OAt-ester.[1][3] Often the reagent of choice for difficult couplings. Should not be used in excess to avoid guanidinylation of the N-terminus.[3] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Phosphonium Salt | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. |
| PyBOP/HOAt ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) / 1-Hydroxy-7-azabenzotriazole | Phosphonium Salt / Additive | The combination of PyBOP with HOAt enhances coupling efficiency and reduces racemization. A promising choice for challenging couplings. |
| PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A more reactive phosphonium salt, particularly useful for sterically hindered couplings where other reagents may fail.[3] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium Salt | A newer generation coupling reagent with reactivity comparable to HATU. It is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt.[4] |
Experimental Protocols
General SPPS Workflow for N-Methylated Peptides
The following diagram illustrates a typical manual SPPS cycle for incorporating an N-methylated amino acid.
Caption: General workflow for a single coupling cycle in SPPS involving an N-methylated amino acid.
Detailed Protocol for Coupling an Fmoc-N-Methylated Amino Acid using HATU
This protocol is adapted for a standard solid-phase synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The coupling time may need to be extended for particularly difficult sequences.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring the Coupling Reaction: The traditional ninhydrin (Kaiser) test is not effective for monitoring the coupling to a secondary amine. The bromophenol blue test is a recommended alternative.[1]
-
Bromophenol Blue Test Protocol:
-
Take a small sample of the resin beads and wash them with DMF and then methanol.
-
Add a few drops of a 0.1% solution of bromophenol blue in DMF.
-
Observe the color of the beads. Blue or green beads indicate incomplete coupling (free amine), while yellow beads indicate a complete reaction.[1]
-
-
-
Capping (Optional): If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue with the next deprotection and coupling cycle.
On-Resin N-Methylation Workflow
The following diagram outlines the steps for on-resin N-methylation.
Caption: Key steps in the on-resin N-methylation of a peptide.
A recent study has demonstrated that this on-resin N-methylation procedure can be significantly shortened from approximately 4 hours to 40 minutes while maintaining good to excellent yields.[5]
Cleavage and Deprotection
The final cleavage of the N-methylated peptide from the resin and the removal of side-chain protecting groups are typically performed using a standard trifluoroacetic acid (TFA) cocktail. A common cocktail consists of TFA, triisopropylsilane (TIS) as a scavenger, and water.
Table 2: Typical Cleavage Cocktail for N-Methylated Peptides
| Reagent | Purpose | Typical Percentage |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. | 95% |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions from reactive cationic species generated during cleavage. | 2.5% |
| Water | Solvent and proton source. | 2.5% |
It is important to note that prolonged exposure to strong acid during cleavage can sometimes lead to side reactions, such as the fragmentation of the peptide backbone, particularly between two adjacent N-methylated residues. Therefore, the cleavage time should be optimized and kept to the minimum required for complete deprotection.
Conclusion
The incorporation of N-methylated amino acids is a valuable tool for enhancing the drug-like properties of peptides. While their synthesis presents challenges due to steric hindrance, these can be overcome through the use of appropriate coupling reagents, optimized protocols, and careful monitoring of the reaction progress. The choice between using pre-synthesized N-methylated building blocks and performing on-resin methylation will depend on the specific goals of the research project. With the methodologies outlined in this guide, researchers can confidently approach the synthesis of N-methylated peptides and unlock their therapeutic potential.
References
The Role of Homocysteine Derivatives in Modern Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Homocysteine, a non-proteinogenic amino acid, and its derivatives have emerged as versatile tools in the field of peptide chemistry. Offering unique reactivity and structural properties, these molecules are increasingly utilized in the synthesis of complex peptides, bioconjugation, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core applications of homocysteine derivatives in peptide chemistry, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Synthesis of Homocysteine-Containing Peptides
The incorporation of homocysteine into peptide chains is a fundamental step for its subsequent applications. This can be achieved through standard solid-phase peptide synthesis (SPPS) or via the use of activated homocysteine derivatives.
Solid-Phase Peptide Synthesis (SPPS) of Homocysteine Peptides
Homocysteine can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The thiol group of homocysteine requires a protecting group, such as trityl (Trt), to prevent side reactions during synthesis.
Experimental Protocol: Fmoc-SPPS of a Homocysteine-Containing Peptide
This protocol outlines the manual synthesis of a generic homocysteine-containing peptide on a Rink amide resin.
-
Resin Swelling: Swell Rink amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Dissolve Fmoc-Hcy(Trt)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Peptide Synthesis using Homocysteine Thiolactone
Homocysteine thiolactone, a cyclic thioester of homocysteine, serves as an activated precursor for peptide bond formation. It can react with the N-terminal amine of an amino acid or peptide to form a dipeptide or elongate a peptide chain.[1] This reaction is particularly efficient at a slightly basic pH (pH 7-8).[1]
Experimental Protocol: Dipeptide Synthesis using Homocysteine Thiolactone
This protocol describes the synthesis of Hcy-Gly dipeptide from homocysteine thiolactone hydrochloride and glycine.[1]
-
Reaction Setup: Dissolve homocysteine thiolactone hydrochloride (1 equivalent) and glycine (2 equivalents) in deionized water.
-
pH Adjustment: Adjust the pH of the solution to 8 by adding sodium bicarbonate (NaHCO₃).
-
Reaction: Stir the reaction mixture at 45°C for 24 hours.
-
Purification: Purify the crude product by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Lyophilize the pure fractions and characterize the product by NMR and mass spectrometry.
Table 1: Yields of Dipeptide Synthesis from N-substituted Homocysteine Thiolactones and Glycine [1]
| N-substituent | Yield of Hcy(sub)-Gly |
| None (H) | 26% |
| Formyl (CHO) | 56% |
| Acetyl (Ac) | 46% |
Native Chemical Ligation (NCL) with Homocysteine
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[2] Traditionally, NCL requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. Homocysteine can be used as a substitute for cysteine in NCL, leading to the formation of a native peptide bond at the ligation site.[3] This is followed by an S-methylation step to convert the homocysteine residue to methionine.[3]
Experimental Workflow: Methionine Synthesis via Homocysteine NCL
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
The Untapped Potential of N-Methyl-Homocysteine Peptides: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. N-methylation of the peptide backbone is a well-established strategy to enhance these pharmacokinetic properties. This technical guide explores the prospective applications of a novel class of modified peptides: N-methyl-homocysteine (NmHcy) peptides. While direct research on NmHcy peptides is nascent, this document synthesizes information from the extensive research on homocysteine metabolism and the chemical biology of N-methylated peptides to illuminate the potential of this unexplored chemical space. We will delve into the rationale for their synthesis, propose potential therapeutic applications, and provide a framework for their experimental investigation.
Introduction: The Promise of N-Methylation in Peptide Therapeutics
Peptides offer a unique therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by rapid degradation by proteases and poor membrane permeability. N-methylation, the substitution of the amide proton with a methyl group, is a powerful tool to mitigate these challenges.[1][2] This modification sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo.[1][2] Furthermore, the removal of the hydrogen bond donor can favor conformations that enhance membrane permeability and receptor binding.[1][2] The incorporation of N-methylated amino acids can also lead to the modulation of biological activity, converting agonists into antagonists or enhancing selectivity for receptor subtypes.[1]
Homocysteine, a non-proteinogenic amino acid, is a critical intermediate in methionine metabolism.[3][4] Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for a multitude of diseases, including cardiovascular and neurodegenerative disorders.[3][5] This positions the homocysteine metabolic pathway as a rich source of targets for therapeutic intervention. Peptides containing N-methyl-homocysteine could therefore offer a novel approach to modulate these pathways with enhanced drug-like properties.
The Homocysteine Metabolic Pathway: A Source of Therapeutic Targets
Homocysteine sits at a crucial junction of two major metabolic pathways: remethylation and transsulfuration.[3][4] Understanding these pathways is key to identifying potential targets for NmHcy peptides.
-
Remethylation Pathway: Homocysteine is remethylated to methionine in a reaction catalyzed by methionine synthase, which utilizes vitamin B12 as a cofactor and 5-methyltetrahydrofolate as a methyl donor.[3][6] An alternative remethylation pathway, primarily in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase (BHMT).[4][6]
-
Transsulfuration Pathway: Homocysteine is irreversibly converted to cysteine through a series of enzymatic steps initiated by cystathionine β-synthase (CBS), a vitamin B6-dependent enzyme.[4][6][7] Cysteine is a precursor for the synthesis of proteins and the major intracellular antioxidant, glutathione.[4]
Dysregulation of these pathways can lead to the accumulation of homocysteine and has been implicated in various pathologies.
Potential Applications of N-Methyl-Homocysteine Peptides
The unique combination of N-methylation and the homocysteine side chain opens up several intriguing possibilities for therapeutic applications.
Enzyme Inhibitors and Modulators
Peptides incorporating NmHcy could be designed as potent and stable inhibitors or modulators of key enzymes in the homocysteine metabolic pathway. For instance, an NmHcy-containing peptide could be developed to target methionine synthase or CBS with high specificity. The N-methylation would be expected to confer resistance to proteolytic degradation, leading to a longer duration of action.
Probes for Studying Homocysteine-Related Pathologies
NmHcy peptides could serve as valuable research tools. Labeled with fluorescent tags or radioisotopes, these peptides could be used to probe the activity and localization of enzymes and receptors involved in homocysteine metabolism in various disease models. Their enhanced stability would be a significant advantage in these experimental settings.
Drug Delivery Vehicles
The homocysteine structure could potentially be recognized by cellular uptake systems. Peptides containing NmHcy could be explored as carriers for delivering therapeutic agents to cells or tissues with high homocysteine turnover.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Fitting homocysteine to disease models, as well as adjusting the models to the disease | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Coupling of Fmoc-N-Me-Homocys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Homocys(Trt)-OH is a sterically hindered N-methylated amino acid derivative used in solid-phase peptide synthesis (SPPS). The presence of the N-methyl group significantly increases the steric hindrance around the carboxyl group, making the formation of the amide bond challenging. Standard coupling conditions often result in low yields and incomplete reactions. Therefore, optimized protocols with highly efficient coupling reagents are required for the successful incorporation of this compound into peptide sequences. These modifications can enhance the pharmacokinetic properties of peptides by improving oral availability and in vivo half-life.[1][2] This document provides detailed application notes and protocols for the efficient coupling of this amino acid derivative.
Challenges in Coupling N-Methylated Amino Acids
The primary challenge in coupling N-methylated amino acids lies in the steric hindrance posed by the N-methyl group, which slows down the acylation of the secondary amine. This can lead to incomplete coupling reactions and the formation of deletion sequences. Consequently, more potent activating reagents and optimized reaction conditions are necessary to drive the reaction to completion. Reagents such as HBTU and HCTU have been shown to be less effective for these challenging couplings.[1]
Recommended Coupling Reagents and Conditions
Several coupling reagents have proven effective for the incorporation of sterically hindered and N-methylated amino acids. The most recommended reagents are those based on phosphonium or aminium salts, particularly those that form highly reactive activated esters.
Key Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, including N-methylated amino acids.[1]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): These reagents are also highly recommended for coupling N-methylated amino acids due to their high reactivity.[3][4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that has shown high efficiency, comparable to HATU, for coupling sterically hindered amino acids.
The trityl (Trt) protecting group on the homocysteine side chain is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage from the resin.[5] The coupling of Fmoc-hCys(Trt)-OH can be performed in the same manner as Fmoc-Cys(Trt)-OH, suggesting that the homocysteine side chain itself does not introduce additional complexities compared to cysteine.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using HATU, a highly recommended reagent for this purpose.
Protocol 1: HATU-Mediated Coupling
This protocol is a robust method for the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminus
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIPEA to the solution.[1]
-
Allow the mixture to pre-activate for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the solvent from the swelled resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1 to 4 hours. The extended coupling time is recommended due to the steric hindrance.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., bromophenol blue test) to monitor the completion of the coupling reaction. The ninhydrin test is not suitable for N-methylated amino acids as they yield a weak color change.[1]
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Recoupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 2-5.
Data Presentation
The following table summarizes the recommended reagent stoichiometry for the HATU-mediated coupling of this compound.
| Reagent | Equivalents (relative to resin substitution) |
| This compound | 4 |
| HATU | 4 |
| DIPEA | 8 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the coupling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
Application Notes & Protocols: Efficient Coupling of Fmoc-N-Me-Homocys(Trt)-OH in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy for enhancing metabolic stability, modulating conformation, and improving cell permeability. Fmoc-N-Me-Homocys(Trt)-OH, in particular, presents significant challenges during solid-phase peptide synthesis (SPPS). The steric hindrance caused by the N-methyl group and the bulky S-trityl protecting group can impede the coupling reaction, leading to lower yields and incomplete sequences. Furthermore, N-methylated amino acid residues are known to be more susceptible to racemization during the activation step.[1]
These application notes provide a comprehensive guide to selecting the optimal coupling reagent for this compound and detailed protocols to ensure high coupling efficiency while minimizing side reactions. The recommendations are based on reagents known for their effectiveness in coupling sterically hindered and racemization-prone amino acids.
Comparative Analysis of Recommended Coupling Reagents
The choice of coupling reagent is crucial for the successful incorporation of this compound.[2] Uronium/aminium salt-based reagents are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity.[3] Reagents based on the 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) additives are particularly effective.[2] Below is a summary of the most suitable reagents.
| Coupling Reagent | Key Features | Advantages | Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Based on HOAt additive. | High reactivity, reacts faster than HBTU with less epimerization.[4] Widely successful in couplings of N-methyl amino acids.[2] Considered one of the most efficient reagents for difficult couplings. | More expensive than HOBt-based reagents. Can cause guanidinylation of the N-terminus if used in excess.[5] |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate. Based on Oxyma Pure additive. | Coupling efficiency comparable to or greater than HATU.[2][6] Safer (non-explosive) and has better solubility than HBTU/HATU.[6] Reduced allergenic potential.[2] | Limited solution stability. Can also cause guanidinylation if used in excess. |
| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate. | Shows good results in couplings of sterically hindered or methylated amino acids, comparable to HATU.[2] Reported to have lower racemization levels than other reagents.[2] | Less commonly used than HATU or COMU. |
| DIC/Oxyma | Diisopropylcarbodiimide with Oxyma Pure as an additive. | Mild conditions that significantly suppress racemization, especially for cysteine derivatives.[7] Oxyma Pure is a safer and more effective alternative to HOBt.[8] | Lower reactivity compared to uronium/aminium salts. May require longer coupling times or double coupling for highly hindered residues. |
Experimental Workflow and Protocols
Successful incorporation of this compound often requires optimized conditions, such as extended coupling times or double coupling, to overcome steric hindrance.
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary approach for coupling this compound due to the high reactivity of HATU.[4]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents, matching the amino acid)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Ensure complete removal of piperidine by washing thoroughly with DMF (5-7 times).
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling Reaction: Add the activation solution to the drained peptide-resin. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35°C).
-
Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will not work if the N-terminal residue is N-methylated; in this case, a chloranil test is a suitable alternative. If the test is positive (indicating incomplete coupling), proceed to step 6.
-
Double Coupling (Optional): If the coupling is incomplete, repeat steps 2-4 to perform a second coupling reaction.
-
Capping (Optional): If residual unreacted amines remain after double coupling, cap them using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Protocol 2: COMU-Mediated Coupling
This protocol is an excellent alternative to HATU, offering comparable efficiency with a better safety profile.[2][6]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
COMU (3-5 equivalents, matching the amino acid)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. The reaction can often be monitored by a color change.[6]
-
Coupling Reaction: Add the activation solution to the drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Monitoring and Recoupling: Perform a qualitative test (e.g., Kaiser or chloranil test) to confirm reaction completion. If necessary, perform a double coupling as described in Protocol 1.
Reagent Selection Guide
The choice between reagents often depends on a balance of reactivity, cost, and the need to suppress side reactions.
Caption: Decision tree for selecting an appropriate coupling reagent.
Conclusion
The successful incorporation of the sterically demanding and racemization-prone this compound residue is achievable with the appropriate selection of coupling reagents and optimized protocols. HATU stands out for its high reactivity and proven efficacy with N-methylated amino acids. COMU offers a modern, equally potent, and safer alternative. For sequences where minimizing racemization is the absolute priority, TOTT or a milder DIC/Oxyma system should be considered. Employing extended reaction times and the practice of double coupling are recommended strategies to drive the reaction to completion and ensure the integrity of the final peptide product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. bachem.com [bachem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Homocys(Trt)-OH using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity. Fmoc-N-Me-Homocys(Trt)-OH is a valuable building block for introducing N-methylated homocysteine, allowing for subsequent side-chain modification or disulfide bond formation. However, the coupling of N-methylated amino acids, particularly sterically hindered ones, presents a significant challenge in solid-phase peptide synthesis (SPPS).
Standard coupling reagents often prove inefficient, leading to low coupling yields and potential side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for such challenging couplings.[1][2][3] Its high reactivity and ability to minimize racemization make it the reagent of choice for the efficient incorporation of this compound.[1]
These application notes provide a detailed protocol for the successful incorporation of this compound using HATU, along with expected outcomes and strategies to mitigate potential side reactions like racemization.
Performance Characteristics
While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes the expected performance based on the use of HATU with other sterically hindered and N-methylated amino acids.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | > 95% | Determined by qualitative ninhydrin or chloranil test. |
| Racemization | < 5% | Can be minimized by following the optimized protocol. Racemization is a known risk with protected cysteine and homocysteine derivatives.[4][5] |
| Coupling Time | 1 - 4 hours | Longer coupling times may be required compared to standard amino acids. |
| Purity of Crude Peptide | Good to Excellent | Dependent on the overall sequence and purification method. |
Experimental Protocols
This section details the recommended protocol for the manual solid-phase synthesis incorporating this compound using HATU.
Materials
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Chloranil test solution
-
Solid-phase synthesis vessel
Protocol for Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Note: Equivalents are relative to the resin loading.
-
Briefly vortex the solution. Crucially, avoid prolonged pre-activation to minimize the risk of racemization. [5]
-
Immediately add the activation solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1 to 4 hours.
-
-
Monitoring the Coupling Reaction:
-
After the desired coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a chloranil test to check for the presence of secondary amines. A negative result (no color change) indicates complete coupling. If the test is positive, extend the coupling time.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Incorporation.
HATU Activation and Coupling Mechanism
Caption: HATU-mediated activation and coupling of an amino acid.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Positive Chloranil Test (Incomplete Coupling) | Insufficient coupling time. | Extend the coupling time by 1-2 hours and re-test. |
| Steric hindrance of the growing peptide chain. | Consider a double coupling. | |
| Low quality or degraded reagents. | Use fresh, high-quality HATU, DIEA, and this compound. | |
| Significant Racemization Detected in Final Peptide | Prolonged pre-activation of the amino acid. | Minimize the time between dissolving the reagents and adding them to the resin.[5] |
| Strong base used for activation. | While DIEA is standard, for particularly sensitive sequences, a weaker base like 2,4,6-collidine could be tested. |
Conclusion
The use of HATU as a coupling reagent provides an effective and reliable method for the incorporation of the sterically hindered N-methylated amino acid, this compound, into peptide sequences. By following the detailed protocol and being mindful of potential side reactions such as racemization, researchers can successfully synthesize peptides containing this valuable building block. The provided guidelines and troubleshooting tips will aid in optimizing the synthesis process for high-purity peptide production.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. HATU - Enamine [enamine.net]
- 4. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Activation of Fmoc-N-Me-Homocys(Trt)-OH with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key chemical modification that can significantly enhance their pharmacokinetic properties. This modification can lead to improved oral bioavailability, increased metabolic stability, and enhanced cell permeability.[1] Homocysteine, a homolog of cysteine, is a sulfur-containing amino acid implicated in various biological processes. The incorporation of N-methylated homocysteine into peptide structures is a promising strategy for the development of novel therapeutic peptides with tailored properties.
This document provides detailed application notes and protocols for the activation of Fmoc-N-Me-Homocys(Trt)-OH using the HBTU/HOBt coupling reagent system, a widely used method in solid-phase peptide synthesis (SPPS).
Challenges in Coupling N-Methylated Amino Acids
The coupling of N-methylated amino acids, including this compound, presents a significant challenge in solid-phase peptide synthesis. The steric hindrance caused by the N-methyl group slows down the acylation reaction, often leading to incomplete couplings and the formation of deletion sequences. Consequently, standard coupling protocols may not be efficient, necessitating optimized conditions or the use of more potent activating reagents. While HBTU/HOBt is a robust and widely used coupling system known for its efficiency and suppression of racemization, its application to sterically hindered N-methylated amino acids requires careful consideration and optimization.[2] Alternative reagents such as HATU are often recommended for difficult couplings involving N-methylated residues.
Activation Chemistry
The activation of the carboxylic acid of this compound with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) proceeds through the formation of an active HOBt ester. This ester is highly reactive towards the free amine of the growing peptide chain on the solid support, facilitating the formation of the peptide bond. The presence of HOBt is crucial as it accelerates the coupling reaction and minimizes the risk of racemization.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific peptide sequences and synthesis scales. Monitoring the coupling reaction is critical to ensure completion.
Materials
-
This compound
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free amino group (e.g., Rink Amide resin)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Kaiser test kit or other ninhydrin-based test for primary amines
-
Chloranil test for secondary amines
Protocol 1: Standard HBTU/HOBt Activation (Starting Point)
This protocol is a generalized procedure and may require longer reaction times or double coupling for this compound.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring: Monitor the reaction progress using a chloranil test, as the Kaiser test is not suitable for secondary amines.
-
Washing: Once the coupling is complete (negative chloranil test), wash the resin with DMF (5-7 times) and DCM (3 times).
-
Capping (Optional): If the coupling is incomplete, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.
-
Repeat Coupling (if necessary): If significant unreacted amine remains, a second coupling with freshly prepared activated amino acid solution may be performed.
Protocol 2: Optimized Conditions for N-Methylated Amino Acids
Given the challenges associated with coupling N-methylated amino acids, the following modifications to the standard protocol are recommended:
-
Increased Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 5 equivalents of this compound and 4.9 equivalents of HBTU).
-
Extended Reaction Time: Increase the coupling time to 4-12 hours or even overnight.
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase the reaction rate. However, this should be done with caution as it may increase the risk of side reactions.
-
Alternative Reagents: If coupling efficiency with HBTU/HOBt remains low, consider using more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA.
Data Presentation
Due to the lack of specific published data for the HBTU/HOBt activation of this compound, the following table provides a general comparison of reaction parameters for standard versus challenging (e.g., N-methylated) amino acid couplings. Researchers should use this as a guideline for optimization.
| Parameter | Standard Amino Acid Coupling | Recommended for this compound |
| Fmoc-Amino Acid (eq.) | 2 - 4 | 3 - 5 |
| HBTU (eq.) | 1.9 - 3.9 | 2.9 - 4.9 |
| HOBt (eq.) | 2 - 4 | 3 - 5 |
| DIPEA (eq.) | 4 - 8 | 6 - 10 |
| Solvent | DMF | DMF |
| Temperature (°C) | 20 - 25 | 20 - 40 |
| Reaction Time (hr) | 0.5 - 2 | 2 - 12 (or overnight) |
| Monitoring | Kaiser Test | Chloranil Test |
Visualizations
Experimental Workflow
References
Application Notes and Protocol for the Manual Coupling of Fmoc-N-Me-Homocys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) coupling of the sterically hindered N-methylated amino acid, Fmoc-N-Me-Homocys(Trt)-OH. The inherent steric bulk of the N-methyl group makes the coupling of this and similar amino acids challenging, often resulting in lower yields and incomplete reactions. This protocol is optimized to enhance coupling efficiency through the use of potent activating agents and specific reaction conditions.
The N-methylation of amino acid residues in peptides is a critical modification in drug design. It can enhance metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and constrain peptide conformation, which can lead to increased receptor affinity and selectivity.[1] this compound is a valuable building block for introducing a protected homocysteine residue with an N-methylated backbone into a peptide sequence.
Key Considerations for Coupling N-Methylated Amino Acids
Due to increased steric hindrance, the coupling of N-methylated amino acids requires more robust conditions than standard Fmoc-amino acids. Key factors to consider are:
-
Choice of Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often less effective.[2] More potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), PyAOP, or PyBOP in the presence of an additive like HOAt are recommended to achieve high coupling yields.[2][3] HATU is widely recognized for its high efficiency in coupling sterically hindered and N-methylated amino acids.[2][4]
-
Reaction Monitoring: The commonly used ninhydrin test to detect free primary amines is not effective for monitoring the acylation of a secondary amine, such as an N-methylated residue. The bromophenol blue test is a reliable alternative for this purpose.[2]
-
Double Coupling: For particularly difficult couplings, a second coupling step (double coupling) may be necessary to drive the reaction to completion.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate and improve the efficiency of coupling N-methylated amino acids.[1][5]
Experimental Protocol: Manual Coupling of this compound
This protocol describes the manual coupling of this compound onto a solid support-bound peptide with a free terminal amine.
Materials and Reagents
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (or an alternative potent coupling reagent)
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Bromophenol blue solution (for monitoring)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure
1. Resin Preparation and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a test for free amine using a few beads with the bromophenol blue test to confirm the presence of the N-terminal amine. A blue color indicates a positive result.
2. Activation and Coupling of this compound:
-
In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HATU in DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature.[2]
-
Drain the DMF from the washed resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended.
3. Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then with methanol.[2]
-
Add a few drops of the bromophenol blue test solution.
-
A yellow color indicates that the coupling is complete (no free amine). A blue or green color suggests an incomplete reaction, and a second coupling is recommended.[2]
4. Double Coupling (if necessary):
-
If the bromophenol blue test indicates an incomplete reaction, drain the coupling solution from the resin.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling step (Step 2) with a freshly prepared solution of activated this compound.
5. Washing:
-
Once the coupling is complete (confirmed by the bromophenol blue test), drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
Wash the resin with DCM (3 times) to prepare for the next step in the peptide synthesis or for final cleavage.
Data Presentation: Recommended Coupling Conditions
The following table summarizes the recommended quantitative parameters for the manual coupling of this compound.
| Parameter | Recommended Value | Notes |
| Amino Acid | 3-4 equivalents | An excess is used to drive the reaction to completion. |
| Coupling Reagent (HATU) | 3-4 equivalents | Stoichiometrically matched to the amino acid. |
| Base (DIPEA) | 6-8 equivalents | A non-nucleophilic base is crucial. |
| Solvent | DMF | Ensure anhydrous, peptide synthesis grade. |
| Pre-activation Time | 5-10 minutes | Allows for the formation of the active ester.[2] |
| Coupling Time | 1-2 hours | May be extended for difficult sequences. |
| Monitoring | Bromophenol Blue Test | Essential for secondary amines.[2] |
Diagrams
Experimental Workflow for Manual Coupling
Caption: Workflow for the manual coupling of this compound.
Logical Relationship of Reagents in Activation
Caption: Reagent interactions during the activation and coupling step.
References
Automated Solid-Phase Peptide Synthesis of N-Methylated Homocysteine-Containing Peptides
Application Notes and Protocols for the use of Fmoc-N-Me-Homocys(Trt)-OH
Introduction
N-methylation of peptide backbones is a critical modification in medicinal chemistry, often leading to enhanced metabolic stability, increased cell permeability, and improved pharmacokinetic profiles. The incorporation of N-methylated amino acids, such as N-methyl homocysteine, can significantly impact the conformational properties of a peptide, potentially leading to higher receptor affinity and selectivity. This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing N-methylated homocysteine using the building block this compound. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
The trityl (Trt) protecting group on the sulfhydryl side chain of homocysteine is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, providing an orthogonal protection strategy essential for automated SPPS.
Biological Significance of N-Methylated Homocysteine in Peptides
While homocysteine itself is a non-proteinogenic amino acid, its incorporation and subsequent N-methylation in a peptide sequence can offer several advantages. N-methylation can increase resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics. Furthermore, the introduction of a methyl group on the amide nitrogen can restrict the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity to its biological target. The homocysteine side chain also provides a handle for further chemical modifications, such as cyclization or the attachment of other moieties.
Experimental Protocols
This section outlines the detailed methodology for the automated synthesis of a peptide containing an N-methylated homocysteine residue. The protocols provided are based on standard Fmoc/tBu chemistry and are adaptable to most automated peptide synthesizers.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin is recommended, depending on the desired C-terminal functionality (acid or amide, respectively).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
This compound
-
Solvents: High-purity Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
-
Base: Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, and Isopropanol (IPA).
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Precipitation and Washing: Cold diethyl ether.
-
Analysis: Acetonitrile (ACN) and water (both with 0.1% TFA) for HPLC and LC-MS.
Automated Peptide Synthesis Workflow
The following diagram illustrates the general workflow for the automated solid-phase synthesis of a peptide incorporating this compound.
Detailed Synthesis Protocol
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes before the first synthesis cycle.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. This step is repeated for each cycle.
-
Washing: After deprotection, thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Standard Amino Acid Coupling: For standard Fmoc-amino acids, use a 4-fold excess of the amino acid, HBTU (3.95 eq.), and DIPEA (8 eq.) relative to the resin loading. Allow the coupling reaction to proceed for 30-60 minutes.
-
This compound Coupling: The coupling of N-methylated amino acids is often slower due to steric hindrance.
-
Pre-activation: Pre-activate a 2 to 4-fold molar excess of this compound with HBTU/DIPEA or COMU/DIPEA in DMF for 5-10 minutes before adding to the resin.
-
Extended Coupling Time: Increase the coupling time to 2-4 hours. Double coupling (repeating the coupling step) is highly recommended to ensure a high coupling efficiency. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is advised, although it should be noted that the Kaiser test is not reliable for N-methylated amino acids. An alternative like the chloranil test can be used.
-
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the resin extensively with DMF, followed by DCM and IPA, and then dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with freshly prepared Reagent K for 2-3 hours at room temperature. The trityl group from the homocysteine side chain will be cleaved during this step.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide using LC-MS.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the automated synthesis of a peptide containing this compound.
| Parameter | Standard Amino Acid | This compound |
| Amino Acid Excess | 4 equivalents | 2-4 equivalents |
| Coupling Reagent | HBTU or COMU | HBTU or COMU |
| Base | DIPEA | DIPEA |
| Coupling Time | 30-60 minutes | 2-4 hours (double coupling recommended) |
| Cleavage Time | 2-3 hours | 2-3 hours |
| Expected Purity (Crude) | > 70% | > 50% (highly sequence dependent) |
| Potential Side Reactions | Racemization, Aspartimide formation | Incomplete coupling, Racemization |
Signaling Pathways and Logical Relationships
The incorporation of N-methylated homocysteine can influence various biological pathways by altering the peptide's interaction with its target receptor. The diagram below illustrates the logical relationship between N-methylation and its potential biological consequences.
Conclusion
The use of this compound in automated solid-phase peptide synthesis is a valuable strategy for the development of novel peptide therapeutics with improved pharmacological properties. While the coupling of N-methylated amino acids requires special attention, including the use of potent coupling reagents and extended reaction times, the potential benefits of enhanced stability and bioactivity often justify these synthetic challenges. The protocols and guidelines presented in this document provide a comprehensive framework for the successful synthesis and characterization of peptides containing N-methylated homocysteine.
Application Notes and Protocols for Fmoc Deprotection of N-methylated Homocysteine
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a key strategy for enhancing metabolic stability, bioavailability, and potency. N-methylated homocysteine, in particular, offers unique possibilities for introducing a selectively modifiable thiol group. However, the N-methylation presents challenges during solid-phase peptide synthesis (SPPS), especially during the critical Fmoc deprotection step. These application notes provide a detailed guide to successfully cleaving the Fmoc group from N-methylated homocysteine residues.
Application Notes
The Fmoc deprotection of N-methylated amino acids is often slower and more challenging than for their non-methylated counterparts due to the increased steric hindrance around the nitrogen atom. The presence of a sulfur-containing side chain in homocysteine introduces further considerations, primarily the choice of a compatible thiol protecting group and the potential for side reactions.
Key Considerations:
-
Steric Hindrance: The N-methyl group sterically hinders the approach of the piperidine base, which is necessary for the β-elimination mechanism of Fmoc removal. This can lead to incomplete deprotection and truncated peptide sequences. To mitigate this, extended reaction times or a slight increase in the piperidine concentration may be necessary.
-
Thiol Protecting Group Compatibility: The side chain thiol of homocysteine must be protected during SPPS. The choice of protecting group is critical. The trityl (Trt) group is a common choice for cysteine and homocysteine in Fmoc-based synthesis as it is stable to the basic conditions of Fmoc deprotection but readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin. It is crucial to ensure the chosen protecting group is completely stable during the repeated basic treatments of the Fmoc deprotection steps throughout the synthesis.
-
Potential Side Reactions: A potential side reaction, though less common with sterically hindered N-methylated amines, is the transfer of the fluorenylmethyl group to the thiol side chain of homocysteine if it were to become deprotected. This underscores the importance of a robust thiol protecting group. Another general side reaction in Fmoc-SPPS is aspartimide formation, which can be promoted by strong bases; using milder deprotection conditions or additives like 1-hydroxybenzotriazole (HOBt) can help suppress this, though it is less specific to homocysteine.
Experimental Protocols
The following protocols are recommended for the Fmoc deprotection of N-methylated homocysteine on a solid support. It is assumed that the homocysteine side chain is appropriately protected (e.g., with a Trityl group).
Protocol 1: Standard Fmoc Deprotection
This protocol uses the most common reagent for Fmoc deprotection.
Reagents:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin at room temperature for an initial 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 15-25 minutes. The extended time is to ensure complete deprotection of the sterically hindered N-methyl amine.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
Protocol 2: Monitoring Deprotection
It is highly recommended to monitor the completeness of the deprotection, especially when optimizing the protocol for a new N-methylated residue.
Procedure (Kaiser Test):
The Kaiser test, which detects free primary amines, will be negative for a successfully deprotected N-methylated amine. A subsequent test (e.g., chloranil test) can be used to confirm the presence of the secondary amine.
-
After the deprotection and washing steps, take a small sample of the resin (a few beads).
-
Wash the beads with ethanol and then toluene.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).
-
Heat the sample at 100°C for 5 minutes.
-
A colorless or pale yellow solution and beads indicate a complete deprotection (as no primary amine is present). A blue color indicates incomplete deprotection of a preceding non-N-methylated amino acid or the presence of a primary amine from another source.
Data Presentation
The following table summarizes the typical conditions for Fmoc deprotection of standard versus N-methylated amino acids. The values for N-methylated homocysteine are extrapolated and should be optimized for each specific sequence.
| Parameter | Standard Amino Acid | N-methylated Homocysteine (Recommended) |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Reaction Time | 5-10 minutes | 20-30 minutes (in two cycles) |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Kaiser Test (positive result) | Kaiser Test (negative result) followed by a secondary amine test |
| Expected Yield | >99% | >95% (optimization may be required) |
| Potential Issues | Incomplete deprotection if aggregation occurs. | Slow or incomplete deprotection due to steric hindrance. |
Mandatory Visualizations
Caption: Experimental workflow for the Fmoc deprotection of N-methylated homocysteine.
Caption: Chemical reaction of Fmoc deprotection of N-methylated homocysteine by piperidine.
Application Notes and Protocols: Cleavage of the Trityl Group from N-methyl-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) group is a widely used protecting group for the thiol functionality of cysteine and its homologs, such as homocysteine. Its acid lability allows for convenient deprotection under mild conditions. This document provides detailed application notes and protocols for the cleavage of the trityl group from N-methyl-S-trityl-homocysteine in a solution-phase reaction. The primary method described is acidolysis using trifluoroacetic acid (TFA) with triisopropylsilane (TIPS) as a scavenger. These conditions are broadly applicable in synthetic organic chemistry and are particularly relevant in the preparation of modified amino acids for peptide synthesis and drug discovery.
The protocol herein is adapted from established procedures for the deprotection of similar S-protected amino acids and is designed to provide a high yield of the desired N-methyl-homocysteine.
Chemical Reaction and Mechanism
The cleavage of the S-trityl bond is an acid-catalyzed process. The reaction proceeds via the protonation of the sulfur-bound trityl group by a strong acid, such as TFA. This is followed by the departure of the stable trityl cation, leaving the free thiol. A scavenger, typically a silane like TIPS, is essential to irreversibly trap the highly reactive trityl cation, preventing side reactions such as re-attachment to the thiol or alkylation of other nucleophilic sites.
Caption: Mechanism of S-trityl deprotection.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the cleavage of the trityl group from N-methyl-S-trityl-homocysteine.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| N-methyl-S-trityl-homocysteine | ≥95% Purity | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Triisopropylsilane (TIPS) | 99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl Ether | Anhydrous, ≥99.7% | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | EMD Millipore |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | J.T. Baker |
| Deionized Water | High Purity | In-house |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Deprotection Procedure
Caption: Experimental workflow for deprotection.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-S-trityl-homocysteine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triisopropylsilane (TIPS, 1.1 eq). Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's completion.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-methyl-homocysteine.
Quantitative Data
The following table summarizes the expected quantitative data for the cleavage of the trityl group from N-methyl-homocysteine based on similar deprotection reactions of S-protected amino acids.
| Parameter | Value | Notes |
| Reaction Time | 2 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Yield | 85 - 95% | Based on reported yields for similar solution-phase deprotections. |
| Purity | >95% (after purification) | Purity can be assessed by HPLC and NMR. |
| TFA Equivalents | 10 - 20 eq | Sufficient excess is required to drive the reaction to completion. |
| TIPS Equivalents | 1.1 eq | A slight excess of the scavenger is used to ensure complete trapping of the trityl cation. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient TFA, reaction time, or presence of moisture. | Add more TFA, extend the reaction time, ensure anhydrous conditions. |
| Low Yield | Incomplete reaction, product loss during work-up. | Ensure complete reaction before work-up, be careful during extraction and purification steps. |
| Presence of Side Products | Insufficient scavenger, reaction with other functional groups. | Ensure adequate amount of TIPS is used, protect other sensitive functional groups if necessary. |
| Difficulty in Purification | Co-elution of product with triphenylmethane. | Optimize the mobile phase for flash chromatography to achieve better separation. |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Always work under an inert atmosphere when using anhydrous solvents to prevent the introduction of moisture, which can interfere with the reaction.
-
Dispose of all chemical waste according to your institution's safety guidelines.
Application Notes and Protocols for TFA Cleavage of Peptides Containing N-Me-Homocys(Trt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the trifluoroacetic acid (TFA)-mediated cleavage of synthetic peptides containing N-methyl-S-trityl-homocysteine (N-Me-Homocys(Trt)). The presence of the N-methyl group and the sulfur-containing side chain necessitates careful optimization of the cleavage cocktail to ensure efficient deprotection of the trityl group, minimize side reactions, and obtain the desired peptide with high purity. These protocols are based on established methods for analogous residues such as N-methyl-cysteine and other S-trityl protected amino acids.
Key Considerations for Cleavage of N-Me-Homocys(Trt) Peptides
The primary challenge during the cleavage of peptides containing N-Me-Homocys(Trt) is the stable yet acid-labile trityl protecting group on the sulfur atom of the homocysteine side chain. The N-methylation of the backbone amide can also influence the peptide's solubility and susceptibility to side reactions. The cleavage process involves the removal of the trityl group and the cleavage of the peptide from the solid-phase resin.
The highly reactive trityl cation (Trt+) generated during the cleavage can lead to side reactions, such as re-attachment to the peptide or modification of sensitive residues. Therefore, the use of appropriate scavengers in the TFA cleavage cocktail is crucial.
Recommended TFA Cleavage Cocktails
Several TFA cleavage cocktails have been reported for peptides containing similar residues like N-methyl-cysteine or S-trityl protected amino acids. The choice of cocktail depends on the overall peptide sequence and the presence of other sensitive amino acids.
| Reagent Cocktail | Composition (v/v/v) | Key Features & Recommendations |
| Standard Cocktail | 96% TFA / 2% Triisopropylsilane (TIS) / 2% Water | A general-purpose cocktail suitable for many peptides. TIS acts as a scavenger for the trityl cation. |
| Thiol-Containing Cocktail | 90% TFA / 5% TIS / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) | The addition of EDT, a thiol scavenger, is beneficial for peptides with sulfur-containing residues, as it can help prevent disulfide bond formation and other side reactions involving the sulfur atom. |
| Selective On-Resin Deprotection | 4% TFA / 1% TIS / 35% Dichloromethane (DCM) | This milder cocktail can be used for the selective deprotection of the trityl group while the peptide is still attached to the resin. This is useful for subsequent on-resin modifications. |
Experimental Protocols
Protocol 1: Global Cleavage and Deprotection
This protocol describes the complete cleavage of the peptide from the resin and the removal of all acid-labile protecting groups, including the S-trityl group from N-methyl-homocysteine.
Materials:
-
Peptide-resin
-
TFA Cleavage Cocktail (see table above)
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream
-
HPLC system for purification
Procedure:
-
Transfer the dry peptide-resin to a reaction vessel.
-
Add the chosen TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. A deep yellow or orange color may develop due to the formation of the trityl cation.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin S-Trityl Deprotection
This protocol is for the selective removal of the S-trityl group while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin with N-Me-Homocys(Trt)
-
Selective On-Resin Deprotection Cocktail (4% TFA / 1% TIS / 35% DCM)
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the Selective On-Resin Deprotection Cocktail.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Drain the cleavage solution.
-
Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to remove the cleaved trityl groups and residual acid.
-
The resin with the deprotected N-Me-Homocys residue is now ready for further on-resin modifications.
Visualizations
Experimental Workflow for Global Peptide Cleavage
Caption: Workflow for global cleavage of peptides from solid support.
Signaling Pathway of Trityl Group Removal
Caption: Mechanism of acid-catalyzed removal of the S-trityl group.
References
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Homocys(Trt)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered, non-canonical amino acid Fmoc-N-Me-Homocys(Trt)-OH into cyclic peptides. This document outlines the rationale, challenges, and detailed protocols for solid-phase peptide synthesis (SPPS), cyclization, and characterization of the final products.
Introduction
N-methylation of peptide backbones is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptides. This modification can lead to increased metabolic stability, improved membrane permeability, and favorable conformational pre-organization for receptor binding. The incorporation of N-methylated homocysteine, a homolog of cysteine, offers unique opportunities for introducing conformational constraints and novel side-chain functionalities for further modification or cyclization strategies.
This compound is a key building block for introducing N-methylated homocysteine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the thiol side-chain is labile to standard acidic cleavage conditions, allowing for subsequent disulfide bond formation or other modifications. However, the steric hindrance posed by the N-methyl group presents challenges during peptide synthesis, requiring optimized protocols for efficient coupling and cyclization.
Key Challenges
The primary challenges associated with the incorporation of this compound into cyclic peptides include:
-
Inefficient Coupling: The N-methyl group significantly increases steric hindrance at the amino terminus, making the coupling of the subsequent amino acid difficult. Standard coupling reagents may lead to low yields and incomplete reactions.
-
Aggregation: The presence of multiple N-methylated residues can disrupt inter-chain hydrogen bonding, which can sometimes lead to on-resin aggregation, particularly in longer or more hydrophobic sequences.
-
Epimerization: While less common with urethane-based protecting groups like Fmoc, the risk of racemization at the activated carboxylic acid of the incoming amino acid should be considered, especially with highly activating coupling reagents and hindered couplings.
-
Cyclization Efficiency: The conformational constraints imposed by the N-methyl group can influence the efficiency of the cyclization step. Both on-resin and solution-phase cyclization strategies may require careful optimization of reaction conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide containing this compound on a rink amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
Cleavage cocktail (see section 3.3)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and OxymaPure® (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the same procedure as for standard amino acids (step 3).
-
-
Coupling onto the N-methylated Homocysteine Residue (Sterically Hindered Coupling):
-
Dissolve the subsequent Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and OxymaPure® (4 eq.) in DMF.
-
Add DIEA (8 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Increase the coupling time to 4-6 hours, or allow it to proceed overnight.
-
Monitor the reaction completion by a test cleavage of a small amount of resin and LC-MS analysis.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Repeat the deprotection and coupling steps until the linear peptide sequence is complete.
On-Resin Cyclization (Head-to-Tail)
This protocol is for the cyclization of a linear peptide anchored to the resin through a side-chain, with the N- and C-termini free for amide bond formation. A resin with a cleavable linker that allows for side-chain attachment of an amino acid (e.g., Asp or Glu) is required.
Procedure:
-
Selective Deprotection of Terminal Groups:
-
After synthesis of the linear peptide, selectively deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Selectively deprotect the C-terminal protecting group (e.g., Allyl or Alloc) using a suitable catalyst (e.g., Pd(PPh₃)₄).
-
-
Cyclization:
-
Wash the resin thoroughly to remove any residual reagents from the deprotection steps.
-
Dissolve HATU (4 eq.) and OxymaPure® (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the solution and add it to the resin.
-
Allow the cyclization reaction to proceed for 6-24 hours.
-
Monitor the completion of the cyclization by test cleavage and LC-MS analysis.
-
-
Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.
Cleavage and Global Deprotection
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing Trt-protected residues is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Treat the dry peptide-resin with the freshly prepared cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified cyclic peptide using ESI-MS or MALDI-TOF MS.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC.
-
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 2D NMR spectroscopy can be employed to determine the three-dimensional conformation of the cyclic peptide in solution.
Data Presentation
The following tables summarize expected outcomes and provide a template for presenting quantitative data from the synthesis of a hypothetical cyclic peptide containing N-Me-Homocys(Trt).
Table 1: Summary of Solid-Phase Peptide Synthesis (SPPS) Efficiency
| Coupling Step | Coupling Reagent | Coupling Time (h) | Kaiser Test Result | Estimated Coupling Efficiency (%) |
| Standard Amino Acid | HATU/Oxyma/DIEA | 2 | Negative | >99 |
| This compound | HATU/Oxyma/DIEA | 2 | Negative | >98 |
| Amino Acid onto N-Me-Homocys(Trt) | HATU/Oxyma/DIEA | 6 | Negative | ~95 |
Table 2: Cyclization and Yield Data
| Parameter | Value |
| Cyclization Method | On-resin (HATU/Oxyma/DIEA) |
| Cyclization Time | 18 hours |
| Crude Peptide Yield | 150 mg (from 0.5 mmol synthesis scale) |
| Purity of Crude Peptide (HPLC) | ~60% |
| Purified Peptide Yield | 45 mg |
| Final Purity (HPLC) | >98% |
| Overall Yield | 9% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of cyclic peptides containing this compound.
Potential Signaling Pathway Involvement
While specific signaling pathways for N-methylated homocysteine-containing cyclic peptides are not yet extensively documented, a plausible area of investigation is their interaction with G-protein coupled receptors (GPCRs). Homocysteine itself has been shown to modulate GPCR signaling, and incorporating N-methylated homocysteine into a cyclic peptide scaffold could lead to novel agonists or antagonists.
Caption: Hypothetical GPCR signaling pathway modulated by a cyclic peptide containing N-methylated homocysteine.
Application Note: Synthesis of Disulfide-Bridged Peptides with N-Methyl-Homocysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide structures is a key strategy for enhancing their therapeutic properties. N-methylation of the peptide backbone, for instance, can significantly improve metabolic stability, cell permeability, and bioavailability by protecting against enzymatic degradation and reducing hydrogen bonding capabilities.[1][2][3][][5] Disulfide bridges are crucial for introducing conformational constraints, which can lead to increased receptor affinity and selectivity.
This application note provides a detailed protocol for the synthesis of disulfide-bridged peptides incorporating N-methyl-homocysteine. Homocysteine, a homolog of cysteine, allows for the formation of a larger, more flexible macrocycle compared to cysteine-cysteine bridges. The combination of N-methylation and a homocysteine-based disulfide bridge offers a powerful approach to developing novel peptide therapeutics with optimized pharmacological profiles. The synthesis of peptides rich in N-methylated amino acids presents unique challenges, including slower coupling kinetics and potential side reactions, which this protocol aims to address.[6][7]
Overall Synthesis Workflow
The synthesis strategy involves four main stages: solid-phase peptide synthesis (SPPS) of the linear peptide, cleavage from the solid support with simultaneous deprotection of side chains, purification of the linear peptide, and finally, oxidative formation of the disulfide bridge followed by a final purification step.
Caption: Overall workflow for the synthesis of disulfide-bridged peptides.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the assembly of the linear peptide on a solid support using Fmoc/tBu chemistry. Special attention is given to the coupling of the sterically hindered N-methyl-homocysteine residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-Me-Hcy(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
(Benzotriazol-1-yl-N-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU/HOAt.[6][7]
-
20% (v/v) piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
SPPS Cycle Workflow:
Caption: The iterative cycle for solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq), DIC (4 eq), and Oxyma (4 eq) in DMF for 5 minutes.
-
Add the activated mixture to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
N-Methyl-Homocysteine Coupling:
-
Coupling onto an N-methylated residue is sterically hindered. Use a stronger coupling reagent combination.
-
Dissolve Fmoc-N-Me-Hcy(Trt)-OH (3 eq), BOP reagent (3 eq), and DIEA (6 eq) in DMF.
-
Add the mixture to the resin and allow it to react for 4-6 hours. Double coupling may be necessary.[7]
-
Monitor the reaction carefully. The Kaiser test is not suitable for secondary amines; use a chloranil test instead.
-
-
Washing: After successful coupling, wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptide-resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.
Protocol 2: Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Deionized water (H₂O)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% EDT. The silane scavenges carbocations, while EDT helps prevent re-attachment of the trityl group to the deprotected homocysteine thiol.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 3-4 hours. Side-chain protecting groups (like Trt on Hcy) will be removed simultaneously.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
Protocol 3: Purification of the Linear Peptide
Materials:
-
Buffer A: 0.1% TFA in H₂O
-
Buffer B: 0.1% TFA in Acetonitrile (ACN)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Buffer A, with a small amount of Buffer B if necessary for solubility.
-
Purify the peptide using a suitable gradient on the RP-HPLC system (e.g., 5-65% Buffer B over 60 minutes).
-
Collect fractions and analyze them using analytical LC-MS to identify those containing the desired linear peptide.
-
Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
Protocol 4: Disulfide Bridge Formation
This protocol uses a common air oxidation method in a slightly basic, dilute solution to favor intramolecular cyclization.
Materials:
-
Ammonium bicarbonate (NH₄HCO₃) buffer (e.g., 100 mM, pH 8.2)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the purified, lyophilized linear peptide in the NH₄HCO₃ buffer containing 10-20% ACN to a final peptide concentration of 0.1-0.5 mg/mL. A dilute solution is critical to minimize intermolecular dimerization.
-
Stir the solution gently, open to the atmosphere, at room temperature for 12-24 hours.
-
Monitor the reaction progress by analytical LC-MS. The cyclized product will have a mass 2 Da less than the linear starting material and typically a shorter retention time.
-
Once the reaction is complete, acidify the solution with a small amount of TFA or acetic acid to pH 4-5 to stop the reaction.
-
Lyophilize the solution.
Protocol 5: Final Purification and Characterization
Procedure:
-
Purify the cyclized peptide using the same RP-HPLC method as in Protocol 3 to remove any remaining linear peptide, dimers, or other byproducts.
-
Collect and pool the pure fractions containing the final disulfide-bridged peptide.
-
Lyophilize to obtain the final product.
-
Characterize the final product thoroughly using:
-
High-Resolution LC-MS: To confirm the exact mass and purity.
-
MS/MS Sequencing: To confirm the peptide sequence and the presence of the disulfide bridge (fragments will be consistent with a cyclized structure).
-
Data Presentation
Table 1: Representative Synthesis Yields and Purity
| Step | Product | Starting Amount (Resin) | Yield (mg) | Overall Yield (%) | Purity (HPLC) |
| 1 | Crude Linear Peptide | 200 mg | 115 mg | 57.5% (crude) | ~65% |
| 2 | Purified Linear Peptide | 115 mg | 52 mg | 26.0% | >98% |
| 3 | Crude Cyclic Peptide | 50 mg | 48 mg | 24.0% | ~85% |
| 4 | Purified Cyclic Peptide | 48 mg | 35 mg | 17.5% | >99% |
Note: Yields are representative and will vary based on peptide sequence, length, and specific N-methylated residues.
Table 2: Mass Spectrometry Characterization
| Peptide | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Linear Peptide (Reduced) | 1254.62 Da | 1254.65 Da |
| Cyclic Peptide (Oxidized) | 1252.60 Da | 1252.63 Da |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Yield for N-Me-Hcy | Steric hindrance from the N-methyl group. | Use stronger coupling reagents like BOP or HATU. Increase reaction time to 4-6 hours and consider double coupling. |
| Multiple Peaks in HPLC | Incomplete coupling (deletion sequences); cis/trans isomers of the X-N(Me) peptide bond. | Optimize coupling conditions. For analysis, warming the HPLC column (e.g., to 40-50°C) can help coalesce conformational isomer peaks.[6][7] |
| High Percentage of Dimer Formation | Peptide concentration is too high during oxidation step. | Decrease the peptide concentration during oxidation to below 0.5 mg/mL to favor intramolecular cyclization. |
| Trityl Group Re-attachment | Insufficient scavengers during TFA cleavage. | Ensure an adequate amount of TIS and EDT/DTT in the cleavage cocktail to effectively capture the trityl cation. |
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Peptides Containing N-methyl-homocysteine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation is a critical modification in peptide drug discovery, often enhancing metabolic stability, cell permeability, and binding affinity. The incorporation of non-canonical amino acids like N-methyl-homocysteine can further refine the pharmacological properties of a peptide. However, the purification of these modified peptides, particularly by High-Performance Liquid Chromatography (HPLC), presents unique challenges due to altered hydrophobicity and potential for diastereomer formation. These application notes provide a comprehensive guide to the successful purification of peptides containing N-methyl-homocysteine using reversed-phase HPLC (RP-HPLC).
Core Principles and Considerations
The purification of peptides containing N-methyl-homocysteine by RP-HPLC is governed by the principles of hydrophobic interaction between the peptide and the stationary phase. The N-methylation of the homocysteine residue increases the hydrophobicity of the peptide, leading to longer retention times compared to its non-methylated counterpart.
Key considerations include:
-
Increased Hydrophobicity: The additional methyl group on the homocysteine nitrogen increases the overall non-polar character of the peptide, necessitating stronger elution conditions (higher organic solvent concentration).
-
Potential for Diastereomers: The synthesis of N-methyl-homocysteine containing peptides can sometimes lead to the formation of diastereomers, which may require high-resolution chromatography for separation.
-
Secondary Interactions: The presence of the thioether in homocysteine can lead to secondary interactions with the stationary phase, potentially affecting peak shape. The use of mobile phase modifiers is crucial to mitigate these effects.
-
Oxidation: The sulfur atom in homocysteine is susceptible to oxidation, which can introduce heterogeneity into the sample. It is important to handle samples under conditions that minimize oxidation.
Experimental Protocols
Analytical RP-HPLC for Purity Assessment
This protocol is designed for the rapid assessment of the purity of a crude peptide containing N-methyl-homocysteine.
Workflow for Analytical RP-HPLC
Caption: Workflow for analytical RP-HPLC of N-methyl-homocysteine peptides.
Instrumentation and Consumables:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Solvent: 5% ACN in 0.1% aqueous TFA.
Method Parameters:
| Parameter | Value |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 5 µL |
| Gradient | 5-65% B over 15 minutes |
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis: Equilibrate the column with 5% mobile phase B for at least 10 column volumes. Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Preparative RP-HPLC for Purification
This protocol is designed for the purification of milligram quantities of a peptide containing N-methyl-homocysteine.
Workflow for Preparative RP-HPLC
Caption: Workflow for preparative RP-HPLC of N-methyl-homocysteine peptides.
Instrumentation and Consumables:
-
HPLC System: Agilent 1290 Infinity II Preparative LC or similar, equipped with a UV detector and fraction collector.
-
Column: C18 reversed-phase preparative column (e.g., Agilent ZORBAX 300SB-C18, 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Solvent: Minimal volume of 0.1% aqueous TFA or a solvent mixture that ensures complete dissolution.
Method Parameters:
| Parameter | Value |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | Dependent on sample concentration and loop size |
| Gradient | Optimized based on analytical run (e.g., 20-50% B over 30 minutes) |
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of the sample solvent. The concentration can be significantly higher than for analytical runs. Filter the sample through a 0.45 µm syringe filter.
-
Method Optimization: Based on the retention time from the analytical run, develop a shallow gradient for the preparative separation. A good starting point is a gradient that spans ±10% of the elution concentration from the analytical run over 30-60 minutes.
-
Purification: Equilibrate the preparative column with the initial mobile phase composition. Inject the sample and run the optimized preparative gradient.
-
Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the main peak in multiple fractions.
-
Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method described above to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (>95% is a common target). Lyophilize the pooled fractions to obtain the purified peptide as a solid.
Data Presentation
The following tables summarize typical data obtained during the purification of a model peptide containing N-methyl-homocysteine.
Table 1: Analytical RP-HPLC of Crude Peptide
| Peak No. | Retention Time (min) | Area (%) |
| 1 | 8.2 | 5.3 |
| 2 (Product) | 12.5 | 85.1 |
| 3 | 13.1 | 9.6 |
Table 2: Preparative RP-HPLC Fraction Analysis
| Fraction No. | Purity by Analytical HPLC (%) |
| 15 | 88.2 |
| 16 | 96.5 |
| 17 | 98.9 |
| 18 | 97.2 |
| 19 | 90.1 |
Table 3: Summary of Purification
| Parameter | Value |
| Crude Peptide Purity | 85.1% |
| Pooled Fractions Purity | >97% |
| Overall Yield | 45% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica. | Use a high-purity silica column. Ensure adequate TFA concentration (0.1%). Consider using a different ion-pairing agent like formic acid for MS compatibility, though peak shape may be compromised. |
| Broad Peaks | Column overloading. | Reduce the amount of peptide injected onto the column. |
| Too strong of a sample solvent. | Dissolve the sample in a weaker solvent (less organic) or in mobile phase A. | |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., 0.5% B/min). |
| Inappropriate column chemistry. | For very hydrophobic peptides, consider a C4 or C8 column. For more polar peptides, a C18 is generally suitable. | |
| Multiple Peaks for a Pure Compound | On-column degradation or isomerization. | Ensure mobile phase pH is appropriate. For sensitive peptides, work at lower temperatures. |
| Conformational isomers. | This can be inherent to the peptide. Altering temperature or mobile phase may sometimes coalesce the peaks. |
Conclusion
The purification of peptides containing N-methyl-homocysteine by reversed-phase HPLC is a robust and reliable method when appropriate considerations for the unique properties of this modification are taken into account. Careful method development, starting with analytical scale separations to optimize selectivity, followed by a scale-up to preparative chromatography, will yield highly pure peptides suitable for a range of research, preclinical, and clinical applications. The protocols and guidelines presented here provide a solid foundation for researchers to successfully purify these valuable molecules.
Application Notes and Protocols for the Use of Fmoc-N-Me-Homocys(Trt)-OH in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids can also modulate the conformation of peptides, leading to improved target affinity and selectivity. Homocysteine, a homolog of cysteine, offers a unique side chain for potential modifications or for mimicking methionine. The use of N-methylated homocysteine, specifically Fmoc-N-Me-Homocys(Trt)-OH, in peptide synthesis, particularly through fragment condensation, presents an advanced methodology for constructing complex and sterically hindered peptides.
Fragment condensation is an effective strategy for the synthesis of long or difficult peptide sequences by coupling pre-synthesized peptide fragments. This approach can circumvent problems associated with stepwise solid-phase peptide synthesis (SPPS), such as aggregation and deletion sequences. However, the coupling of peptide fragments, especially when one contains a C-terminal N-methylated amino acid, is challenging due to steric hindrance.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides containing N-methylated homocysteine using a fragment condensation approach.
Biological Significance and Applications
While homocysteine is not a proteinogenic amino acid, its incorporation into peptides can be of significant interest in drug design. The thiol side chain can be used for cyclization, conjugation, or as a reactive handle. N-methylation of the homocysteine residue can further enhance the therapeutic potential of the peptide by:
-
Increased Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from enzymatic cleavage, prolonging the peptide's half-life in vivo.[1][2]
-
Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and favor conformations that are more amenable to passive diffusion across cell membranes.[3]
-
Conformational Constraint: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.
Peptides containing N-methylated homocysteine could be investigated as enzyme inhibitors, receptor antagonists, or as novel therapeutic agents where enhanced stability and cell penetration are desired.
Synthesis of this compound
While this compound is not readily commercially available, it can be synthesized using established on-resin N-methylation protocols. The Biron-Kessler method, which utilizes o-nitrobenzenesulfonyl (o-NBS) protection, is a highly effective approach.[4][5]
Proposed On-Resin Synthesis Protocol
This protocol outlines the synthesis of a peptide fragment with a C-terminal N-methylated homocysteine, which can then be cleaved from the resin for use in fragment condensation.
Materials:
-
Fmoc-Homocys(Trt)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (DMS)
-
2-Mercaptoethanol
-
Fmoc-OSu
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-Homocys(Trt)-OH in DCM with DIEA and add to the resin. Agitate for 2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc group. Wash thoroughly with DMF.
-
o-NBS Protection: Wash the resin with N-methyl-2-pyrrolidone (NMP). Add a solution of o-NBS-Cl and 2,4,6-collidine in NMP to the resin and agitate for 15-30 minutes. Wash with NMP.[6]
-
N-Methylation: Treat the resin with a solution of DBU and dimethyl sulfate in NMP for 5-10 minutes. This step should be performed with caution as dimethyl sulfate is toxic. Wash thoroughly with NMP.[6]
-
o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group. Wash with NMP.
-
Fmoc Re-protection: Treat the resin with Fmoc-OSu and DIEA in DMF to protect the newly formed N-methyl amine. Wash with DMF.
-
Peptide Elongation (for the fragment): Continue with standard Fmoc-SPPS cycles to synthesize the desired peptide fragment.
-
Fragment Cleavage: Cleave the protected peptide fragment from the 2-CTC resin using a mild solution of 1% TFA in DCM.[4] The trityl and other side-chain protecting groups will remain intact. Neutralize the cleavage solution and purify the protected fragment.
Fragment Condensation Protocol
This protocol describes the coupling of a peptide fragment containing a C-terminal this compound to a resin-bound peptide with a free N-terminus.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Protected peptide fragment with C-terminal Fmoc-N-Me-Homocys(Trt)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIEA or 2,4,6-Collidine
-
DMF or a suitable solvent mixture (e.g., DCM/DMF)
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has a fully deprotected N-terminus. Swell the resin in the chosen solvent.
-
Fragment Activation: In a separate vessel, dissolve the protected peptide fragment (1.5-2.0 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 1.5-2.0 eq.) and a tertiary base (e.g., DIEA, 3-4 eq.). Allow to pre-activate for 5-10 minutes.
-
Fragment Coupling: Add the activated fragment solution to the swelled resin. Agitate the reaction mixture at room temperature for 12-24 hours. Due to the steric hindrance of the N-methylated residue, longer coupling times are generally required.
-
Monitoring the Coupling: Monitor the reaction progress using a qualitative test such as the bromophenol blue test, as the Kaiser (ninhydrin) test is not reliable for secondary amines.[7]
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-termini, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Continuation of Synthesis: Proceed with the removal of the N-terminal Fmoc group from the newly coupled fragment and continue with the synthesis of the final peptide.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fragment Condensation involving a C-terminal N-methylated Amino Acid.
| Coupling Reagent | Additive | Base | Coupling Time (h) | Estimated Yield (%) | Purity (%) | Reference |
| DIC | HOBt | DIEA | 24 | 21 | < 80 | [8][9] |
| HATU | - | DIEA | 12 | > 85 | > 90 | [7] |
| PyAOP | - | DIEA | 12 | > 90 | > 95 | [10] |
| COMU | - | DIEA | 8 | > 90 | > 95 | [11] |
Note: Data is representative and based on studies of sterically hindered couplings. Actual results may vary depending on the specific peptide sequences.
Visualizations
Synthesis of a Peptide Fragment with C-terminal Fmoc-N-Me-Homocys(Trt)
Caption: Workflow for the on-resin synthesis of a peptide fragment with a C-terminal N-methylated homocysteine.
Solid-Phase Fragment Condensation Workflow
Caption: General workflow for the solid-phase fragment condensation of an N-methylated peptide fragment.
Conclusion
The use of this compound in fragment condensation is a powerful, albeit challenging, technique for the synthesis of complex peptides with enhanced drug-like properties. Careful selection of coupling reagents and optimization of reaction conditions are critical to overcoming the steric hindrance associated with N-methylated amino acids. The protocols and data presented here provide a solid foundation for researchers to successfully implement this advanced synthetic strategy in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Continuous-Flow Synthesis of N-Methylated Peptides via Generation of an Acyl N-Methylimidazolium Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. 5z.com [5z.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-N-Me-Homocys(Trt)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-N-Me-Homocys(Trt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound is primarily due to steric hindrance. This hindrance arises from two sources: the N-methyl group on the alpha-amino group and the bulky trityl (Trt) protecting group on the homocysteine side chain.[1] These bulky groups physically obstruct the approach of the activated amino acid to the free N-terminus of the growing peptide chain, slowing down the rate of peptide bond formation.
Q2: Are standard coupling reagents like DIC/HOBt suitable for this compound?
A2: Standard coupling reagents such as diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered amino acids like this compound.[2] More potent activating agents are required to overcome the significant steric barrier and achieve acceptable coupling yields.
Q3: What are the recommended coupling reagents for this compound?
A3: For sterically demanding couplings involving N-methylated amino acids, more powerful uronium/aminium or phosphonium salt-based coupling reagents are recommended. The most effective reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[3][4][5]
HATU and PyAOP are often considered the most efficient reagents for such challenging couplings.
Q4: How can I monitor the coupling reaction progress for an N-methylated amino acid?
A4: The standard Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids as it gives a false negative or very weak color change with secondary amines.[6] The bromophenol blue test is a recommended alternative for monitoring the presence of free secondary amines on the resin.[6][7][8] A blue color indicates an incomplete reaction, while yellow or colorless beads suggest the coupling is complete.
Q5: Can I "double couple" this compound if the first coupling is incomplete?
A5: Yes, if a monitoring test indicates incomplete coupling, a second coupling (double coupling) is a standard procedure to ensure the reaction goes to completion. It is advisable to use fresh reagents for the second coupling.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low coupling efficiency with this compound.
Problem: Low or no coupling of this compound detected.
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | Low | Generally insufficient for N-methylated amino acids. |
| HBTU/TBTU | Uronium/Aminium | Moderate | Better than carbodiimides, but may still result in incomplete coupling. |
| PyBOP | Phosphonium | High | A robust choice for many difficult couplings. |
| HCTU | Uronium/Aminium | High | Often shows performance similar to or slightly better than HBTU. |
| COMU | Uronium | Very High | Comparable to HATU in efficiency, with the advantage of being non-explosive.[3][4][5] |
| PyAOP | Phosphonium | Very High | Excellent for hindered couplings and fragment condensation. |
| HATU | Uronium/Aminium | Very High | Often considered the gold standard for difficult couplings, including N-methylated residues.[9] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is recommended as a first-line approach for coupling this compound.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HATU in DMF.
-
Add 6-8 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture.
-
Briefly pre-activate by gently agitating the mixture for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then methanol.
-
Perform the bromophenol blue test (see Protocol 2) to check for completion.
-
If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling with fresh reagents for another 1-2 hours.
-
Once the coupling is complete (yellow/colorless beads), wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Bromophenol Blue Test for Monitoring Coupling
This protocol is used to detect the presence of unreacted secondary amines (like N-methyl amino acids) on the resin.
-
Reagent Preparation:
-
Prepare a 0.1% (w/v) solution of bromophenol blue in DMF.
-
-
Test Procedure:
-
Take a small sample of resin beads (a few dozen) from the reaction vessel.
-
Wash the beads thoroughly with fresh DMF (2-3 times) and then with methanol (2-3 times) to remove any residual base which can cause false positives.
-
Add a few drops of the bromophenol blue solution to the washed beads.
-
Observe the color of the beads immediately.
-
-
Interpretation of Results:
-
Blue to greenish-blue beads: Incomplete coupling. Free secondary amines are present.
-
Yellow or colorless beads: Complete coupling. No significant amount of free amines detected.
-
Signaling Pathway and Experimental Workflow Diagrams
Chemical Reaction and Steric Hindrance
References
- 1. This compound () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimizing Coupling of Fmoc-N-Me-Homocys(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time for the sterically hindered N-methylated amino acid, Fmoc-N-Me-Homocys(Trt)-OH, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary challenge arises from steric hindrance. The presence of the N-methyl group and the bulky trityl (Trt) protecting group on the homocysteine side-chain significantly slows down the coupling reaction. This can lead to incomplete couplings, resulting in deletion sequences in the final peptide.
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered N-methylated amino acids, potent coupling reagents are recommended. These include phosphonium salts like PyAOP and PyBOP (especially when used with an additive like HOAt), and aminium/uronium reagents such as HATU.[1] These reagents are known to facilitate higher coupling yields compared to standard reagents like HBTU or DIC/HOBt.[2]
Q3: How long should the coupling reaction be?
A3: Due to the high degree of steric hindrance, a fixed coupling time is not recommended. The reaction progress should be carefully monitored. A typical starting point for a single coupling is 1-2 hours. However, double or even triple couplings are often necessary to drive the reaction to completion.[1] It is crucial to use a qualitative monitoring test to determine the endpoint of the reaction.
Q4: Can microwave energy be used to improve coupling efficiency?
A4: Yes, microwave-assisted SPPS can be highly effective for coupling sterically hindered amino acids like this compound. The use of microwave energy can significantly shorten reaction times and drive difficult couplings to completion more efficiently than at room temperature.[3]
Q5: What is the best way to monitor the completion of the coupling reaction?
A5: The Kaiser test, which detects primary amines, is not suitable for N-methylated amino acids. The recommended method is the bromophenol blue test, which is a colorimetric test that can detect the presence of unreacted secondary amines on the resin.[4][5] A negative bromophenol blue test (beads remain yellow) indicates a complete coupling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Bromophenol Blue Test) | Insufficient reaction time or potency of coupling reagents due to steric hindrance. | 1. Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours) and re-test. 2. Double Couple: Perform a second coupling with fresh reagents.[1] 3. Use a Stronger Coupling Reagent: Switch to HATU, PyAOP, or PyBOP/HOAt if not already in use.[1][2] 4. Increase Temperature: If using a conventional synthesizer, consider gentle heating (e.g., 35-40°C). For microwave synthesizers, utilize a higher temperature protocol. |
| Low Yield of Final Peptide | Accumulation of deletion sequences due to repeated incomplete couplings. | 1. Optimize Coupling Protocol: Implement the solutions for incomplete coupling at each step where this compound or the subsequent amino acid is coupled. 2. Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Racemization | Over-activation of the amino acid, especially with highly potent coupling reagents. | 1. Use an Additive: Incorporate an additive like HOAt or Oxyma Pure, which are known to suppress racemization. 2. Control Activation Time: Pre-activation of the amino acid should be kept to a minimum before adding it to the resin. |
| Aggregation of the Peptide Chain | Formation of secondary structures on the resin, hindering reagent access. | 1. Change Solvent: Switch from DMF to NMP or a mixture of DMF/DCM to disrupt secondary structures. 2. Use Chaotropic Salts: In difficult cases, the addition of chaotropic salts like LiCl to the coupling solution can improve solvation. |
Quantitative Data Summary
Due to the specific nature of this compound, precise quantitative data for coupling times from literature is scarce. The following table provides a qualitative and estimated quantitative comparison of different coupling strategies for sterically hindered N-methylated amino acids, which can be used as a starting point for optimization. It is critical to monitor each coupling reaction to determine the actual time required.
| Coupling Strategy | Reagents | Estimated Single Coupling Time | Relative Efficiency | Notes |
| Standard | HBTU/DIPEA in DMF | 2 - 4 hours | Moderate | Often requires double coupling. |
| Potent Uronium | HATU/DIPEA in DMF | 1 - 2 hours | High | Generally more effective for hindered couplings than HBTU. |
| Potent Phosphonium | PyAOP/HOAt/DIPEA in DMF | 1 - 2 hours | Very High | Excellent for difficult sequences and minimizing side reactions.[2][6] |
| Microwave-Assisted | HATU/DIPEA in DMF | 5 - 15 minutes | Very High | Significantly accelerates the coupling of hindered amino acids.[3] |
Experimental Protocols
Protocol for Coupling with HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature.
-
Monitoring: After 1 hour, take a small sample of resin beads and perform the bromophenol blue test (see protocol below).
-
Reaction Completion: If the test is positive (blue beads), continue the coupling and re-test every 30-60 minutes. If the test remains positive after 2-3 hours, perform a second coupling with fresh reagents. If the test is negative (yellow beads), the coupling is complete.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol for the Bromophenol Blue Test
-
Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash thoroughly with DMF (3-5 times) to remove any residual base (e.g., DIPEA) which can cause a false positive result.
-
Test Solution: Prepare a solution of bromophenol blue in DMF (approximately 0.05% w/v).
-
Testing: Add a few drops of the bromophenol blue solution to the washed resin beads.
-
Observation:
-
Blue beads: Incomplete coupling (free secondary amine present).
-
Greenish-blue beads: Mostly incomplete coupling.
-
Yellow or light green beads: Complete coupling (no free secondary amine).[5]
-
Visualizations
Caption: Troubleshooting workflow for optimizing the coupling of this compound.
References
preventing racemization of N-methyl-homocysteine during coupling
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in peptide synthesis, with a specific focus on preventing racemization of N-methyl-homocysteine during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-methyl-homocysteine particularly susceptible to racemization during peptide coupling?
A1: N-methylated amino acids, including N-methyl-homocysteine, are prone to racemization due to the electronic effect of the N-methyl group. The key mechanism involves the formation of a planar oxazolonium intermediate (also known as an azlactone) after activation of the carboxylic acid. The N-methyl group can stabilize this intermediate, allowing for the loss of the chiral center's configuration before the nucleophilic attack by the incoming amine.
Q2: What are the primary factors that influence the extent of racemization?
A2: Several factors can influence the degree of racemization during peptide coupling:
-
Coupling Reagent: Highly reactive coupling reagents can promote the formation of the oxazolonium intermediate.
-
Additives: The presence of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization by forming active esters that are less prone to cyclization into the oxazolonium intermediate.
-
Base: The type and amount of base used can significantly impact racemization. Strong, sterically hindered bases are generally preferred.
-
Solvent: Polar solvents can promote racemization.[1]
-
Temperature: Higher temperatures can increase the rate of racemization.[2]
-
Pre-activation Time: Longer pre-activation times before the addition of the amine nucleophile can increase the risk of racemization.[3]
Q3: Which coupling reagents are recommended for minimizing racemization of N-methyl-homocysteine?
A3: For sensitive N-methylated amino acids, coupling reagents that either avoid the formation of the oxazolonium intermediate or favor a rapid reaction with the amine are recommended. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® is a highly effective choice for suppressing racemization.[2][4] Pre-formed active esters, such as pentafluorophenyl (Pfp) esters, can also reduce the risk of racemization.[3]
Q4: Can I use common uronium/aminium salt-based coupling reagents like HBTU or HATU?
A4: While reagents like HBTU and HATU are popular for their efficiency, they can lead to significant racemization with sensitive amino acids, especially in the presence of a tertiary amine base without appropriate additives.[3][5] If their use is necessary, it is crucial to include additives like HOAt and to minimize pre-activation times. For N-methylated amino acids, HATU is often preferred over HBTU.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Racemization Detected | Use of a highly activating coupling reagent without racemization-suppressing additives. | Switch to a DIC/OxymaPure® or DIC/HOAt coupling protocol.[4] Alternatively, use pre-formed active esters of N-methyl-homocysteine. |
| Prolonged pre-activation time. | Avoid pre-activation. Add the coupling reagent to the mixture of the protected amino acid, additive, and resin-bound amine.[3] | |
| Use of a strong, non-hindered base. | Use a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum necessary amount of base.[3] | |
| High reaction temperature. | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[2] | |
| Low Coupling Yield | Steric hindrance from the N-methyl group. | Use a more efficient coupling reagent known to work well with N-methylated amino acids, such as (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or PyBOP/HOAt, while carefully monitoring for racemization.[7][8] Double coupling may be necessary.[3] |
| Aggregation of the peptide chain. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Microwave-assisted coupling can also improve yields in cases of aggregation.[9][10] |
Quantitative Data on Racemization
| Coupling Method | Base | Pre-activation | Solvent | Racemization (% D-isomer) | Reference |
| BOP/HOBt/NMM | NMM | 5 min | DMF | 5-33% | [3] |
| BOP/HOBt/TMP | TMP | None | CH₂Cl₂-DMF (1:1) | <1% | [3] |
| DIPCDI/HOBt | - | 5 min | DMF | <1% | [3] |
| HATU/NMM | NMM | 5 min | Not Specified | Significant | [2] |
| DIC/Oxyma | - | Not Specified | Not Specified | Negligible | [2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for coupling N-methyl-homocysteine to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-N-methyl-homocysteine(S-Trt)-OH and 3 equivalents of OxymaPure® in DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin. Then, add 3 equivalents of DIC to the resin suspension.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the completion of the coupling using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine of N-methyl-homocysteine; a chloranil test is a suitable alternative).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol describes a general method for determining the extent of racemization.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Hydrolysis: Hydrolyze the crude peptide in 6 M HCl at 110 °C for 24 hours.
-
Derivatization (Optional but Recommended): Derivatize the resulting amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated on a standard C18 column.[11]
-
HPLC Analysis: Analyze the derivatized (or underivatized) amino acid mixture by reverse-phase HPLC using a chiral column (for underivatized amino acids) or a standard C18 column (for derivatized amino acids).[11]
-
Quantification: Determine the ratio of the D- and L-isomers of N-methyl-homocysteine by integrating the respective peak areas in the chromatogram.
Visualizations
Mechanism of Racemization during Peptide Coupling
Caption: Racemization mechanism and intervention points.
Workflow for Minimizing Racemization
Caption: Recommended workflow for low-racemization coupling.
References
- 1. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trityl Deprotection of Homocysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the incomplete deprotection of trityl groups from homocysteine derivatives.
Troubleshooting Guide
Issue: Incomplete Removal of the Trityl Protecting Group
Incomplete deprotection of the trityl group from the sulfur atom of homocysteine is a common issue that leads to low yields of the desired free thiol product. This guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Re-attachment of the trityl cation to the thiol. | Use scavengers like Triisopropylsilane (TIS) or Dithiothreitol (DTT) in the cleavage cocktail.[1][2] |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using HPLC.[3] | |
| Degradation of cleavage reagent. | Use fresh, high-purity Trifluoroacetic Acid (TFA). | |
| Side Product Formation | Oxidation of the free thiol. | Add a reducing agent like Dithiothreitol (DTT) to the cleavage mixture.[2] |
| Alkylation of the thiol by other protecting groups. | Carefully select orthogonal protecting groups during synthesis. |
Frequently Asked Questions (FAQs)
Q1: Why is my trityl deprotection from homocysteine incomplete?
A1: Incomplete trityl deprotection is often due to the reversibility of the reaction. The trityl cation that is cleaved off is stable and can re-attach to the nucleophilic sulfur of homocysteine. To prevent this, it is crucial to use a "scavenger" in your cleavage cocktail.
Q2: What are scavengers and why are they important in trityl deprotection?
A2: Scavengers are reagents added to the deprotection reaction mixture to "trap" the carbocations (in this case, the trityl cation) generated during the cleavage of protecting groups.[1] By reacting with the trityl cation, scavengers prevent it from reattaching to the deprotected homocysteine thiol, thus driving the reaction to completion. Common scavengers for trityl deprotection include Triisopropylsilane (TIS) and Dithiothreitol (DTT).[1][2]
Q3: What is a standard cleavage cocktail for trityl deprotection of homocysteine?
A3: A common cleavage cocktail is a solution of Trifluoroacetic Acid (TFA) containing scavengers. A widely used cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). The specific ratio can be optimized depending on the substrate.
Q4: Can I use other acids besides TFA for trityl deprotection?
A4: Yes, other acidic conditions can be used. For instance, a dilute solution of HCl in a fluoro alcohol like hexafluoroisopropanol has been shown to effectively remove trityl groups.[4] However, TFA-based cocktails are the most common and well-documented for this purpose.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (trityl-protected homocysteine) and the appearance of the desired product (free homocysteine).
Q6: I see an unexpected side product in my reaction mixture. What could it be?
A6: A common side product is the disulfide-bonded dimer of homocysteine (homocystine), which can form via oxidation of the free thiol. This can be minimized by adding a reducing agent like Dithiothreitol (DTT) to the cleavage cocktail.[2] Another possibility is the re-alkylation of the thiol by other protecting groups if they are not orthogonal.
Experimental Protocol: Trityl Deprotection of N-Trityl-S-Trityl-L-homocysteine
This protocol provides a general method for the deprotection of a trityl group from the sulfur of homocysteine using a TFA-based cleavage cocktail.
Materials:
-
N-Trityl-S-Trityl-L-homocysteine
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation: Dissolve the N-Trityl-S-Trityl-L-homocysteine in a minimal amount of Dichloromethane (DCM) in a round bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cleavage Cocktail Preparation: In a separate container, carefully prepare the cleavage cocktail. A common mixture is 95% TFA and 5% TIS.
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved starting material. The volume of the cocktail should be sufficient to fully dissolve the peptide (e.g., 10 mL per gram of protected peptide).
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC.
-
Product Precipitation: Once the reaction is complete, precipitate the deprotected homocysteine by adding cold diethyl ether to the reaction mixture.
-
Isolation: Collect the precipitate by centrifugation.
-
Washing: Wash the precipitate several times with cold diethyl ether to remove the cleaved trityl groups and other impurities.
-
Drying: Dry the final product under vacuum.
Logical Relationship of Deprotection
Caption: Key components and products in trityl deprotection.
References
troubleshooting aggregation of peptides with N-methyl-homocysteine
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing N-methyl-homocysteine.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to guide you through resolving aggregation during your experiments.
Question 1: My peptide containing N-methyl-homocysteine has precipitated or appears cloudy in solution. What are the initial troubleshooting steps?
Answer: When you observe precipitation or turbidity, a systematic approach is crucial. Start by assessing the fundamental properties of your peptide and solution.
-
Evaluate Peptide Characteristics: Determine the peptide's overall charge at the working pH. The solubility of a peptide is often lowest at its isoelectric point (pI).[1] Hydrophobic residues, which are common in aggregating sequences, also significantly decrease solubility in aqueous solutions.[2][3]
-
Adjust pH: If the buffer pH is close to the peptide's pI, adjust the pH to be at least one unit above or below the pI to increase the net charge and improve solubility.[1] Peptides with a net positive charge are typically more soluble in acidic buffers, while those with a net negative charge dissolve better in basic buffers.[4]
-
Sonication: Use a bath sonicator to gently break apart aggregates.[2][4] This can often clarify a solution with suspended particulates. Be cautious with probe sonicators, as they can generate significant heat.
-
Review Concentration: High peptide concentrations can favor intermolecular interactions and lead to aggregation.[5] Try working with a more dilute solution initially.
Below is a workflow to guide your initial troubleshooting efforts.
Question 2: How does the N-methyl-homocysteine residue specifically influence aggregation?
Answer: The N-methyl-homocysteine residue introduces two competing effects on peptide aggregation:
-
Aggregation Inhibition via N-methylation: The N-methyl group on the peptide backbone replaces a hydrogen atom that would normally participate in hydrogen bonding. This modification disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation for many peptides.[6][7] This makes N-methylated peptides potential inhibitors of aggregation.[6][7]
-
Aggregation Promotion via Homocysteine Side Chain: The homocysteine side chain contains a thiol (-SH) group. Under non-reducing (oxidizing) conditions, two thiol groups can form a disulfide bond, leading to dimerization and potentially larger aggregates. This is a well-known issue for peptides containing sulfur-containing amino acids like cysteine and methionine.[8][9] Furthermore, if the surrounding sequence is hydrophobic, the homocysteine residue can contribute to the overall hydrophobicity, promoting aggregation.
Question 3: What solvents or buffer additives can I use to solubilize my N-methyl-homocysteine peptide?
Answer: If basic pH adjustments and sonication are insufficient, modifying the solvent system is the next step. The choice of solvent depends on the peptide's properties and downstream application compatibility.
-
Organic Co-solvents: For highly hydrophobic peptides, organic solvents can be used to aid dissolution before diluting into an aqueous buffer.[4] It is crucial to test compatibility with your assay, as organic solvents can be detrimental to cells or protein activity.
-
Chaotropic Agents: These are salts that disrupt the structure of water and can interfere with the hydrophobic interactions that drive aggregation.[2][5]
-
Detergents: Detergents can solubilize hydrophobic peptides by forming micelles around the hydrophobic regions.[10][11] They are particularly useful for membrane-spanning peptides.[10]
The tables below summarize common options.
Table 1: Solvent Selection Guide for Peptides with Aggregation Propensity
| Solvent / Co-solvent | Properties & Use Cases | Compatibility Notes |
| 10-30% Acetic Acid | For basic (positively charged) peptides that are insoluble in water. | Volatile and can be removed by lyophilization. Not suitable for most cellular assays.[3] |
| DMSO | A strong organic solvent for very hydrophobic, neutral peptides. | Peptides with Met, Cys, or Trp can be oxidized in DMSO.[3] Most biological assays tolerate <1% DMSO.[4] |
| DMF or Acetonitrile | Alternative organic solvents for hydrophobic peptides. | Generally must be removed before biological experiments. Check assay compatibility. |
Table 2: Common Additives to Mitigate Peptide Aggregation
| Additive | Mechanism of Action | Typical Concentration | Considerations |
| Arginine | Suppresses protein-protein interactions and increases solubility.[1] | 50-100 mM | Generally biocompatible and can be included in many buffers. |
| Guanidinium HCl | Strong chaotropic agent that denatures aggregates. | 1-6 M | Denatures proteins; must be removed by dialysis or buffer exchange for functional assays. |
| Urea | Milder chaotropic agent. | 1-8 M | Can carbamylate primary amines over time, especially at elevated temperatures. |
| Tween-20, Triton X-100 | Non-ionic detergents that reduce hydrophobic interactions.[11] | 0.01 - 0.1% | Generally mild and compatible with many immunoassays. Can interfere with some biophysical measurements. |
| SDS | Anionic detergent, very effective at solubilizing aggregates.[10] | 0.1 - 1% | Strongly denaturing. Binds to peptides and imparts a negative charge.[10] |
Frequently Asked Questions (FAQs)
Question 1: What is the proposed mechanism for N-methylation reducing peptide aggregation?
Answer: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds between the backbones of different peptide chains, leading to the formation of stable β-sheet structures. N-methylation directly blocks this process. By replacing the amide proton with a methyl group, it removes a hydrogen bond donor, sterically hindering the close association required for β-sheet formation.[6][7]
Question 2: How can I detect and characterize the peptide aggregates?
Answer: Several biophysical techniques can be used to confirm and characterize aggregation:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of larger aggregate species.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. Aggregates will elute earlier than the monomeric peptide.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to amyloid-like fibrillar aggregates, resulting in a characteristic increase in fluorescence. This is useful for monitoring aggregation kinetics.
-
Electron Microscopy (EM): Provides direct visualization of aggregate morphology (e.g., amorphous vs. fibrillar).
Question 3: Could the free thiol group on the homocysteine residue be causing aggregation?
Answer: Yes, this is a significant possibility. The thiol (-SH) group of homocysteine is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-) between two peptide molecules. This dimerization is a form of aggregation and can be the seed for larger aggregates. To mitigate this, consider the following:
-
Work in buffers containing a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to keep the thiol groups in their reduced state.
-
If the thiol group is not required for the peptide's activity, consider capping it through chemical modification (e.g., alkylation) to prevent disulfide bond formation.
-
Prepare solutions in degassed buffers to minimize dissolved oxygen.
Experimental Protocols
Protocol 1: Systematic Solubilization Test for an Aggregation-Prone Peptide
This protocol outlines a stepwise approach to find a suitable solvent for a difficult peptide. Start with a small aliquot of your lyophilized peptide.
-
Calculate Net Charge: Determine the peptide's net charge at pH 7 to classify it as acidic, basic, or neutral.
-
Step 1 (Aqueous Solution): Add sterile, deionized water to the peptide to achieve the desired final concentration. Vortex and sonicate for 5-10 minutes. If it dissolves, your task is complete.
-
Step 2 (Acidic/Basic Buffer):
-
If the peptide is basic , add 10% acetic acid dropwise until the peptide dissolves.
-
If the peptide is acidic , add 0.1 M ammonium bicarbonate dropwise until the peptide dissolves.
-
-
Step 3 (Organic Solvent): If the peptide is still insoluble (often the case for neutral, hydrophobic peptides), add the minimum volume of DMSO required to dissolve it completely.[3]
-
Step 4 (Dilution): Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing to reach the final concentration.
-
Final Check: After dilution, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining insoluble material.[4] Carefully transfer the supernatant to a new tube.
Protocol 2: Disaggregation Using Bath Sonication
This method uses ultrasonic energy to break up non-covalent aggregates.
-
Preparation: Place your tube containing the aggregated peptide solution in a tube rack or float.
-
Sonication Bath: Ensure the water level in the bath sonicator is adequate to cover at least the portion of the tube containing your sample. Degas the water in the sonicator for 15-20 minutes before use for optimal performance.
-
Sonication: Place the rack/float in the bath. Sonicate the sample in short bursts (e.g., 1-2 minutes) followed by a rest period to prevent overheating. Place the bath in an ice bucket to keep the sample cool during the process.
-
Monitoring: After each sonication cycle, visually inspect the sample for clarity. Continue for a total of 10-15 minutes of sonication time.
-
Final Spin: After sonication, centrifuge the sample at high speed (e.g., 14,000 x g for 15 minutes) to pellet any remaining, persistent aggregates.
-
Quantification: Carefully collect the supernatant. It is advisable to re-quantify the peptide concentration (e.g., by UV-Vis at 280 nm if it contains Trp/Tyr, or using a colorimetric assay) to determine the actual amount of soluble peptide recovered.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. peptide.com [peptide.com]
- 3. proimmune.com [proimmune.com]
- 4. jpt.com [jpt.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Improving the Solubility of N-methylated Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with N-methylated peptides. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are N-methylated peptides and why are they used in research and drug development?
N-methylated peptides are analogs of standard peptides where one or more amide protons on the peptide backbone are replaced by a methyl group. This modification is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1][2] The introduction of a methyl group provides steric hindrance that can protect the peptide bond from enzymatic degradation by proteases, thereby increasing its metabolic stability and in vivo half-life.[1] Furthermore, N-methylation can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity, which is a significant advantage for oral bioavailability.[1][3][4]
Q2: Why do N-methylated peptides often have poor solubility?
The solubility of N-methylated peptides is often challenging due to several factors stemming from the addition of methyl groups:
-
Increased Hydrophobicity: The methyl group is hydrophobic, and its addition to the peptide backbone increases the overall lipophilicity of the molecule.[1] This can lead to a decrease in solubility in aqueous solutions.
-
Disruption of Hydrogen Bonding: N-methylation removes a hydrogen bond donor, which reduces the peptide's ability to interact with water molecules.[1]
-
Conformational Changes: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can sometimes expose hydrophobic residues and promote aggregation.[1]
-
Aggregation: The increased hydrophobicity and altered conformation can lead to intermolecular interactions, causing the peptides to aggregate and precipitate out of solution.[5]
Q3: What is the recommended first step when attempting to dissolve a new N-methylated peptide?
Before dissolving the entire sample, it is crucial to perform a solubility test with a small amount of the peptide.[6][7][8] This prevents the loss of valuable material in an inappropriate solvent. The general approach is to start with the mildest solvents and progressively move to stronger ones.
A systematic approach involves:
-
Characterize the peptide: Determine if the peptide is acidic, basic, or neutral based on its amino acid sequence.[6][8]
-
Start with water: Attempt to dissolve a small amount in sterile, distilled water.[6][7]
-
pH adjustment: If insoluble in water, try an acidic or basic solution depending on the peptide's net charge.[6][7]
-
Organic co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.[6][8][9]
Q4: How does adjusting the pH of the solution improve the solubility of N-methylated peptides?
Adjusting the pH of the solvent can significantly enhance the solubility of N-methylated peptides by increasing their net charge. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the pH away from the pI, the amino acid side chains and terminal groups can become protonated or deprotonated, leading to a net positive or negative charge. This increases the electrostatic repulsion between peptide molecules, preventing aggregation and promoting interaction with the polar solvent molecules.[6]
-
For basic peptides (net positive charge): Dissolving in an acidic solution (e.g., 10% acetic acid) will ensure that basic residues are protonated, increasing solubility.[6][8][9]
-
For acidic peptides (net negative charge): Using a basic solution (e.g., 0.1 M ammonium bicarbonate) will deprotonate acidic residues, thereby improving solubility.[6][7]
Q5: What is the proper way to use organic solvents for dissolving hydrophobic N-methylated peptides?
For highly hydrophobic N-methylated peptides, organic co-solvents are often necessary. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[6][10]
The recommended procedure is as follows:
-
Dissolve the peptide in a minimal amount of 100% DMSO (e.g., 30-50 µL).[10]
-
Once fully dissolved, slowly add the peptide-DMSO solution dropwise to a stirring aqueous buffer to reach the desired final concentration.[10]
-
If the solution becomes turbid, the solubility limit has been exceeded.[10]
Important Consideration: For cellular assays, the final concentration of DMSO should typically not exceed 0.5-1% to avoid cytotoxicity.[10] For peptides containing cysteine or methionine, dimethylformamide (DMF) is a better choice than DMSO to prevent oxidation of the side chains.[7][8][11]
Q6: What are some chemical modifications that can be employed to enhance the solubility of N-methylated peptides?
Several chemical modifications can be introduced to improve the solubility of N-methylated peptides:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, can significantly increase the hydrophilicity and solubility of peptides.[12][13]
-
Incorporation of Hydrophilic Residues: Strategically replacing hydrophobic amino acids with hydrophilic or charged ones can improve water solubility.[9]
-
N-terminal Acetylation and C-terminal Amidation: These modifications can reduce the overall charge of a peptide, which in some cases can improve stability and prevent degradation, indirectly affecting solubility.[14]
-
Cyclization: Creating cyclic peptides can in some instances improve solubility by masking hydrophobic regions and preventing aggregation.[14]
Q7: What strategies can I use to prevent my N-methylated peptide from aggregating in solution?
Peptide aggregation is a common cause of poor solubility. The following strategies can help prevent or reverse aggregation:
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.[6][15]
-
Heating: Gently warming the solution can sometimes improve solubility, but care must be taken to avoid thermal degradation of the peptide.[6][9]
-
Chaotropic Agents: For peptides that are prone to forming strong aggregates, the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective. These agents disrupt the non-covalent interactions that lead to aggregation.[7][8]
-
Low Concentration: Working with lower peptide concentrations can reduce the likelihood of aggregation.[16]
Q8: What are the best practices for storing N-methylated peptides to maintain their solubility and stability?
Proper storage is critical for maintaining the integrity and solubility of N-methylated peptides.
-
Lyophilized Form: For long-term storage, peptides should be stored in their lyophilized (powder) form at -20°C or -80°C.
-
In Solution: If peptides must be stored in solution, they should be dissolved in a suitable buffer, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Peptides in solution are generally less stable than when lyophilized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| My N-methylated peptide will not dissolve in aqueous buffers. | High hydrophobicity of the peptide sequence. The pH of the buffer is close to the peptide's isoelectric point (pI). Strong intermolecular aggregation. | 1. Adjust pH: If the peptide is acidic, try a basic buffer (pH > 7). If it is basic, use an acidic buffer (pH < 7).[6][7] 2. Use a co-solvent: Dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add it to your aqueous buffer while vortexing.[6][8] 3. Apply physical methods: Try brief sonication or gentle warming.[6][9] |
| My N-methylated peptide dissolves initially but then precipitates out of solution. | The peptide has reached its solubility limit in the current solvent. The solution has been stored improperly, leading to aggregation over time. Change in temperature or pH during storage. | 1. Dilute the sample: The concentration may be too high. 2. Add a cryoprotectant: For frozen stocks, adding glycerol (25-50%) can help prevent precipitation upon thawing. 3. Re-dissolve and filter: If precipitation occurs, try to re-dissolve the peptide (you may need to adjust the pH or add more co-solvent) and then filter-sterilize to remove any remaining aggregates. |
| I am experiencing low yields during synthesis and purification due to peptide aggregation. | The growing peptide chain is aggregating on the solid-phase resin. The cleaved peptide is aggregating in the cleavage cocktail or purification solvents. | 1. Modify synthesis conditions: Use a lower substitution resin or a more polar solvent system (e.g., NMP instead of DMF).[17] 2. Incorporate backbone protection: Introduce pseudoprolines or other backbone-protecting groups to disrupt hydrogen bonding and aggregation during synthesis.[17] 3. Optimize cleavage and purification: Use a cleavage cocktail containing chaotropic agents or perform purification at a different pH or with organic modifiers. |
Quantitative Data Summary
While direct quantitative comparisons of the solubility of specific N-methylated peptides versus their non-methylated counterparts are highly sequence-dependent and not broadly available in a standardized format, the following tables provide general guidelines for solubilization based on peptide properties and the use of common co-solvents.
Table 1: General Solubility Guidelines Based on Peptide Properties
| Peptide Character | Primary Solvent | Secondary Solvent/Additive |
| Acidic (Net Charge < 0) | Sterile Water or PBS | 0.1 M Ammonium Bicarbonate |
| Basic (Net Charge > 0) | Sterile Water | 10-30% Acetic Acid or 0.1% TFA |
| Neutral (Net Charge = 0) | Organic Solvents | DMSO, DMF, Acetonitrile, Methanol, or Isopropanol |
| Highly Hydrophobic (>50% hydrophobic residues) | 100% Organic Solvent (e.g., DMSO) | Slowly dilute into an aqueous buffer |
This table is a synthesis of information from multiple sources.[6][7][8][9][15]
Table 2: Common Co-solvents and Recommended Starting Concentrations for Hydrophobic Peptides
| Co-solvent | Recommended Starting Concentration | Considerations |
| Dimethyl Sulfoxide (DMSO) | Dissolve in 100%, then dilute to <1% in final solution | Can oxidize Met and Cys residues. Generally low toxicity for cell-based assays at low concentrations.[6][10][11] |
| Dimethylformamide (DMF) | Dissolve in 100%, then dilute | A good alternative to DMSO for peptides containing Met or Cys.[7][8] |
| Acetonitrile (ACN) | 10-50% in water | Useful for moderately hydrophobic peptides. Volatile and easily removed. |
| Isopropanol/Ethanol | 10-50% in water | Milder organic solvents that can be effective for some peptides. |
Experimental Protocols
Protocol 1: Systematic Approach to Solubilizing a Novel N-Methylated Peptide
Objective: To determine an appropriate solvent system for a novel N-methylated peptide.
Materials:
-
Lyophilized N-methylated peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Peptide Characterization:
-
Initial Solubility Test (Aqueous Solvents):
-
Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1 mg) into a microcentrifuge tube.
-
If the peptide is basic or has a high percentage of charged residues: Add a small volume of sterile water (e.g., 100 µL) and vortex thoroughly. If it does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[6][7]
-
If the peptide is acidic: Add a small volume of sterile water and vortex. If it remains insoluble, add 0.1 M ammonium bicarbonate dropwise until it dissolves.[6][7]
-
Observe the solution for clarity. A clear solution indicates dissolution.
-
-
Solubility Test with Organic Co-solvents (for hydrophobic peptides):
-
If the peptide is insoluble in aqueous solutions, use a new aliquot.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved.[6][10]
-
Slowly add PBS or your desired aqueous buffer to the DMSO solution in a dropwise manner while continuously vortexing to reach the final desired concentration.[10]
-
Monitor for any signs of precipitation.
-
-
Enhancing Dissolution:
-
Final Preparation:
Protocol 2: Improving N-Methylated Peptide Solubility with PEGylation
Objective: To increase the aqueous solubility of a hydrophobic N-methylated peptide by covalently attaching a PEG chain.
Materials:
-
N-methylated peptide with a reactive functional group (e.g., a primary amine like a Lysine side chain or the N-terminus)
-
Activated PEG derivative (e.g., NHS-PEG)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography equipment for purification
-
Analytical HPLC and Mass Spectrometry for characterization
Procedure:
-
Peptide Dissolution: Dissolve the N-methylated peptide in the reaction buffer. If necessary, use a minimal amount of a compatible organic co-solvent as described in Protocol 1.
-
PEGylation Reaction:
-
Add the activated PEG derivative to the peptide solution. A molar excess of PEG (e.g., 2-10 fold) is typically used.
-
Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a duration recommended by the PEG manufacturer (typically 1-4 hours).
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to consume any unreacted activated PEG.
-
Purification:
-
Remove the unreacted PEG and byproducts. Dialysis against the desired buffer is effective for large peptides, while size-exclusion chromatography is suitable for a wider range of sizes.
-
Alternatively, reversed-phase HPLC can be used for purification.
-
-
Characterization:
-
Confirm the successful PEGylation and assess the purity of the final product using analytical HPLC.
-
Verify the molecular weight of the PEGylated peptide using mass spectrometry to confirm the number of attached PEG chains.
-
-
Solubility Assessment: Compare the solubility of the purified PEGylated peptide in aqueous buffers to that of the original, unmodified peptide.
Visualizations
Caption: Experimental workflow for improving N-methylated peptide solubility.
Caption: Chemical modification strategies to enhance peptide solubility.
References
- 1. lifetein.com [lifetein.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. lifetein.com [lifetein.com]
- 11. jpt.com [jpt.com]
- 12. lifetein.com [lifetein.com]
- 13. pegylation-successful-approach-to-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 14. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. m.youtube.com [m.youtube.com]
- 17. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: N-Me-Homocys Peptide Sequences
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with challenging peptide sequences containing N-methyl-Homocysteine (N-Me-Homocys).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of N-Me-Homocys-containing peptides.
Question: I am observing low coupling efficiency during solid-phase peptide synthesis (SPPS) at the N-Me-Homocys residue. What are the possible causes and solutions?
Answer: Low coupling efficiency at N-methylated amino acids is a common challenge in SPPS due to the steric hindrance imposed by the N-methyl group.
Possible Causes:
-
Steric Hindrance: The N-methyl group on the homocysteine residue can sterically hinder the approach of the incoming activated amino acid.
-
Slower Reaction Kinetics: The electronic effect of the N-methyl group can reduce the nucleophilicity of the secondary amine, leading to slower acylation kinetics compared to primary amines.
-
Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the solid support, limiting reagent access.
Troubleshooting Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Use of specialized coupling reagents | Substitute standard coupling reagents like HBTU/HOBt with more potent alternatives such as HATU or COMU. These reagents form highly reactive activated esters that can overcome steric hindrance. For a 0.1 mmol synthesis scale, use 4 equivalents of the protected amino acid, 3.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow the coupling reaction to proceed for at least 2 hours. | Increased coupling efficiency to >95% as determined by a Kaiser test or HPLC analysis of a cleaved test peptide. |
| Double Coupling | After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. | Can drive the reaction to completion, especially for difficult couplings. |
| Elevated Temperature | Perform the coupling reaction at an elevated temperature (e.g., 50-60 °C). This can help to increase the reaction rate and disrupt peptide aggregation. Ensure the stability of your resin and protecting groups at the chosen temperature. | Improved coupling yields, particularly for long or aggregation-prone sequences. |
Question: My N-Me-Homocys-containing peptide is showing poor solubility in standard HPLC solvents. How can I improve its purification?
Answer: The presence of N-methylation can alter the overall polarity and conformational properties of a peptide, leading to solubility issues.
Troubleshooting Solutions:
| Strategy | Protocol | Notes |
| Solvent System Modification | Introduce organic modifiers with different properties. For reverse-phase HPLC, consider adding a small percentage (1-5%) of acetonitrile or isopropanol to the aqueous phase (0.1% TFA in water). For highly hydrophobic peptides, using a gradient with a stronger organic solvent like isopropanol instead of acetonitrile can be effective. | Always perform a small-scale solubility test before injecting the entire sample onto the HPLC column. |
| pH Adjustment | The charge state of the peptide can significantly influence its solubility. Adjusting the pH of the mobile phase can improve solubility. For peptides with acidic or basic side chains, running the purification at a pH away from the peptide's isoelectric point (pI) is recommended. For example, using a buffer system like ammonium acetate or ammonium bicarbonate can be beneficial. | Ensure that the chosen pH is compatible with your HPLC column and the stability of your peptide. |
| Use of Chaotropic Agents | For severely aggregated peptides, the addition of a low concentration of a chaotropic agent, such as guanidine hydrochloride (e.g., 0.1 M), to the sample solvent can help to disrupt aggregates before injection. However, this is generally a last resort and requires careful consideration of its compatibility with the HPLC system. | Thoroughly flush the HPLC system after use to remove any residual chaotropic agents. |
Frequently Asked Questions (FAQs)
Q1: How does N-methylation of homocysteine affect peptide fragmentation during mass spectrometry analysis (MS/MS)?
A1: N-methylation significantly influences peptide fragmentation patterns in MS/MS. The presence of the N-methyl group on the peptide backbone can lead to a lower abundance of b- and y-ions compared to their non-methylated counterparts. This is because the N-methyl group can promote the formation of specific fragment ions, such as a-ions and internal fragments. Additionally, the N-Cα bond can be more labile, leading to characteristic neutral losses. When analyzing MS/MS data, it is crucial to consider these alternative fragmentation pathways to ensure accurate sequence assignment.
Q2: Are there any specific chemical cleavage methods that are more suitable for peptides containing N-Me-Homocys?
A2: While cyanogen bromide (CNBr) is a classic method for cleaving at the C-terminus of methionine residues, its efficiency can be affected by the presence of the N-methyl group in N-Me-Homocys. The N-methylation can alter the susceptibility of the thioether to cyanylation. An alternative approach could involve specific enzymatic cleavage if appropriate recognition sites are present elsewhere in the peptide. For targeted cleavage at the N-Me-Homocys residue itself, specialized chemical methods may need to be developed or optimized on a case-by-case basis.
Q3: Can N-Me-Homocys residues be incorporated using standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: Yes, Fmoc-N-Me-Homocys(Trt)-OH can be used in standard Fmoc-SPPS protocols. However, as detailed in the troubleshooting guide, challenges such as lower coupling efficiency and peptide aggregation are more common with N-methylated amino acids. Therefore, optimization of coupling conditions, including the use of potent coupling reagents and potentially elevated temperatures, is often necessary to achieve high-quality synthesis.
Visualizations
Caption: SPPS workflow for N-Me-Homocys peptides.
Caption: Troubleshooting low coupling efficiency.
Optimizing TFA Cleavage: A Technical Guide to Minimizing Side Products
For researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS), the final trifluoroacetic acid (TFA) cleavage step is critical for obtaining a high-purity product. However, this process can be fraught with challenges, leading to the formation of various side products that complicate purification and reduce yields. This technical support center provides detailed troubleshooting guides and frequently asked questions to help you navigate and optimize your TFA cleavage protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "scavenger" in a TFA cleavage cocktail?
During TFA-mediated cleavage, highly reactive cationic species are generated from the removal of side-chain protecting groups (e.g., tert-butyl cations from tBu groups) and from the resin linker itself.[1] These carbocations can react with electron-rich amino acid side chains, leading to undesirable modifications. Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing side reactions.[2] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[1][3]
Q2: What are the most common side products observed after TFA cleavage?
Common side products include:
-
Alkylation: Modification of sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) by carbocations.[4]
-
Oxidation: Oxidation of Met to its sulfoxide (Met(O)) and sulfone (Met(O2)) forms, or oxidation of Cys.[5]
-
Disulfide Bond Formation: Unwanted intra- or intermolecular disulfide bond formation between Cys residues.[6]
-
Aspartimide Formation: Cyclization of aspartic acid (Asp) residues, leading to a loss of the desired peptide and potential racemization.
-
Reattachment to Resin: The cleaved peptide can sometimes reattach to the resin via reactive side chains.[3]
Q3: How do I choose the right cleavage cocktail for my peptide?
The optimal cleavage cocktail depends on the amino acid composition of your peptide, the type of resin used, and the side-chain protecting groups present.[7] A standard cocktail for many peptides is TFA/TIS/Water (95:2.5:2.5, v/v/v).[8] However, for peptides containing sensitive residues, a more specialized cocktail is required. For instance, peptides with Cysteine often benefit from the inclusion of a reducing agent like EDT to prevent oxidation.[6]
Q4: How long should the TFA cleavage reaction be performed?
For most standard linkers, a reaction time of 2 hours at room temperature is sufficient to cleave the peptide from the resin.[3] However, complete removal of certain side-chain protecting groups, such as the Mtr group on Arginine, may require longer cleavage times, sometimes up to 24 hours. It is often recommended to perform a small-scale trial cleavage to determine the optimal time for a specific peptide.[7]
Q5: Can I reuse my TFA cleavage cocktail?
No, it is crucial to always use a freshly prepared cleavage cocktail for each reaction.[3][8] The scavengers in the cocktail are consumed during the reaction, and using an old cocktail will be ineffective at preventing side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during TFA cleavage and provides recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | - Incomplete cleavage from the resin.- Reattachment of the peptide to the resin.[3]- Precipitation issues. | - Extend the cleavage time or use a stronger acid if compatible.- Use appropriate scavengers to prevent reattachment, especially for C-terminal Trp, Tyr, and Met.[3]- Ensure proper precipitation with cold ether. |
| Presence of Unexpected Peaks in HPLC | - Formation of side products due to reactive carbocations.- Oxidation of sensitive amino acids.- Incomplete removal of side-chain protecting groups. | - Optimize the scavenger cocktail based on the peptide sequence (see scavenger table below).- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]- Increase the cleavage time or repeat the cleavage with fresh reagents. |
| Peptide is Insoluble After Cleavage | - The peptide sequence has poor solubility in the cleavage cocktail or precipitation solvent. | - After TFA evaporation, try dissolving the peptide in a different solvent like acetic acid or acetonitrile/water mixtures before precipitation. |
| Discoloration of the Resin/Cleavage Mixture | - Formation of trityl cations from Trt protecting groups (yellow/orange color).[3]- Other colored byproducts. | - This is often normal and does not necessarily indicate a problem with the peptide quality.[3] |
Scavenger Cocktails for Sensitive Amino Acids
The choice of scavenger is critical for preventing side reactions with specific amino acid residues. The following table summarizes recommended scavengers for commonly encountered sensitive amino acids.
| Sensitive Amino Acid | Potential Side Reaction | Recommended Scavengers | Example Cleavage Cocktail (v/v) |
| Tryptophan (Trp) | Alkylation of the indole ring.[4] | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), 2-Methylindole.[8] | TFA/TIS/Water (95:2.5:2.5)[8] or TFA/Thioanisole/EDT/TIS/Water (82.5:5:2.5:5:5)[3] |
| Methionine (Met) | Oxidation to sulfoxide and sulfone.[5] | Thioanisole, Dimethyl Sulfide (DMS), Ammonium Iodide (NH₄I).[5][9][10] | Reagent H: TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)[10] |
| Cysteine (Cys) | Oxidation, disulfide formation, S-tert-butylation.[6][11] | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), Triethylsilane (TES).[6][8] | TFA/EDT/TIS/Water (94:2.5:1:2.5)[8] |
| Arginine (Arg) | Incomplete deprotection (especially with Pmc/Mtr groups), modification of other residues by protecting group fragments.[12] | Thioanisole, Anisole.[8] | Reagent R: TFA/Thioanisole/Anisole/EDT (90:5:2:3)[8] |
Experimental Protocols
Standard TFA Cleavage Protocol
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the appropriate cleavage cocktail fresh. A common starting point for 1g of resin is 10-25 mL of cocktail.
-
Add the cleavage cocktail to the resin.
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2 hours.[3]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[8]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers and dissolved protecting groups.
-
Dry the peptide under vacuum.
Protocol for Peptides with Sensitive Residues
-
Follow the standard protocol, but select a specialized cleavage cocktail from the table above based on the peptide's amino acid composition.
-
For peptides prone to oxidation (containing Met or Cys), it is recommended to perform the cleavage under an inert atmosphere (nitrogen or argon).[8]
-
Monitor the cleavage progress by taking small aliquots at different time points (e.g., 1, 2, and 4 hours), precipitating the peptide, and analyzing it by HPLC and mass spectrometry to determine the optimal cleavage time.[8]
Visualizing the TFA Cleavage Workflow and Side Reactions
To better understand the processes involved in TFA cleavage and the potential for side product formation, the following diagrams illustrate the general workflow and common side reaction mechanisms.
Caption: General workflow for TFA cleavage and peptide isolation.
Caption: Mechanism of side product formation and scavenger action.
By understanding the principles of TFA cleavage and the strategies to mitigate side reactions, researchers can significantly improve the quality of their synthetic peptides. For further optimization, it is always recommended to perform small-scale trial cleavages and analyze the crude product by HPLC and mass spectrometry.
References
- 1. Bot Detection [iris-biotech.de]
- 2. youtube.com [youtube.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-methyl-homocysteine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methyl-homocysteine peptides. The information provided addresses common challenges encountered during the synthesis and analysis of these modified peptides, with a focus on identifying and characterizing deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing N-methyl-homocysteine peptides?
The primary challenges in synthesizing peptides containing N-methyl-homocysteine arise from the steric hindrance imposed by the N-methyl group. This steric bulk can lead to incomplete coupling reactions, resulting in the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1][2] This issue is particularly pronounced when coupling an amino acid to an N-methylated residue.[1][2] Additionally, side reactions such as diketopiperazine formation and fragmentation of the peptide backbone can occur, especially during the cleavage of the peptide from the solid-phase resin.[1][2]
Q2: How can I minimize the formation of deletion sequences during synthesis?
To minimize deletion sequences, it is crucial to optimize the coupling conditions. This often involves:
-
Double or triple coupling steps: Repeating the coupling reaction for the amino acid following an N-methylated residue can help drive the reaction to completion.
-
Use of specialized coupling reagents: Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown to be more effective for these sterically hindered couplings.[1]
-
Microwave-assisted synthesis: Microwave energy can enhance coupling efficiency for difficult sequences.[3]
Q3: What is the expected mass difference for a deletion of an N-methyl-homocysteine residue?
The mass of an N-methyl-homocysteine residue within a peptide chain can be calculated from its chemical formula. To determine the expected mass difference upon its deletion, you would subtract the monoisotopic mass of the N-methyl-homocysteine residue from the theoretical mass of the full-length peptide.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Homocysteine | C4H9NO2S | 135.0354 |
| N-methylation | CH2 | 14.0157 |
| N-methyl-homocysteine residue | C5H9NOS | 147.0405 |
Note: This table presents the residual mass within a peptide chain.
Q4: Can Edman degradation be used to confirm deletion sequences in N-methyl-homocysteine peptides?
Edman degradation can be challenging for N-methylated peptides. The N-terminal amino group is blocked by the methyl group, which prevents the initial labeling step with phenyl isothiocyanate (PITC) if the N-methyl-homocysteine is at the N-terminus.[4][5][6] If the deletion is internal, Edman sequencing can proceed up to the point of the N-methylated residue, but the modified amino acid itself may not yield a standard phenylthiohydantoin (PTH) derivative, complicating its identification.[7] While some modified amino acids can be identified, it often requires specialized knowledge and standards.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of N-methyl-homocysteine peptides.
Problem 1: Mass spectrometry (MS) reveals a peptide with a lower mass than expected, suggesting a deletion.
Possible Cause 1: Deletion sequence from incomplete coupling.
-
How to confirm:
-
Tandem Mass Spectrometry (MS/MS): A true deletion will result in a complete series of b- and y-ions that corresponds to the sequence with the missing residue. The mass difference between consecutive fragment ions will match the masses of the expected amino acid residues in the deletion sequence.
-
Compare with a standard: If possible, synthesize a peptide with the suspected deletion sequence and compare its fragmentation pattern to the unknown sample.
-
Possible Cause 2: In-source fragmentation or fragmentation during cleavage from the resin.
-
How to differentiate from a true deletion:
-
Fragmentation during cleavage: This often occurs between consecutive N-methylated amino acids.[1][2] The resulting fragments may be observed as separate peaks in the initial mass spectrum.
-
In-source fragmentation: This can be identified by observing the characteristic fragmentation pattern of the parent ion even at low collision energies. The intensity of the fragment ions may vary with changes in the ion source parameters.
-
Examine MS/MS data carefully: Unlike a clean deletion sequence, fragmentation artifacts may result in a more complex spectrum with fragments from both the full-length peptide and the truncated sequences. The ion series may be incomplete or show unexpected neutral losses.
-
Workflow for Investigating a Suspected Deletion
Caption: Troubleshooting workflow for a suspected deletion sequence.
Problem 2: HPLC purification shows multiple peaks for a synthesized peptide.
Possible Cause 1: Presence of deletion sequences.
-
How to confirm: Collect the different HPLC fractions and analyze them by mass spectrometry to identify their molecular weights and obtain fragmentation data.
Possible Cause 2: Conformational isomers (conformers).
-
Explanation: N-methylated peptides can exhibit slow conversion between different conformational states, leading to peak broadening or the appearance of multiple peaks in the HPLC chromatogram, even for a pure compound.[1][2]
-
How to investigate:
-
Variable temperature HPLC: Changing the column temperature can sometimes coalesce the peaks of conformers.
-
NMR spectroscopy: In some cases, NMR can be used to identify the presence of different conformers in solution.
-
Experimental Protocols
Solid-Phase Synthesis of N-methyl-cysteine Containing Peptides (Adaptable for N-methyl-homocysteine)
This protocol is adapted from a method for the synthesis of N-methyl-cysteine peptides and can serve as a starting point for N-methyl-homocysteine peptide synthesis.[8]
-
Resin and Amino Acid Preparation:
-
Start with a suitable resin (e.g., 2-chlorotrityl chloride resin).
-
The N-methyl-homocysteine should be Fmoc-protected at the alpha-amino group and have a suitable protecting group on the thiol side chain (e.g., trityl (Trt) or S-tert-butyl (StBu)).
-
-
Amino Acid Coupling:
-
For standard amino acids, use a standard coupling protocol with HBTU activation (e.g., 2 x 30 min couplings).
-
For coupling of an amino acid onto an N-methyl-homocysteine residue, a stronger coupling agent like HATU is recommended (e.g., coupling for 1 hour).[8] Consider a double coupling for this step.
-
-
Fmoc Deprotection:
-
Use a 20% piperidine in DMF solution (2 x 10 min).
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 1-2 hours.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Logical Relationship of Potential Synthesis Outcomes
Caption: Potential products from solid-phase peptide synthesis.
This technical support guide provides a starting point for troubleshooting issues related to the detection of deletion sequences in N-methyl-homocysteine peptides. Given the specific nature of these modified peptides, careful optimization of both synthesis and analytical methods is crucial for obtaining reliable results.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. novor.cloud [novor.cloud]
- 7. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of N-methylated Homocysteine Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylated homocysteine residues in mass spectrometry.
Frequently Asked Questions (FAQs)
1. What is the expected mass shift for an N-methylated homocysteine residue?
The addition of a methyl group to the nitrogen atom of a homocysteine residue results in a mass increase.
| Modification | Chemical Formula | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Monomethylation | CH₂ | +14.01565 | +14.0266 |
| Dimethylation | C₂H₄ | +28.03130 | +28.0532 |
| Trimethylation | C₃H₆ | +42.04695 | +42.0798 |
2. What are the most common adducts observed with peptides containing N-methylated homocysteine?
In electrospray ionization (ESI), peptides can form adducts with various ions present in the sample or solvent.[1] Being aware of these common adducts is crucial for accurate mass determination.
| Adduct Ion | Mass Shift (Da) | Common Sources |
| Sodium ([M+Na]⁺) | +21.98194 | Glassware, buffers, detergents[1] |
| Potassium ([M+K]⁺) | +37.95588 | Glassware, buffers[1] |
| Ammonium ([M+NH₄]⁺) | +17.02655 | Ammonium bicarbonate/formate buffers |
| Water ([M+H₂O+H]⁺) | +19.01839 | Solvent |
| Acetonitrile ([M+ACN+H]⁺) | +42.03383 | Mobile phase |
3. How does N-methylation of homocysteine affect its chromatographic behavior in reverse-phase LC-MS?
N-methylation slightly increases the hydrophobicity of the homocysteine residue. This may lead to a minor increase in retention time on a reverse-phase column compared to its unmodified counterpart. However, the overall effect on the peptide's retention time will depend on the entire peptide sequence and the gradient conditions.[2]
4. Which fragmentation method is most suitable for peptides containing N-methylated homocysteine?
Both Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are commonly used and will produce b- and y-type fragment ions that are useful for sequencing. Electron Transfer Dissociation (ETD) can be advantageous as it often preserves post-translational modifications and can provide complementary fragmentation data, especially for localizing the modification on the peptide backbone.[3]
Troubleshooting Guides
Issue 1: Poor or No Signal for the N-methylated Peptide
| Possible Cause | Troubleshooting Step |
| Low Abundance of the Modified Peptide | - Enrich the sample for the modified peptide using affinity purification if an antibody is available.[4]- Optimize protein digestion to ensure complete cleavage and release of the peptide of interest. |
| Poor Ionization Efficiency | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Test different mobile phase additives (e.g., formic acid, acetic acid) to improve protonation. |
| Sample Loss During Preparation | - Use low-binding tubes and pipette tips.- Minimize the number of sample handling steps.- Consider adding a carrier protein if experiencing non-specific binding.[5] |
| Incorrect Mass Spectrometer Settings | - Ensure the mass spectrometer is properly calibrated.[6]- Check that the scan range includes the expected m/z of the precursor ion. |
Issue 2: Ambiguous Identification of the N-methylated Homocysteine Residue
| Possible Cause | Troubleshooting Step |
| Insufficient Fragmentation | - Increase the collision energy (CID/HCD) or optimize ETD reaction time.- If available, use a combination of fragmentation methods (e.g., CID and ETD) to generate more fragment ions.[3] |
| Interference from Co-eluting Peptides | - Optimize the LC gradient to improve the separation of isomeric or isobaric peptides.- Use a high-resolution mass spectrometer to distinguish between peptides with very similar m/z values. |
| Database Search Engine Limitations | - Ensure that the N-methylation of homocysteine is included as a variable modification in your search parameters.[7]- Manually inspect the tandem mass spectra to confirm the identification.[3][7] |
| Lack of Characteristic Fragment Ions | - Look for neutral losses that may be indicative of the modification (see hypothetical fragmentation pathway below).- Synthesize a standard peptide with a known N-methylated homocysteine to compare its fragmentation pattern. |
Issue 3: Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Variability in Sample Preparation | - Use a standardized and reproducible sample preparation protocol.[8]- Incorporate stable isotope-labeled internal standards for the peptide of interest for accurate quantification. |
| Matrix Effects | - Perform a matrix effect study by comparing the signal of the peptide in a pure solvent versus the sample matrix.[5]- Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. |
| Inconsistent Ionization | - Regularly clean and maintain the ESI source to ensure stable spray.- Monitor the stability of the spray using a quality control sample throughout the analytical run. |
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of a Protein Sample
-
Protein Denaturation and Reduction:
-
Resuspend the protein pellet in 100 µL of 8 M urea in 50 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: General LC-MS/MS Method for Peptide Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 60 minutes at a flow rate of 300 µL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.
-
Fragmentation: CID or HCD with a normalized collision energy of 28-32%.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
-
Visualizations
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. aminer.org [aminer.org]
- 3. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. novaresearch.unl.pt [novaresearch.unl.pt]
- 8. m.youtube.com [m.youtube.com]
strategies to improve yield in N-methylated peptide synthesis
Welcome to the Technical Support Center for N-Methylated Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during the synthesis of N-methylated peptides.
Troubleshooting Guides
This section addresses specific issues that can arise during N-methylated peptide synthesis, offering potential causes and actionable solutions.
Question: I am observing low coupling efficiency and poor yields when incorporating N-methylated amino acids. What are the common causes and how can I improve my synthesis?
Answer:
Low coupling efficiency is a primary challenge in N-methylated peptide synthesis, largely due to the increased steric hindrance imparted by the N-methyl group on the secondary amine.[1][2] This steric bulk slows down the kinetics of the coupling reaction compared to primary amines.
Common Causes:
-
Steric Hindrance: The N-methyl group physically obstructs the approach of the activated amino acid, leading to sluggish and incomplete reactions.[1][2]
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Secondary Structure Formation: N-methylation can alter the peptide backbone conformation, potentially leading to aggregation or the formation of secondary structures that mask the reaction site.
Solutions and Strategies:
-
Optimize Coupling Reagents: Employ more potent coupling reagents and additives that are effective for sterically hindered couplings.
| Reagent/Additive | Observation |
| HATU/HOAt | The nitrogen atom in HOAt can act as a hydrogen bond acceptor, which helps to suppress racemization and is effective for amide bond formation.[3] |
| HOTT | A powerful coupling agent that has been shown to improve yields and reduce epimerization.[4] |
| COMU | A highly efficient coupling reagent, particularly useful in microwave-assisted synthesis for difficult couplings.[5] |
| DIC/Oxyma | A combination that has demonstrated improved purity in the synthesis of sterically hindered peptides.[6][7] |
-
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS): Microwave energy can significantly accelerate coupling reactions, driving difficult couplings to completion more efficiently than conventional methods.[2][8] It can be used for both the deprotection and coupling steps.[8][9]
-
Increase Temperature: Performing the coupling reaction at a higher temperature can help overcome the activation energy barrier.[10]
-
Novel Synthesis Platforms: Consider using advanced synthesis platforms like immobilized molecular reactors that mimic ribosomal peptide synthesis, which can dramatically improve the efficiency of acyl-transfer reactions for sterically hindered residues.[1]
-
Flow Chemistry: N-methylated peptide synthesis using flow chemistry has been explored as a method to improve reaction conditions and yield.[11]
Question: I am concerned about racemization during the coupling of N-methylated amino acids. What strategies can I use to minimize this side reaction?
Answer:
Racemization is a critical issue in peptide synthesis that can lead to the formation of diastereomeric impurities which are often difficult to separate from the desired product. The risk of racemization is heightened for certain amino acids and under specific reaction conditions.
Strategies to Suppress Racemization:
-
Additive Selection: The addition of certain auxiliaries to the coupling reaction can significantly suppress racemization.
| Additive | Efficacy in Racemization Suppression |
| HOAt | Generally considered the most effective at minimizing racemization due to the participation of the nitrogen atom at the 7-position.[12] |
| 6-Cl-HOBt | More effective than HOBt in suppressing racemization.[10][12] |
| OxymaPure / Oxyma-B | These oxime-based additives have shown excellent results in inhibiting racemization, sometimes outperforming HOAt.[12] |
| HOBt | While commonly used, it is generally the least active of these additives in preventing racemization.[12] |
-
Choice of Base: The base used during coupling can influence the extent of racemization. Hindered bases like 2,4,6-collidine (TMP) have been shown to produce less racemic product.[12]
-
Protecting Groups: For amino acids particularly prone to racemization, such as histidine and cysteine, using appropriate side-chain protecting groups is crucial. For instance, protecting the imidazole nitrogen of histidine can greatly reduce racemization.[10]
-
Optimized Protocols for Prone Residues: For amino acids like cysteine, specific, reduced-racemization protocols have been developed and should be consulted.[10] Microwave-assisted coupling of cysteine should be performed at a controlled temperature (e.g., up to 50°C) to minimize racemization.[9]
Question: My N-methylated peptide is difficult to purify due to aggregation and co-eluting impurities. What can I do?
Answer:
Purification of N-methylated peptides can be challenging due to their increased hydrophobicity and tendency to aggregate.
Troubleshooting Purification:
-
Optimize Chromatography Conditions:
-
Pore Size of Stationary Phase: For larger peptides, using a stationary phase with a larger pore size (e.g., 300 Å) can improve retention and separation by increasing the effective surface area for interaction.[13]
-
Solvent System: Experiment with different solvent modifiers and ion-pairing agents to disrupt aggregation and improve peak shape.
-
Pre-purification: Use flash chromatography as a pre-purification step to remove a significant portion of impurities before final purification by preparative HPLC. This can increase the sample load for the final purification step.[13]
-
-
Address Aggregation During Synthesis:
-
Chaotropic Salts: The addition of chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture can help to disrupt aggregation.[10]
-
Solvent Choice: Switching to N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) to the solvent can help to solubilize the growing peptide chain and reduce aggregation.[10]
-
Sonication: Applying sonication to the reaction mixture can physically break up aggregates.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of N-methylation in peptides for drug development?
A1: N-methylation offers several advantages for therapeutic peptides:
-
Increased Proteolytic Stability: The N-methyl group protects the amide bond from cleavage by proteases, increasing the peptide's half-life in vivo.[5]
-
Improved Membrane Permeability: N-methylation can enhance a peptide's ability to cross cell membranes, which is often a major hurdle for peptide drugs.[14]
-
Enhanced Bioavailability: By improving stability and permeability, N-methylation can lead to better oral bioavailability.[5]
-
Conformational Control: The steric constraints imposed by the N-methyl group can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and specificity for its target.
Q2: Can I perform on-resin N-methylation of a standard peptide?
A2: Yes, on-resin N-methylation is a viable strategy. This method allows for the direct alkylation of the peptide backbone after it has been assembled on the solid support. It can be a rapid way to create a library of N-methylated analogs of a bioactive peptide for screening purposes.[5]
Q3: Are there specific amino acids that are more challenging to couple in their N-methylated form?
A3: Yes, sterically hindered amino acids such as N-methyl valine and N-methyl isoleucine are particularly difficult to couple. The combination of the bulky side chain and the N-methyl group presents a significant steric challenge.
Q4: How does microwave synthesis compare to conventional synthesis for N-methylated peptides in terms of yield and purity?
A4: Microwave-assisted synthesis generally provides higher yields and purity in a significantly shorter amount of time compared to conventional room temperature synthesis, especially for difficult sequences containing N-methylated residues.[2][8]
| Synthesis Method | Crude Purity (Example: EGFR sequence) | Synthesis Time (20mer) |
| Conventional Deprotection & Coupling | ~18% | ~40 hours (for 24 peptides) |
| Microwave Coupling, Conventional Deprotection | ~25% | - |
| Conventional Coupling, Microwave Deprotection | ~39% | - |
| Microwave Deprotection & Coupling | Significantly higher | ~34 hours (for 24 peptides, sequentially) |
Data adapted from a comparative study on EGFR sequence synthesis.[8]
Experimental Protocols
Protocol 1: General Microwave-Assisted Coupling of Fmoc-N-methyl-amino acids
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for at least 15 minutes in the reaction vessel.[9]
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Apply microwave irradiation in two pulses: 30 seconds at 24 W followed by 3 minutes at 28 W, ensuring the temperature remains below 75°C.[9]
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
Prepare the coupling solution: 5 equivalents of the Fmoc-N-methyl-amino acid in DMF (0.2 M), 5 equivalents of 0.5 M HBTU/HOBt in DMF, and 10 equivalents of 2 M DIPEA in NMP.[9]
-
Add the coupling solution to the resin.
-
Apply microwave irradiation for 5 minutes at 35 W, with the maximum temperature reaching 75°C.[9]
-
For particularly hindered residues like N-methyl-cysteine, a two-step coupling may be beneficial: 2 minutes at room temperature followed by 4 minutes of microwave irradiation at 25 W (max temperature 50°C).[9]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Continue with the next deprotection and coupling cycle.
Visualizations
Caption: Workflow for microwave-assisted N-methylated peptide synthesis.
Caption: Troubleshooting logic for low yield in N-methylated peptide synthesis.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Trityl Group Back-Alkylation During Cleavage
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting strategies, and frequently asked questions regarding the back-alkylation of the trityl group during the cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is trityl group back-alkylation?
A1: During acidic cleavage of a peptide from the resin, protecting groups like the trityl (Trt) group are removed. This process generates a stable but highly reactive trityl cation (a triphenylmethyl carbocation).[1] Back-alkylation, also known as reattachment, occurs when this trityl cation electrophilically attacks nucleophilic side chains of amino acids within the peptide sequence.[2] This results in the formation of undesired peptide adducts, reducing the yield and purity of the target peptide.
Q2: Which amino acids are most susceptible to back-alkylation by the trityl cation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. Methionine, cysteine, and tryptophan are the most susceptible to modification by the trityl cation and other carbocations generated during cleavage. Tyrosine can also be a target for alkylation.[3]
Q3: How can I prevent trityl back-alkylation?
A3: The most effective method to prevent back-alkylation is to use a "scavenger" in your cleavage cocktail.[2] Scavengers are reagents that are more nucleophilic than the amino acid side chains and can efficiently trap or "scavenge" the reactive trityl cations before they can react with the peptide.[3]
Q4: What are the most common and effective scavengers for trityl cations?
A4: Trialkylsilanes are highly effective scavengers. Triisopropylsilane (TIS or TIPS) is a widely used and recommended scavenger for quenching the highly stabilized trityl cations.[2] It functions as a hydride transfer reagent.[2] Thiol-based scavengers like 1,2-ethanedithiol (EDT) are also common, especially for preventing t-butylation and assisting in the deprotection of cysteine. Recent studies have also shown that benzylthiols, such as 1,4-benzenedimethanethiol (1,4-BDMT), can be superior alternatives, leading to crude products with improved yields and purities.[4]
Q5: Can I use water as a scavenger?
A5: Water is often included in cleavage cocktails, typically at concentrations of 2.5-5%. While it can act as a proton source and help mediate the reaction, it is not a sufficiently powerful scavenger on its own to completely prevent back-alkylation by the stable trityl cation.[5] Its primary role is to facilitate the hydrolysis of certain protecting groups.
Q6: My peptide still shows modification even with scavengers. What could be wrong?
A6: This could be due to several factors:
-
Insufficient Scavenger Concentration: Ensure you are using an adequate volume percentage of the scavenger in your cleavage cocktail. A common recommendation is 2.5-5% TIS.
-
Inadequate Mixing: The resin must be fully suspended and mixed within the cleavage cocktail to ensure the scavengers can effectively trap the trityl cations as they are formed.
-
Prolonged Cleavage Time: While complete cleavage is necessary, excessively long reaction times can sometimes lead to an increase in side reactions. Optimize the cleavage duration for your specific peptide and resin.[2]
-
Potency of Reagents: Ensure your trifluoroacetic acid (TFA) and scavengers have not degraded. Use fresh, high-quality reagents for best results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Mass spectrometry shows a +243 Da adduct on Trp, Met, or Cys. | Back-alkylation by the trityl cation. | Add a scavenger to the cleavage cocktail. Triisopropylsilane (TIS) is highly recommended for trityl cations. Use a cocktail such as 95% TFA / 2.5% Water / 2.5% TIS.[2] |
| Low yield of the desired peptide. | Reattachment of the peptide to the resin or significant side product formation. | Use an effective scavenger like TIS or 1,4-BDMT to prevent side reactions and improve crude purity and yield.[4] |
| Presence of t-butyl adducts (+56 Da). | Alkylation by t-butyl cations from Boc or t-butyl protecting groups. | Use a thiol-based scavenger like ethanedithiol (EDT) or 1,4-benzenedimethanethiol (1,4-BDMT), which are highly effective at scavenging t-butyl cations.[4] |
| Oxidation of Met or Trp residues. | Acid-catalyzed oxidation during cleavage. | Include scavengers that also have reducing properties. EDT and TIS can help minimize oxidation.[2] |
Data Presentation: Scavenger Efficiency
The choice of scavenger can significantly impact the purity of the crude peptide by minimizing various side reactions. The following table summarizes the relative efficiency of different thiol scavengers in minimizing t-butyl adduct formation and sulfonylation during the cleavage of the peptide exenatide.
| Scavenger | t-Bu Adduct Formation (+56 Da) | Sulfonylation (+80 Da) |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Most Efficient | Highly Efficient |
| Ethanedithiol (EDT) | Efficient | Highly Efficient |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | Less Efficient | Less Efficient |
| 1,3-Benzenedimethanethiol (1,3-BDMT) | Less Efficient | Less Efficient |
| 4-Methoxybenzyl mercaptan (4-MOBM) | N/A | Less Efficient |
Table based on data from a study on benzylthiols as scavengers in TFA cleavages.[4]
Visualizations
Trityl Cleavage and Back-Alkylation Mechanism
Caption: Mechanism of trityl cleavage and the competing pathways of scavenging vs. back-alkylation.
Troubleshooting Workflow for Cleavage Side Reactions
Caption: A decision tree for troubleshooting common side products observed after peptide cleavage.
Experimental Protocols
Standard Protocol for TFA Cleavage with Scavengers
This protocol is designed for the cleavage of a peptide from a solid support (0.1 to 1.5 g of peptide-resin) and the simultaneous removal of acid-labile side-chain protecting groups, including the trityl group.[3]
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. This procedure must be performed in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
Reagents & Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether (Et₂O) or Methyl-t-butyl ether (MTBE)
-
Reaction vessel with a fritted glass filter
-
Centrifuge and centrifuge tubes (if using precipitation method)
-
Nitrogen or Argon gas line for drying
Procedure:
-
Prepare the Cleavage Cocktail:
-
In a clean, dry glass container inside the fume hood, prepare the cleavage cocktail. A standard and highly effective mixture is "Reagent K" :
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
For a 10 mL total volume, this corresponds to 9.5 mL TFA, 0.25 mL Water, and 0.25 mL TIS.
-
Note: If your peptide is rich in Cys, Met, or Trp, or contains other sensitive protecting groups, the scavenger composition may need to be optimized. For example, adding 1-2% EDT can be beneficial.
-
-
Resin Cleavage:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin. Use approximately 10 mL of cocktail per 1 g of resin.
-
Seal the vessel and gently agitate at room temperature for 2-3 hours. Ensure the resin is fully suspended. The reaction time may need to be optimized depending on the specific protecting groups and resin linker.
-
-
Peptide Isolation (Filtration & Precipitation):
-
After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL centrifuge tube).
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure all the peptide is collected. Combine the filtrates.
-
In the fume hood, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether or MTBE. For 10 mL of TFA solution, add it to 100 mL of cold ether. A white precipitate (the peptide) should form immediately.
-
Allow the peptide to precipitate in the cold ether for at least 30 minutes at -20°C.
-
-
Washing and Drying:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant and discard the ether supernatant, which contains the cleaved protecting groups and scavengers.[3]
-
Wash the peptide pellet by resuspending it in fresh cold ether, centrifuging, and decanting the supernatant. Repeat this washing step 2-3 more times to remove residual scavengers and organic impurities.
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen or argon gas until it becomes a powder. For complete drying, place the sample in a vacuum desiccator.
-
-
Dissolution and Lyophilization:
-
The crude peptide is now ready to be dissolved in an appropriate aqueous solvent (e.g., a water/acetonitrile mixture) for analysis by mass spectrometry, purification by HPLC, and subsequent lyophilization.[3]
-
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Fmoc-N-Me-Homocys(Trt)-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of protected amino acids like Fmoc-N-Me-Homocys(Trt)-OH is paramount for the successful synthesis of peptides and other pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most common and widely accepted method for determining the purity of protected amino acids due to its high resolution, sensitivity, and reproducibility. A typical HPLC analysis for this compound involves reversed-phase chromatography, which separates the main compound from its impurities based on their hydrophobicity.
Potential Impurities
During the synthesis of this compound, several impurities can arise. These may include:
-
Diastereomers: Racemization can occur during the synthesis, leading to the formation of the D-isomer.
-
Incomplete Protection/Deprotection: Residual starting materials or byproducts from incomplete reactions, such as the free thiol or the N-deprotected analog.
-
Related Impurities: Side products from the reaction, such as dipeptides or products of side-chain reactions.
Expected Performance
For a closely related compound, Fmoc-S-trityl-L-homocysteine, typical purity levels determined by HPLC are expected to be ≥ 97%.[1] Similarly, for Fmoc-S-trityl-L-cysteine, a purity of ≥95% as determined by HPLC is common.[2]
Alternative Analytical Methods
While HPLC is a robust technique, orthogonal methods can provide a more complete picture of the compound's purity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, sensitivity, and speed compared to conventional HPLC.[] The coupling with mass spectrometry allows for the confident identification of impurities by providing molecular weight information. This is particularly useful for characterizing unknown peaks in the chromatogram. Direct LC-MS/MS analysis of amino acids is an attractive alternative as it eliminates the need for a time-consuming derivatization step.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the purity of a sample without the need for a specific reference standard of the same compound.[5][6] It provides a direct measurement of the molar concentration of the analyte and its impurities, offering a high degree of accuracy.[6] qNMR is particularly valuable as a stand-alone technique or as a complementary method to chromatography for the characterization of reference materials.[7]
Head-to-Head Comparison
| Feature | HPLC | UPLC-MS/MS | qNMR |
| Principle | Chromatographic separation based on polarity | High-resolution chromatographic separation with mass-based detection | Nuclear magnetic resonance signal intensity proportional to molar concentration |
| Primary Use | Purity determination and quantification of known impurities | Impurity identification and quantification | Absolute quantification and structural elucidation |
| Resolution | High | Very High | Not applicable (spectral resolution) |
| Sensitivity | High | Very High | Moderate to High |
| Reference Standard | Required for quantification | Required for quantification | Not required for purity assessment |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
HPLC Protocol for this compound Purity Analysis (Inferred)
This protocol is inferred from standard methods for similar protected amino acids.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.
UPLC-MS/MS Protocol for Amino Acid Analysis
This is a general protocol that can be adapted.
-
Column: Reversed-phase UPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A fast gradient adapted for the specific compound.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and fragment ions.
Quantitative NMR (qNMR) Protocol
-
Solvent: A deuterated solvent in which the analyte is fully soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: A 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Data Processing: Integration of the signals of interest for both the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
References
A Comparative Guide to Fmoc-N-Me-Homocys(Trt)-OH and Fmoc-N-Me-Cys(Trt)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery and development. N-methylation and alterations in side-chain length are two such modifications that can profoundly influence a peptide's conformational properties, metabolic stability, and biological activity. This guide provides a detailed comparison of two commercially available N-methylated amino acid derivatives, Fmoc-N-Me-Homocys(Trt)-OH and Fmoc-N-Me-Cys(Trt)-OH, to aid researchers in selecting the appropriate building block for their solid-phase peptide synthesis (SPPS) needs.
While direct, head-to-head experimental comparisons in the literature are scarce, this guide synthesizes available data and established principles of peptide chemistry to offer a comprehensive overview of their properties and applications.
Structural and Physicochemical Properties
The primary structural distinction between this compound and Fmoc-N-Me-Cys(Trt)-OH lies in the length of the side chain, with homocysteine possessing an additional methylene group. This seemingly subtle difference has significant implications for the resulting peptide's structure and potential disulfide bridging. Both molecules share the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, N-methylation of the alpha-amino group, and a trityl (Trt) group protecting the thiol side chain.
| Feature | This compound | Fmoc-N-Me-Cys(Trt)-OH |
| Backbone | Homocysteine | Cysteine |
| Molecular Formula | C₃₉H₃₅NO₄S[1] | C₃₈H₃₃NO₄S[2] |
| Molecular Weight | 613.8 g/mol [1] | 599.74 g/mol [2] |
| Side Chain Length | Longer, more flexible | Shorter, more constrained |
| Key Structural Attributes | N-α-Fmoc protection, N-methylation, S-Trityl protection, extended side chain[1] | N-α-Fmoc protection, N-methylation, S-Trityl protection[2][3] |
Implications for Peptide Synthesis and Properties
The choice between these two building blocks will be dictated by the desired characteristics of the final peptide.
This compound:
The incorporation of N-methyl-homocysteine can be leveraged to:
-
Introduce Conformational Flexibility: The longer side chain can alter the peptide backbone's rotational freedom, potentially influencing secondary structure formation.[1]
-
Enhance Metabolic Stability: The N-methyl group can sterically hinder protease cleavage, thereby increasing the peptide's in vivo half-life.[1]
-
Modulate Disulfide Bridge Geometry: When used to form disulfide bridges, the additional methylene group will result in a larger, more flexible ring structure compared to a standard disulfide bond between two cysteine residues.
However, researchers should be aware of potential challenges, including the possibility of lower yields during synthesis due to the steric hindrance of the N-methyl group and the higher cost of the reagent.[1]
Fmoc-N-Me-Cys(Trt)-OH:
N-methyl-cysteine is a valuable tool for:
-
Constraining Peptide Conformation: N-methylation can restrict peptide bond rotation, which can help to stabilize specific secondary structures like β-turns.
-
Improving Proteolytic Resistance: Similar to its homocysteine counterpart, the N-methyl group provides protection against enzymatic degradation.
-
Preparing Peptide Thioesters: This derivative is utilized as a building block for the synthesis of peptide thioesters under acidic conditions.[2]
Challenges in the synthesis of N-methyl cysteine derivatives include the potential for low yields and the risk of sulfhydryl deprotection during the synthetic process.[4] The introduction of this building block into a peptide sequence is often best achieved using coupling reagents like HATU in the presence of a non-nucleophilic base such as DIPEA.[2]
Experimental Protocols
The following is a general protocol for the incorporation of N-methylated amino acids in Fmoc-based solid-phase peptide synthesis. Specific optimization may be required based on the sequence and scale.
Materials:
-
Fmoc-protected amino acids (including this compound or Fmoc-N-Me-Cys(Trt)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling of N-methylated Amino Acid:
-
Pre-activate a solution of the Fmoc-N-methylated amino acid (3-5 equivalents), HATU (or equivalent coupling reagent, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the pre-activated solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test), though it should be noted that N-methylated amines do not give a positive result. A chloranil test can be used as an alternative.
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (2-3 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, perform a final Fmoc deprotection.
-
Wash the resin with DMF and then DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the Trityl and other side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Workflows and Structures
The following diagrams illustrate the general workflow for SPPS and the structural differences between the two amino acid derivatives.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Key structural difference: the additional methylene group in the homocysteine side chain.
Conclusion
The selection between this compound and Fmoc-N-Me-Cys(Trt)-OH is a strategic decision that should be based on the desired final properties of the synthetic peptide. The homocysteine derivative offers a means to introduce greater flexibility and potentially unique disulfide bridge geometries, while the cysteine analog provides a more constrained backbone. Both building blocks are valuable tools for enhancing metabolic stability through N-methylation. A thorough understanding of their structural differences and careful optimization of synthesis protocols will enable researchers to successfully incorporate these modified amino acids into novel peptide-based therapeutics and research tools.
References
The Impact of an N-Methyl Group on Homocysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-methyl-homocysteine and its parent amino acid, homocysteine. A key distinction to note at the outset is the nature of the additional group in N-methyl-homocysteine. The topic refers to an "extra methylene group," which is a common point of confusion. In actuality, N-methyl-homocysteine possesses an additional methyl group attached to the nitrogen atom of the amine group, not a methylene bridge in the carbon backbone. This structural difference is crucial in understanding its potential biochemical behavior.
This guide will delve into the established metabolic pathways of homocysteine and, based on the principles of N-methylation on amino acids, extrapolate the potential impacts of this modification. Due to a scarcity of direct experimental data on N-methyl-homocysteine, this comparison will highlight the known effects of N-methylation and propose the expected consequences for homocysteine metabolism, supported by detailed hypothetical experimental protocols.
Structural Comparison: Homocysteine vs. N-Methyl-Homocysteine
The fundamental difference between homocysteine and N-methyl-homocysteine lies in the substitution on the alpha-amino group. This is illustrated in the chemical structures below.
Homocysteine:
The presence of the N-methyl group is expected to introduce significant changes to the molecule's steric hindrance, polarity, and ability to act as a substrate for the enzymes involved in homocysteine metabolism.
Overview of Homocysteine Metabolism
Homocysteine is a critical intermediate in the metabolism of methionine.[3] Its concentration in the body is tightly regulated through two primary pathways: remethylation and transsulfuration.[3][4]
-
Remethylation Pathway: Homocysteine is converted back to methionine. This is catalyzed by two key enzymes:
-
Methionine Synthase (MTR): Utilizes 5-methyltetrahydrofolate as a methyl donor and vitamin B12 as a cofactor.[3]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, using betaine as the methyl donor.
-
-
Transsulfuration Pathway: Homocysteine is irreversibly converted to cysteine. This pathway involves two vitamin B6-dependent enzymes:
-
Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.
-
Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine.
-
Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an independent risk factor for various cardiovascular and neurodegenerative diseases.[3][5]
The Signaling Pathway of Homocysteine Metabolism
The regulation of homocysteine metabolism is a complex interplay of substrate availability and allosteric enzyme regulation. The following diagram illustrates the key pathways.
Predicted Impact of the N-Methyl Group
While direct experimental evidence is lacking, the impact of the N-methyl group on homocysteine's metabolic fate can be predicted based on the general effects of N-methylation on amino acids.
1. Steric Hindrance at the Active Site:
The additional methyl group on the nitrogen atom increases the steric bulk around the reaction center. This is likely to hinder the binding of N-methyl-homocysteine to the active sites of the enzymes that metabolize homocysteine.
-
Methionine Synthase (MTR) and Betaine-Homocysteine Methyltransferase (BHMT): These enzymes are responsible for remethylating homocysteine to methionine. The N-methyl group may prevent the proper orientation of the molecule within the active site, thereby reducing or inhibiting its ability to accept a methyl group.
-
Cystathionine β-synthase (CBS): The initial enzyme in the transsulfuration pathway. The N-methyl group could interfere with the binding of the amino group, which is crucial for the condensation reaction with serine.
2. Altered Physicochemical Properties:
N-methylation is known to increase the lipophilicity and decrease the polarity of amino acids. This could affect the transport of N-methyl-homocysteine across cell membranes and its solubility in the aqueous cellular environment.
3. Potential for Enzyme Inhibition:
If N-methyl-homocysteine can bind to the active site of the homocysteine-metabolizing enzymes but cannot be processed as a substrate, it could act as a competitive inhibitor. This would lead to an accumulation of homocysteine, even if N-methyl-homocysteine itself is not present at high concentrations.
Quantitative Data: A Hypothetical Comparison
The following table presents a hypothetical comparison of the kinetic parameters for the key enzymes of homocysteine metabolism with homocysteine and the predicted parameters for N-methyl-homocysteine. It is crucial to note that the values for N-methyl-homocysteine are speculative and require experimental validation.
| Enzyme | Substrate | Km (mM) (Predicted) | Vmax (nmol/mg protein/h) (Predicted) | Predicted Effect of N-Methylation |
| Methionine Synthase (MTR) | Homocysteine | ~0.1 | High | Increased Km, Decreased Vmax: The N-methyl group is likely to decrease binding affinity and catalytic efficiency. |
| N-Methyl-Homocysteine | >1.0 | Low / Negligible | ||
| Cystathionine β-synthase (CBS) | Homocysteine | ~1.0 | High | Increased Km, Decreased Vmax: Steric hindrance is expected to impair substrate binding and conversion. |
| N-Methyl-Homocysteine | >5.0 | Low / Negligible | ||
| Betaine-Homocysteine Methyltransferase (BHMT) | Homocysteine | ~0.04 | High | Increased Km, Decreased Vmax: Similar to MTR, the N-methyl group is predicted to reduce its efficacy as a substrate. |
| N-Methyl-Homocysteine | >0.5 | Low / Negligible |
Experimental Protocols for Comparative Analysis
To validate the predicted impacts, the following experimental protocols would be necessary.
1. Enzyme Kinetic Assays:
-
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for MTR, CBS, and BHMT with both homocysteine and N-methyl-homocysteine as substrates.
-
Methodology:
-
Purify recombinant human MTR, CBS, and BHMT enzymes.
-
Prepare reaction mixtures containing the respective enzyme, cofactors (e.g., Vitamin B12 for MTR, Pyridoxal 5'-phosphate for CBS), and varying concentrations of either homocysteine or N-methyl-homocysteine.
-
For MTR and BHMT, the reaction product (methionine) can be quantified using HPLC or LC-MS/MS.
-
For CBS, the formation of cystathionine can be measured using similar chromatographic techniques.
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
2. Competitive Inhibition Assays:
-
Objective: To determine if N-methyl-homocysteine acts as a competitive inhibitor of MTR, CBS, and BHMT.
-
Methodology:
-
Perform enzyme kinetic assays as described above with homocysteine as the substrate.
-
In parallel, run a series of reactions with a fixed concentration of homocysteine and varying concentrations of N-methyl-homocysteine.
-
Analyze the data using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki).
-
3. Cellular Uptake and Metabolism Studies:
-
Objective: To compare the transport and metabolism of homocysteine and N-methyl-homocysteine in a cellular model.
-
Methodology:
-
Use a relevant cell line, such as human hepatocytes (HepG2).
-
Incubate the cells with radiolabeled homocysteine or N-methyl-homocysteine.
-
At various time points, lyse the cells and analyze the intracellular and extracellular media for the parent compound and its metabolites using LC-MS/MS.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a comprehensive comparative study.
Conclusion
References
- 1. Substrate specificity of S-adenosylhomocysteinase. Cysteine is a substrate of the plant and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1897886A1 - Compounds as aptamer-dimers and their uses in diagnosis and therapy - Google Patents [patents.google.com]
- 4. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Conformational Effects of N-Methyl-Homocysteine in Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery, offering a pathway to modulate peptide conformation, enhance metabolic stability, and improve pharmacokinetic profiles. Among these, N-methylated amino acids are of significant interest due to their ability to restrict conformational flexibility and increase cell permeability. This guide provides a comparative analysis of the conformational effects of N-methyl-homocysteine in peptides, offering a valuable resource for the rational design of novel peptide therapeutics.
Introduction to N-Methyl-Homocysteine
N-methyl-homocysteine is a derivative of the naturally occurring amino acid homocysteine, featuring a methyl group on the backbone amide nitrogen. This modification imparts several key properties that can influence the structure and function of a peptide. The presence of the N-methyl group removes the amide proton, preventing its participation in hydrogen bonding and introducing steric hindrance that can favor specific backbone dihedral angles. This often leads to a higher propensity for cis-amide bonds compared to their non-methylated counterparts, a feature that can dramatically alter peptide secondary structure.
Comparison with Other Conformationally Constraining Amino Acids
The conformational effects of N-methyl-homocysteine are best understood in comparison to other amino acids known to influence peptide structure, such as proline and other N-methylated residues.
Table 1: Comparative Conformational Effects
| Feature | N-Methyl-Homocysteine | Proline | Standard N-Methylated Amino Acids (e.g., N-Me-Ala) |
| Backbone Flexibility | Reduced | Highly Restricted | Reduced |
| Favored Phi (φ) Angle | More restricted than non-methylated residues | Approx. -60° | Varies, but generally more restricted |
| cis/trans Amide Bond | Increased propensity for cis | High propensity for cis | Increased propensity for cis |
| Hydrogen Bonding | Amide proton is absent; no H-bond donation | Amide proton is absent; no H-bond donation | Amide proton is absent; no H-bond donation |
| Side Chain | Flexible thioether, potential for further modification | Rigid pyrrolidine ring | Varies by amino acid |
Experimental Data and Analysis
While direct comparative studies on N-methyl-homocysteine-containing peptides are limited in the public domain, we can infer its likely conformational impact based on extensive studies of other N-methylated amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Key parameters such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shifts provide detailed information about backbone and side-chain conformations.
For a hypothetical peptide containing N-methyl-homocysteine, one would expect to observe:
-
Distinct NOE patterns: Strong NOEs between the N-methyl protons and the alpha-protons of the preceding residue would be indicative of a trans-amide bond, while NOEs to its own alpha-proton would suggest a cis-conformation.
-
Altered Chemical Shifts: The chemical shifts of the alpha-carbon and alpha-proton of the N-methylated residue and its neighbors would be sensitive to the local conformation.
Table 2: Representative NMR Data for Proline-Containing Peptides
| Peptide Sequence | Residue | Phi (φ) (°) | Psi (ψ) (°) | Omega (ω) (°) | Reference |
| Ac-Pro-NHMe | Pro | -65 | 150 | -178 (trans) | [1] |
| Ac-Pro-NHMe | Pro | -70 | -20 | 5 (cis) | [1] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides. The shape and magnitude of the CD spectrum can indicate the presence of α-helices, β-sheets, turns, or random coil structures. The introduction of an N-methylated residue can disrupt regular secondary structures like α-helices and β-sheets but can also stabilize turn-like conformations.
A peptide containing N-methyl-homocysteine would likely show a CD spectrum characteristic of a less ordered or a specific turn-like structure, depending on the surrounding sequence.
Experimental Protocols
Synthesis of Fmoc-N-methyl-L-homocysteine(S-trityl)
A key prerequisite for incorporating N-methyl-homocysteine into peptides via solid-phase peptide synthesis (SPPS) is the availability of the corresponding Fmoc-protected amino acid. A plausible synthetic route, adapted from the synthesis of other N-methylated amino acids, is outlined below.
Caption: Synthetic scheme for Fmoc-N-methyl-L-homocysteine(S-trityl).
Methodology:
-
Fmoc Protection: L-Homocysteine is reacted with Fmoc-OSu in the presence of a base like sodium bicarbonate to yield Fmoc-L-homocysteine.
-
Oxazolidinone Formation: The Fmoc-protected homocysteine is treated with paraformaldehyde and a catalytic amount of p-toluenesulfonic acid to form the corresponding oxazolidinone.
-
Reductive Methylation: The oxazolidinone is then reduced with a reducing agent such as triethylsilane in the presence of trifluoroacetic acid to yield Fmoc-N-methyl-L-homocysteine.
-
S-Tritylation: The thiol group of the homocysteine side chain is protected with a trityl group using trityl chloride and a base like diisopropylethylamine (DIEA).
Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis.
Methodology: Standard Fmoc-based solid-phase peptide synthesis protocols can be employed.[2][3][4] Coupling of the N-methylated amino acid may require a stronger coupling agent, such as HATU, and longer coupling times due to the increased steric hindrance of the secondary amine.
NMR Spectroscopy for Conformational Analysis
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, COSY, TOCSY, and ROESY or NOESY experiments.[5][6][7]
-
Data Analysis: Assign all proton resonances using the COSY and TOCSY spectra. Use the ROESY/NOESY spectra to identify through-space correlations and determine interproton distances. Measure ³J(HN,Hα) coupling constants from the ¹H spectrum to obtain information about the φ dihedral angle.
Circular Dichroism Spectroscopy
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a pathlength of 1 mm.
-
Data Analysis: The resulting spectrum can be qualitatively analyzed by comparing it to reference spectra for standard secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Conclusion
The incorporation of N-methyl-homocysteine into peptides presents a compelling strategy for constraining conformational flexibility and potentially enhancing therapeutic properties. While direct experimental data remains scarce, analogies with other N-methylated amino acids and proline suggest that it will favor non-canonical backbone conformations and influence the overall peptide architecture. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed conformational analysis of peptides containing this promising non-proteinogenic amino acid, paving the way for the development of novel and improved peptide-based drugs.
References
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
N-Methylated vs. Non-Methylated Homocysteine Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the impact of subtle molecular modifications on peptide function is paramount. The N-methylation of homocysteine residues within a peptide sequence represents a strategic alteration that can profoundly influence its biological activity, pharmacokinetic profile, and therapeutic potential. This guide provides a comprehensive comparison of N-methylated and non-methylated homocysteine peptides, supported by established principles of peptide chemistry and detailed experimental protocols to empower researchers in their investigations.
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, imparts significant conformational and physicochemical changes. While direct comparative studies on homocysteine peptides are not extensively available in public literature, the well-documented effects of N-methylation on other amino acids, particularly the structurally similar cysteine, provide a strong predictive framework. This modification can enhance metabolic stability by shielding the peptide bond from proteolytic degradation and improve membrane permeability by reducing the hydrogen-bonding capacity of the amide backbone.[1][2][3] These alterations, however, can also influence receptor binding affinity and overall biological activity, necessitating a careful and systematic evaluation for each peptide of interest.
Quantitative Comparison of Biological Parameters
To facilitate a direct comparison, the following table summarizes key biological parameters that are critical to evaluate when comparing N-methylated and non-methylated homocysteine peptides. The data presented here are illustrative examples based on typical outcomes observed for N-methylated peptides in general and should be determined experimentally for specific homocysteine peptides.
| Parameter | Non-Methylated Homocysteine Peptide (Example) | N-Methylated Homocysteine Peptide (Example) | Significance of N-Methylation |
| Receptor Binding Affinity (Kd) | 10 nM | 50 nM | May decrease, increase, or remain unchanged depending on the specific receptor interaction. The conformational constraints imposed by the methyl group can either improve or hinder the fit within the binding pocket. |
| Enzymatic Stability (t1/2 in serum) | 15 min | > 120 min | Generally leads to a significant increase in stability by sterically hindering the approach of proteolytic enzymes.[1][2] |
| Membrane Permeability (Papp) | 1 x 10-6 cm/s | 5 x 10-6 cm/s | Typically enhances permeability due to increased lipophilicity and reduced desolvation penalty upon entering the lipid bilayer. |
| In vitro Biological Activity (IC50/EC50) | 5 nM | 25 nM | Highly dependent on the specific assay and the role of the peptide's conformation in its activity. Changes in binding affinity will often correlate with changes in biological potency. |
Experimental Protocols
To empirically determine the biological activity of N-methylated versus non-methylated homocysteine peptides, the following experimental protocols provide a detailed methodology for key assays.
Synthesis of N-Methylated Homocysteine Peptides
The synthesis of N-methylated peptides can be achieved using solid-phase peptide synthesis (SPPS).[4][5] A common method involves the use of Fmoc-protected N-methylated amino acids. For homocysteine, a suitable side-chain protecting group (e.g., Trityl) is essential.
Materials:
-
Fmoc-L-homocysteine(Trt)-OH
-
Fmoc-N-methyl-L-homocysteine(Trt)-OH
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (either non-methylated or N-methylated homocysteine) using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
After the final coupling, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
Receptor-Ligand Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to determine the binding affinity (Kd) of the synthesized peptides to a target receptor.[3]
Materials:
-
Recombinant target receptor
-
Biotinylated version of the native ligand or a known binding peptide
-
Synthesized non-methylated and N-methylated homocysteine peptides
-
Streptavidin-HRP
-
TMB substrate
-
96-well microplate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
Procedure:
-
Coat the 96-well plate with the recombinant receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the non-methylated and N-methylated homocysteine peptides.
-
Add a fixed concentration of the biotinylated ligand to each well, followed by the different concentrations of the competitor peptides.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with 1M H2SO4 and read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50, from which the Ki and Kd can be calculated.
Serum Stability Assay
This assay assesses the stability of the peptides in the presence of serum proteases.[6]
Materials:
-
Synthesized non-methylated and N-methylated homocysteine peptides
-
Human or mouse serum
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC-MS system
Procedure:
-
Incubate a known concentration of each peptide with serum (e.g., 50% v/v) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and determine the half-life (t1/2) of each peptide.
Visualizing the Impact of N-Methylation
The following diagrams illustrate key concepts related to the comparison of N-methylated and non-methylated homocysteine peptides.
Caption: Experimental workflow for comparing the biological activity of N-methylated and non-methylated peptides.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 4. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. frontiersin.org [frontiersin.org]
Unraveling N-methyl-homocysteine Incorporation: A Comparative Guide to Validation by Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of non-canonical amino acid incorporation, such as N-methyl-homocysteine, into peptides and proteins is a critical step in ensuring the integrity and function of novel therapeutics and research tools. This guide provides an objective comparison of two primary analytical techniques for this purpose: the classic Edman degradation method and the modern approach of mass spectrometry. We will delve into the experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate validation strategy.
The incorporation of N-methyl-homocysteine, an analog of the naturally occurring amino acid methionine, can introduce unique properties into peptides, including altered conformation, stability, and biological activity. However, verifying its successful and site-specific integration is paramount.
Edman Degradation: A Step-by-Step Approach with Inherent Challenges
Edman degradation has been a cornerstone of protein sequencing for decades. The method relies on the sequential cleavage and identification of amino acids from the N-terminus of a peptide.
Experimental Protocol: Edman Degradation
A general protocol for Edman degradation of a peptide sample is as follows:
-
Sample Preparation: The purified peptide containing N-methyl-homocysteine is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.
-
Coupling: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under basic conditions. PITC reacts with the free N-terminal α-amino group.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA).
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH) derivative.
-
Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.
-
Cycling: The remaining peptide undergoes subsequent cycles of coupling, cleavage, and conversion to sequence the next amino acid in the chain.
Challenges in Validating N-methyl-homocysteine Incorporation
A significant challenge in using Edman degradation to validate N-methyl-homocysteine incorporation lies in the N-methylation of the α-amino group. The Edman chemistry specifically targets the primary amine at the N-terminus. The presence of a methyl group on this nitrogen can hinder or completely prevent the coupling reaction with PITC, leading to a "blank" cycle where no amino acid is detected.[1][2][3][4]
Furthermore, even if a reaction were to occur, the resulting PTH-N-methyl-homocysteine derivative would require a corresponding standard for unambiguous identification by HPLC. The commercial availability of such standards is limited, often necessitating custom synthesis. Without a standard, identifying the modified amino acid based solely on its retention time is unreliable.
Mass Spectrometry: A Powerful Alternative for Unambiguous Identification
Mass spectrometry (MS) has emerged as a powerful and versatile alternative for peptide sequencing and the characterization of post-translational and non-canonical modifications.
Experimental Protocol: LC-MS/MS Analysis
A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for analyzing a peptide containing N-methyl-homocysteine involves:
-
Sample Preparation: The peptide is typically subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments suitable for MS analysis. This step is often omitted for shorter synthetic peptides.
-
Liquid Chromatography (LC): The peptide mixture is separated by reverse-phase HPLC, which separates peptides based on their hydrophobicity.
-
Mass Spectrometry (MS): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is measured in the mass spectrometer. This initial MS scan provides the molecular weights of the peptides in the sample.
-
Tandem Mass Spectrometry (MS/MS): Selected peptides from the initial MS scan are isolated and fragmented within the mass spectrometer (e.g., by collision-induced dissociation). The m/z of the resulting fragment ions is then measured.
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) provides sequence information. The mass difference between fragment ions corresponds to the mass of specific amino acid residues. The presence of N-methyl-homocysteine will result in a characteristic mass shift in the peptide and its fragment ions.
Advantages of Mass Spectrometry for N-methyl-homocysteine Validation
Mass spectrometry offers several advantages over Edman degradation for this specific application:
-
Direct Mass Detection: MS directly measures the mass of the peptide, providing immediate confirmation of the incorporation of N-methyl-homocysteine based on the expected mass shift.
-
Sequence Confirmation: Tandem MS provides fragmentation data that can pinpoint the exact location of the modified amino acid within the peptide sequence.
-
No Reliance on N-terminal Reactivity: MS analysis is not dependent on a free N-terminal amino group, making it suitable for identifying internal modifications and N-terminally blocked peptides.
-
Higher Sensitivity and Throughput: Modern mass spectrometers offer high sensitivity, requiring smaller amounts of sample, and can analyze complex mixtures of peptides in a single run.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus | Mass-based detection of intact peptides and their fragments |
| Confirmation of Incorporation | Indirect, based on HPLC retention time of a PTH-derivative | Direct, based on the mass of the intact peptide and fragment ions |
| Localization of Modification | Sequential, but can be ambiguous with repetitive sequences | Precise, based on the fragmentation pattern |
| N-terminal Modification | Blocked by N-methylation, leading to signal loss[1][2][3][4] | No interference with analysis |
| Requirement for Standards | Requires a specific PTH-N-methyl-homocysteine standard | Not required for identification based on mass |
| Sensitivity | Picomole range | Femtomole to attomole range |
| Throughput | Low, one sample at a time | High, capable of analyzing complex mixtures |
| Sample Purity Requirement | High purity required | Can tolerate more complex mixtures |
Visualizing the Workflows
To further illustrate the methodologies, the following diagrams depict the experimental workflows for Edman degradation and mass spectrometry.
References
comparative analysis of coupling reagents for N-methylated amino acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a key strategy in medicinal chemistry for enhancing therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and reduced yields. The choice of coupling reagent is therefore critical to the successful synthesis of N-methylated peptides. This guide provides a comparative analysis of commonly used coupling reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their needs.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing epimerization, particularly when dealing with sterically hindered N-methylated amino acids. Below is a summary of the performance of several common coupling reagents based on available data.
| Coupling Reagent | Coupling Efficiency for N-Methylated Amino Acids | Epimerization Risk | Key Characteristics & Recommendations |
| HATU | High | Moderate, especially with excess base | A widely used and effective reagent for N-methylated amino acids.[1] Careful control of base equivalents is recommended to minimize epimerization. |
| COMU | High to Very High | Low | A third-generation uronium-type reagent that shows excellent performance, often superior to HATU, with the added benefits of being non-explosive and having water-soluble byproducts.[2][3] |
| PyAOP | Very High | Low | A highly effective phosphonium salt reagent, particularly for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[4] It does not cause guanidinylation side reactions.[5][6] |
| PyBroP | Very High | Low | A highly reactive phosphonium salt that is particularly effective for difficult couplings, including those involving N-methylated amino acids.[1][7] |
| PyBOP/HOAt | High | Low | The combination of PyBOP with HOAt is a promising system for the coupling of protected N-methylamino acids.[8] |
| HBTU/HCTU | Moderate to Low | Moderate | Generally considered less effective for the coupling of N-methylated amino acids compared to HATU, COMU, and phosphonium-based reagents.[1] |
Disclaimer: The quantitative data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions (e.g., model peptide sequence, solvent, temperature, and reaction time). Researchers should consider this variability when making their selection.
Reaction Mechanisms of Key Coupling Reagents
Understanding the reaction mechanism of each coupling reagent can provide insight into its reactivity and potential side reactions.
HATU Coupling Mechanism
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent. The reaction proceeds through the formation of an active ester.
References
- 1. peptide.com [peptide.com]
- 2. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Bot Detection [iris-biotech.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Assessing the Hydrophobicity of N-methyl-homocysteine Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids into peptide structures is a key strategy in modern drug design to enhance therapeutic properties. N-methyl-homocysteine, a derivative of the naturally occurring amino acid homocysteine, presents an intriguing candidate for modifying peptide hydrophobicity, metabolic stability, and conformational rigidity. This guide provides a comparative assessment of the hydrophobicity of N-methyl-homocysteine peptides, supported by established experimental principles and predictive data.
The Impact of N-methylation on Peptide Hydrophobicity
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of an amino acid residue, is generally anticipated to increase the hydrophobicity of a peptide. However, experimental observations using reversed-phase high-performance liquid chromatography (RP-HPLC) have revealed a more complex relationship. While the addition of a methyl group does increase the nonpolar character of the amino acid, it can also induce significant conformational changes in the peptide backbone.
Studies have shown that N-methylation can lead to a decrease in retention time during RP-HPLC analysis. This seemingly counterintuitive result is often attributed to the adoption of a secondary structure that masks the hydrophobic residues from interaction with the stationary phase of the HPLC column[1]. The N-alkyl group can eliminate the possibility of inter- and intra-molecular hydrogen bond formation, thereby destabilizing or altering the peptide's secondary structure[1]. Therefore, while N-methyl-homocysteine inherently possesses greater hydrophobicity than homocysteine, the overall effect on the hydrophobicity of a peptide containing this modified amino acid is context-dependent and influenced by the surrounding amino acid sequence.
Comparative Hydrophobicity of Amino Acids
| Amino Acid/Modification | Structure | Hydrophobicity Index (Relative Scale) | Notes |
| Homocysteine | HS-CH₂-CH₂-CH(NH₂)-COOH | Similar to Methionine but can be more polar due to the free sulfhydryl group. | The free thiol group can influence its polarity and potential for disulfide bonding. |
| N-methyl-homocysteine | HS-CH₂-CH₂-CH(NHCH₃)-COOH | Predicted to be higher than Homocysteine. | The addition of the N-methyl group increases the nonpolar surface area. |
| Methionine | CH₃-S-CH₂-CH₂-CH(NH₂)-COOH | Moderately Hydrophobic | The thioether group is less polar than a free thiol. |
| N-methyl-methionine | CH₃-S-CH₂-CH₂-CH(NHCH₃)-COOH | Predicted to be higher than Methionine. | N-methylation enhances hydrophobicity. |
| Cysteine | HS-CH₂-CH(NH₂)-COOH | Less Hydrophobic than Methionine | The shorter side chain and the thiol group contribute to lower hydrophobicity. |
| Standard Peptide (Control) | R-CH(NH₂)-COOH | Varies by side chain (R) | Serves as a baseline for comparison. |
| N-methylated Peptide (Generic) | R-CH(NHCH₃)-COOH | Generally increased hydrophobicity, but retention time in RP-HPLC may decrease due to conformational changes[1]. | The effect on retention is sequence-dependent. |
Note: Hydrophobicity indices are compiled from various sources and are intended for relative comparison.
Experimental Protocols
To empirically determine the hydrophobicity of N-methyl-homocysteine peptides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.
Protocol: Assessing Peptide Hydrophobicity by RP-HPLC
1. Objective: To determine the retention time of a target peptide (e.g., containing N-methyl-homocysteine) and compare it with control peptides (e.g., the non-methylated parent peptide and a standard peptide) as a measure of relative hydrophobicity.
2. Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Peptide Samples: Lyophilized peptides (N-methyl-homocysteine peptide, parent homocysteine peptide, and a standard control peptide) dissolved in Mobile Phase A at a concentration of 1 mg/mL.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
4. Procedure:
-
Prepare mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard peptide to verify system performance and establish a reference retention time.
-
Inject the parent homocysteine peptide.
-
Inject the N-methyl-homocysteine peptide.
-
Run each sample in triplicate to ensure reproducibility.
5. Data Analysis:
-
Record the retention time for the major peak of each peptide.
-
Calculate the mean and standard deviation of the retention times for the triplicates of each peptide.
-
Compare the mean retention time of the N-methyl-homocysteine peptide to that of the parent peptide and the standard peptide. A longer retention time generally indicates greater hydrophobicity, though conformational effects must be considered[1].
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing peptide hydrophobicity.
References
A Comparative Guide to N-Methyl-Homocysteine and N-Methyl-Methionine Peptides for Researchers
For researchers and professionals in drug development, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics with enhanced stability, permeability, and efficacy. Among the arsenal of modifications, N-methylation of the peptide backbone is a well-established technique. This guide provides a detailed comparison of two structurally related, yet distinct, N-methylated amino acids: N-methyl-homocysteine (N-Me-Hcy) and N-methyl-methionine (N-Me-Met). While direct comparative experimental data is sparse, this document extrapolates from fundamental biochemical and structural principles to highlight their key differences and potential impacts on peptide therapeutics.
Core Structural Differences: A Matter of a Single Methylene Group
The primary structural distinction between N-methyl-homocysteine and N-methyl-methionine lies in the length of their respective side chains. Methionine contains a thioether side chain with two methylene groups (-CH2-CH2-S-CH3), whereas homocysteine possesses only one (-CH2-S-CH3). This seemingly minor difference of a single methylene unit can have significant repercussions for the conformational flexibility and steric profile of a peptide.
N-methylation of the alpha-amino group in both amino acids introduces a methyl group onto the peptide backbone. This modification is known to improve the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation and enhancing their lipophilicity and bioavailability.[1][2]
Below is a diagram illustrating the structural difference between the two N-methylated amino acids.
Caption: Chemical structures of N-methyl-homocysteine and N-methyl-methionine.
Impact on Peptide Conformation and Flexibility
The introduction of an N-methyl group on the peptide backbone restricts the range of accessible dihedral angles (phi, ψ) of the amino acid residue, thereby influencing the local and global conformation of the peptide.[3] This conformational constraint can be beneficial in pre-organizing a peptide into its bioactive conformation, potentially leading to higher receptor affinity and specificity.
The additional methylene group in the side chain of N-methyl-methionine compared to N-methyl-homocysteine can further influence peptide conformation:
-
Increased Steric Hindrance: The longer side chain of N-Me-Met may impose greater steric hindrance, further restricting the conformational freedom of the peptide backbone in its vicinity.
-
Hydrophobicity: The extra methylene group slightly increases the hydrophobicity of the N-Me-Met side chain, which could influence peptide folding and interactions with biological membranes or hydrophobic pockets of target proteins.
-
Side-Chain Flexibility: The longer side chain of N-Me-Met has more rotatable bonds, offering a different spatial arrangement of the terminal thioether group compared to N-Me-Hcy.
Comparative Physicochemical and Biological Properties
| Property | N-Methyl-Homocysteine Peptides | N-Methyl-Methionine Peptides | Rationale for Difference |
| Side Chain Length | Shorter | Longer (by one CH2 group) | Core structural difference. |
| Side Chain Flexibility | Less flexible | More flexible | More rotatable bonds in the N-Me-Met side chain. |
| Hydrophobicity | Slightly less hydrophobic | Slightly more hydrophobic | Additional methylene group in N-Me-Met. |
| Steric Hindrance | Lower | Higher | Longer side chain imposes more steric bulk. |
| Conformational Rigidity | May be slightly less constrained | May be slightly more constrained | Combination of N-methylation and a longer side chain. |
| Potential for Metal Coordination | Thioether can act as a soft ligand for metals. | Thioether can act as a soft ligand for metals. | Both contain a thioether group. |
| Oxidation Susceptibility | Thioether is susceptible to oxidation to sulfoxide and sulfone. | Thioether is susceptible to oxidation to sulfoxide and sulfone. | Both contain a thioether group. |
Experimental Protocols
To empirically determine the structural and functional differences between peptides containing N-methyl-homocysteine and N-methyl-methionine, a series of experiments would be required. Below are outlines of key experimental protocols.
Peptide Synthesis
Objective: To synthesize peptides incorporating either N-methyl-homocysteine or N-methyl-methionine.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected N-methyl-amino acid (either N-Me-Hcy or N-Me-Met) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Conformational Analysis
Objective: To compare the secondary structures of the synthesized peptides.
Methodology: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., phosphate buffer) to a known concentration.
-
CD Measurement: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) of each peptide. A comparison of the spectra for the N-Me-Hcy and N-Me-Met containing peptides will reveal differences in their global secondary structure.
Stability Assay
Objective: To assess the enzymatic stability of the peptides.
Methodology: Plasma Stability Assay
-
Incubation: Incubate the synthesized peptides at a known concentration in human or rat plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma-peptide mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile).
-
Quantification: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Determine the degradation half-life (t1/2) of each peptide in plasma.
Caption: Workflow for a typical plasma stability assay.
Conclusion
The choice between incorporating N-methyl-homocysteine or N-methyl-methionine into a peptide therapeutic will depend on the specific design objectives. While both modifications are expected to enhance enzymatic stability, the subtle difference in side-chain length can be leveraged to fine-tune the conformational properties and steric interactions of the peptide. N-methyl-methionine, with its longer side chain, may offer a greater degree of conformational constraint and hydrophobicity. In contrast, N-methyl-homocysteine provides a more compact modification. Empirical testing through the synthesis and analysis of paired peptide analogues, as outlined in the experimental protocols, is essential to fully elucidate the advantages of each modification for a given therapeutic application.
References
A Comparative Guide to Thiol Protecting Groups for N-methyl-homocysteine: Trityl vs. Alternatives
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate thiol protecting group is critical for the successful incorporation of modified amino acids like N-methyl-homocysteine. This guide provides an objective comparison of the Trityl (Trt) group with other common thiol protecting groups, supported by experimental data, to inform the selection process for N-methyl-homocysteine protection.
Executive Summary
The Trityl (Trt) group, while widely used for thiol protection, presents significant challenges in the context of N-methylated amino acids like N-methyl-homocysteine. Experimental evidence strongly suggests that the acidic conditions required for Trt deprotection can lead to undesirable side reactions, specifically the formation of a thiazolidine ring, which significantly lowers the yield of the desired product. In contrast, the S-tert-butyl (StBu) protecting group has demonstrated superior performance, offering high yields and stability during the synthesis of N-methyl-cysteine, a close structural analog of N-methyl-homocysteine. Other protecting groups such as Acetamidomethyl (Acm) and tert-butyl (tBu) also offer viable, more stable alternatives to Trityl.
Performance Comparison of Thiol Protecting Groups
The following table summarizes the key performance characteristics of various thiol protecting groups for N-methyl-homocysteine, with data largely derived from studies on the analogous N-methyl-cysteine due to a lack of direct comparative studies on N-methyl-homocysteine.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Yield (N-methylation) | Key Advantages | Key Disadvantages |
| Trityl | Trt | Acid-labile | Mild acid (e.g., TFA/DCM) | Low to moderate | Easily introduced | Prone to side reactions (thiazolidine formation) upon deprotection of N-methylated thiols. |
| S-tert-butyl | StBu | Stable to acid and base | Reducing agents (e.g., β-mercaptoethanol) | High (up to 91% for N-methyl-cysteine) | High yield in N-methylation; orthogonal to many other protecting groups. | Requires specific reducing conditions for removal. |
| Acetamidomethyl | Acm | Stable to acid and base | Heavy metal salts (e.g., Hg(OAc)₂) or iodine | Not reported for N-methylation | Orthogonal to acid- and base-labile groups. | Deprotection requires toxic heavy metals or strong oxidizing agents. |
| tert-butyl | tBu | Stable to mild acid and base | Strong acid (e.g., HF) or heavy metal salts | Not reported for N-methylation | More stable than Trt to acidic conditions. | Requires harsh deprotection conditions. |
| 3-nitro-2-pyridylsulfenyl | Npys | Base-labile | Thiols (e.g., β-mercaptoethanol) | Not reported for N-methylation | Can be introduced post-synthesis; activates the thiol for disulfide bond formation. | Unstable to piperidine used in Fmoc solid-phase peptide synthesis.[1] |
Experimental Data and Observations
Trityl (Trt)
The primary concern with the use of the Trityl group for N-methyl-homocysteine is its instability during the acidic workup following N-methylation. Studies on N-methyl-cysteine have shown that the acidic conditions necessary for reductive amination to install the N-methyl group can lead to the deprotection of the S-Trityl group, followed by an intramolecular cyclization to form a thiazolidine derivative. This side reaction significantly reduces the yield of the desired N-methylated product.
S-tert-butyl (StBu)
In contrast, the S-tert-butyl (StBu) protecting group has been shown to be highly effective for the synthesis of N-methyl-cysteine. A high overall yield of 91% has been reported for the synthesis of Fmoc-N-Me-Cys(StBu)-OH.[1] The StBu group is stable to both acidic and basic conditions commonly employed in peptide synthesis, making it a robust choice. Its removal is typically achieved using a thiol-based reducing agent, providing orthogonality to many other protecting groups.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of N-methyl-homocysteine, adapted from established methods for cysteine and N-methyl-cysteine.
S-Trityl Protection of N-methyl-homocysteine
-
Dissolution: Dissolve N-methyl-homocysteine in a suitable solvent such as a mixture of DMF and water.
-
Basification: Add a base, such as triethylamine (TEA), to deprotonate the thiol group.
-
Protection: Add Trityl chloride (Trt-Cl) to the solution and stir at room temperature.
-
Workup: After the reaction is complete, quench the reaction and extract the product. Purify by chromatography.
S-Trityl Deprotection (with caution for N-methylated compounds)
-
Dissolution: Dissolve the S-Trt protected N-methyl-homocysteine derivative in a solvent like dichloromethane (DCM).
-
Acidolysis: Add a solution of trifluoroacetic acid (TFA) in DCM, often with a scavenger such as triisopropylsilane (TIS).
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the solvent and precipitate the deprotected product.
S-tert-butyl (StBu) Protection of N-methyl-homocysteine (adapted from N-methyl-cysteine protocol)
This protocol is based on the successful synthesis of Fmoc-N-Me-Cys(StBu)-OH.
-
Oxazolidinone Formation: React Fmoc-homocysteine(StBu)-OH with paraformaldehyde in the presence of an acid catalyst to form the oxazolidinone intermediate.
-
Reductive Ring Opening: Reduce the oxazolidinone with a reducing agent such as triethylsilane in the presence of an acid like TFA to yield Fmoc-N-Me-homocysteine(StBu)-OH.
-
Purification: Purify the final product by column chromatography.
S-tert-butyl (StBu) Deprotection
-
Dissolution: Dissolve the S-StBu protected peptide in a solvent like DMF.
-
Reduction: Treat the solution with a reducing agent such as 20% β-mercaptoethanol in DMF, buffered with N-methylmorpholine (NMM).
-
Workup: After the reaction is complete, the deprotected product can be further functionalized or isolated after purification.
Visualizing the Workflow and Chemical Logic
Experimental Workflow for N-methylation with S-StBu Protection
Caption: N-methylation of StBu-protected homocysteine.
Logical Relationship of Trityl Deprotection and Side Reaction
Caption: Trityl deprotection pathways for N-methyl-homocysteine.
Conclusion and Recommendations
Based on the available evidence, primarily from studies on N-methyl-cysteine, the Trityl group is not recommended for the protection of the thiol group of N-methyl-homocysteine due to the high propensity for side reactions during deprotection.
The S-tert-butyl (StBu) protecting group is the superior choice , demonstrating high yields and stability. Its orthogonal deprotection using reducing agents allows for greater flexibility in complex peptide synthesis.
For applications requiring orthogonality to both acid- and base-labile groups, the Acetamidomethyl (Acm) group is a viable alternative, although its deprotection requires the use of heavy metals or strong oxidizing agents, which may not be suitable for all applications.
Researchers and drug development professionals should carefully consider the stability of the thiol protecting group under the specific conditions of their synthetic route, particularly when working with N-methylated amino acids. The choice of a robust and orthogonal protecting group like StBu is likely to lead to higher yields and purity of the final product.
References
A Researcher's Guide to Validating Disulfide Bond Formation in N-methyl-homocysteine Peptides
For researchers, scientists, and drug development professionals, the successful synthesis and conformational validation of cyclic peptides are critical milestones. This is particularly true for novel structures such as those containing N-methyl-homocysteine residues, which offer unique therapeutic potential due to their enhanced stability and cell permeability. The formation of the disulfide bridge is a key step in the synthesis of these cyclic peptides, and its rigorous validation is paramount.
This guide provides a comparative overview of the primary analytical techniques used to confirm disulfide bond formation in N-methyl-homocysteine peptides. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the workflows for each method.
Key Validation Techniques at a Glance
The three principal methods for validating disulfide bond formation are Ellman's Test for quantifying free thiols, Mass Spectrometry for confirming molecular weight and disulfide linkage, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation. Each method offers distinct advantages and is often used in a complementary fashion to provide a comprehensive validation package.
| Method | Principle | Information Provided | Throughput | Sample Consumption |
| Ellman's Test | Colorimetric assay that detects free sulfhydryl groups. | Quantitative measure of remaining free thiols after oxidation. | High | Low |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the cyclized peptide and can map disulfide bonds through fragmentation analysis. | High | Low |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed 3D structural information, confirming the cyclic nature and the conformation of the peptide. | Low | High |
Ellman's Test: A Rapid Screen for Cyclization Efficiency
Ellman's test is a rapid and straightforward colorimetric assay used to quantify the concentration of free thiol groups in a sample. This method is invaluable for assessing the efficiency of the disulfide bond formation reaction. A significant decrease in the free thiol concentration post-oxidation indicates successful cyclization.
Experimental Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.
-
Cysteine Standard: Prepare a stock solution of L-cysteine (e.g., 1 mM) in the Reaction Buffer and create a series of dilutions for a standard curve.
-
-
Assay Procedure:
-
To 50 µL of the peptide sample (and standards), add 100 µL of the Reaction Buffer.
-
Add 50 µL of the Ellman's Reagent Solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (buffer and DTNB only) from the sample readings.
-
Construct a standard curve using the cysteine standards.
-
Determine the concentration of free thiols in the peptide sample by interpolating its absorbance on the standard curve. The concentration of free sulfhydryl groups can also be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion, which is 14,150 M⁻¹cm⁻¹.
-
Data Presentation:
| Sample | Initial Free Thiol Conc. (µM) | Final Free Thiol Conc. (µM) | Cyclization Efficiency (%) |
| N-methyl-homocysteine Peptide A | 100 | 5.2 | 94.8 |
| Control Linear Peptide | 100 | 98.1 | 1.9 |
Workflow for Ellman's Test:
Caption: Workflow for quantifying free thiols using Ellman's Test.
Mass Spectrometry: Unambiguous Confirmation of Cyclization
Mass spectrometry (MS) is a powerful tool for confirming the successful formation of the disulfide bond by verifying the expected molecular weight of the cyclic peptide. A successfully cyclized peptide will have a molecular weight that is 2 Da less than its linear, reduced precursor due to the loss of two hydrogen atoms during oxidation. Furthermore, tandem mass spectrometry (MS/MS) can be employed to map the disulfide bond.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Prepare two samples: one of the final product and one of the linear precursor (before oxidation) for comparison.
-
-
MS Analysis:
-
Analyze the samples using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Acquire the full MS spectrum to determine the molecular weights of the species present.
-
-
MS/MS Analysis for Disulfide Mapping:
-
Isolate the parent ion of the cyclic peptide.
-
Fragment the peptide using Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD). ETD is often preferred for disulfide bond analysis as it can induce cleavage of the disulfide bond while preserving the peptide backbone.
-
Analyze the resulting fragment ions to confirm the connectivity of the disulfide bridge.
-
Data Presentation:
| Peptide | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Conclusion |
| Linear N-methyl-homocysteine Peptide | 754.4 | 754.5 | +0.1 | Precursor confirmed |
| Cyclic N-methyl-homocysteine Peptide | 752.4 | 752.5 | +0.1 | Cyclization confirmed |
Logical Flow for MS-based Disulfide Bond Validation:
Caption: Decision-making process for disulfide bond validation using MS.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the three-dimensional structure of the cyclic peptide in solution. It can definitively confirm the formation of the disulfide bond and provide insights into the peptide's conformation, which is crucial for its biological activity.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a high-purity sample of the cyclic peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
The concentration should be in the millimolar range.
-
-
NMR Experiments:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: To observe the overall proton environment.
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
-
Data Analysis:
-
Chemical Shift Analysis: The chemical shifts of the α- and β-protons of cysteine and homocysteine are sensitive to the oxidation state of the sulfur atom. A downfield shift of these protons is indicative of disulfide bond formation.
-
Structural Calculation: Use the distance restraints from NOESY experiments to calculate the 3D structure of the peptide. This will visually confirm the cyclic nature and the overall fold.
-
Data Presentation:
| Proton | Reduced N-methyl-homocysteine (ppm) | Oxidized N-methyl-homocysteine (ppm) | Chemical Shift Difference (Δδ ppm) |
| α-CH | 4.25 | 4.55 | +0.30 |
| β-CH₂ | 2.90, 3.10 | 3.25, 3.50 | +0.35, +0.40 |
| γ-CH₂ | 2.15 | 2.40 | +0.25 |
Note: The exact chemical shifts will be dependent on the specific peptide sequence and solvent conditions.
NMR Experimental Workflow:
Caption: Step-by-step workflow for NMR-based structural validation.
Conclusion
The validation of disulfide bond formation in N-methyl-homocysteine peptides requires a multi-faceted approach. Ellman's test serves as an excellent initial screen for reaction efficiency. Mass spectrometry provides definitive confirmation of the correct molecular weight and disulfide linkage. Finally, NMR spectroscopy offers unparalleled detail into the three-dimensional structure and conformation of the cyclic peptide. By employing these techniques in a complementary manner, researchers can be confident in the successful synthesis and structural integrity of these novel and promising therapeutic molecules.
Assessing the Impact of N-Methylation on Peptide-Protein Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of peptide-protein interactions is paramount in the quest for novel therapeutics. N-methylation, a subtle yet powerful modification to the peptide backbone, has emerged as a key strategy to enhance the pharmacological properties of peptides. This guide provides a comprehensive comparison of N-methylated and non-methylated peptides, focusing on their impact on protein binding affinity and cellular signaling pathways. We present quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding of this critical modification.
The Influence of N-Methylation on Binding Affinity
N-methylation involves the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide's backbone. This seemingly minor alteration can profoundly influence a peptide's conformational flexibility and its ability to form hydrogen bonds. These changes, in turn, can significantly impact the binding affinity and specificity of the peptide for its target protein.
Generally, N-methylation can either increase or decrease binding affinity depending on the specific peptide sequence and the protein target. By restricting the peptide's conformation, N-methylation can pre-organize it into a bioactive conformation that fits more readily into the protein's binding site, thus increasing affinity. Conversely, the steric hindrance introduced by the methyl group or the loss of a crucial hydrogen bond donor can disrupt the binding interface and decrease affinity.
Quantitative Comparison of Binding Affinities
To illustrate the impact of N-methylation, the following table summarizes the binding affinities (Kd and IC50 values) of several N-methylated peptides compared to their non-methylated counterparts for various protein targets.
| Peptide/Target | Modification | Binding Affinity (Kd) | IC50 | Reference |
| NNMT Inhibitor | [1] | |||
| Peptide 1 | Non-methylated | - | 1.8 µM | [1] |
| Peptide 23 | N-methylated | - | 0.15 nM | [1] |
| Peptide 26 | N-methylated | - | 770 nM (cell-based) | [1] |
| Aβ(1-40) Aggregation Inhibitor | [2] | |||
| SEN018/SEN019 | Non-methylated | - | Reduces aggregation to 64-70% / 44-80% | [2] |
| SEN101 | N-methylated (N-terminal Leu) | - | Reduces aggregation to 24% | [2] |
| SEN113 | N-methylated (C-terminal Leu) | - | Reduces aggregation to 23% | [2] |
| SEN116 | Di-N-methylated (N- and C-terminal Leu) | - | Reduces aggregation to 13% | [2] |
| Imatinib Derivatives (BCR-ABL1 Kinase) | [3][4] | |||
| Imatinib | Non-methylated | - | 2.64 µM (K562 wild-type) / 6.65 µM (K562/DOX resistant) | [3][4] |
| Compound 8 | N-methyl piperazine modification | - | 2.29 µM (K562 wild-type) / 5.29 µM (K562/DOX resistant) | [3][4] |
| Compound 9 | N-methyl piperazine modification | - | 6.1 µM (K562 wild-type) / 20.3 µM (K562/DOX resistant) | [3][4] |
Experimental Protocols for Assessing Peptide-Protein Interactions
Accurate and reproducible measurement of binding affinities is crucial for evaluating the effects of N-methylation. The following sections provide detailed protocols for three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a peptide) to a ligand (e.g., a protein) immobilized on a sensor chip in real-time.
Experimental Workflow:
Protocol:
-
Sensor Chip Preparation: Activate the surface of a CM5 sensor chip (or other appropriate chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Inject the target protein (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the chip surface via amine coupling. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the N-methylated and non-methylated peptides (analytes) in a suitable running buffer (e.g., HBS-EP+).
-
Association: Inject the peptide solutions over the immobilized protein surface at a constant flow rate. The binding of the peptide to the protein will cause a change in the refractive index at the sensor surface, which is measured in resonance units (RU).
-
Dissociation: After the association phase, switch back to the running buffer to monitor the dissociation of the peptide from the protein.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
Protocol:
-
Sample Preparation: Prepare solutions of the target protein and the N-methylated/non-methylated peptides in the same dialysis buffer to minimize heats of dilution. Degas the solutions thoroughly before use.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the peptide solution into the protein solution.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Integration: Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Binding Isotherm Generation: Plot the heat change per injection against the molar ratio of peptide to protein.
-
Thermodynamic Parameter Calculation: Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about peptide-protein interactions. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding interface.
Experimental Workflow:
Protocol:
-
Sample Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Prepare a concentrated stock solution of the unlabeled N-methylated or non-methylated peptide.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
Titration: Add increasing amounts of the peptide to the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at different peptide concentrations.
-
Chemical Shift Perturbation Analysis: Compare the spectra of the free and peptide-bound protein. Residues in the protein that are involved in the interaction with the peptide will show significant changes (perturbations) in their chemical shifts.
-
Binding Site Mapping: Map the perturbed residues onto the three-dimensional structure of the protein to identify the binding site.
Impact of N-Methylation on Cellular Signaling Pathways
N-methylated peptides can serve as potent and selective modulators of cellular signaling pathways implicated in various diseases. Their enhanced stability and cell permeability make them attractive candidates for targeting intracellular protein-protein interactions.
Ras-Raf-MEK-ERK (MAPK) Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers.
N-methylated peptides can be designed to disrupt key protein-protein interactions within this pathway. For example, an N-methylated peptide could be developed to inhibit the interaction between Ras and Raf, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[5][7] Its aberrant activation is frequently observed in cancer.[8][9]
N-methylated peptides can be engineered to inhibit specific components of this pathway. For instance, a peptide could be designed to block the activation of Akt, a central kinase in the cascade, leading to the suppression of tumor growth.
Conclusion
N-methylation offers a versatile and powerful tool for modulating the properties of peptides in drug discovery. By providing a strategic approach to constrain peptide conformation and alter hydrogen bonding capacity, N-methylation can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties. The comparative data and detailed protocols presented in this guide are intended to equip researchers with the knowledge and tools necessary to effectively harness the potential of N-methylation in the development of next-generation peptide-based therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. SRplot - Free online Sankey dot plot for GO/pathway enrichment results [bioinformatics.com.cn]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-N-Me-Homocys(Trt)-OH: A Guide for Laboratory Professionals
Recommended Disposal Protocol
When disposing of Fmoc-N-Me-Homocys(Trt)-OH, a clear and methodical approach ensures safety and compliance. The following step-by-step process is recommended:
-
Review Institutional Policies : Before initiating any disposal procedure, consult your organization's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste. Institutional policies may have unique requirements for packaging, labeling, and disposal locations.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including laboratory gloves, safety glasses, and a lab coat, when handling any chemical waste.
-
Waste Characterization : Confirm that the this compound waste is not mixed with any hazardous substances. If it has been contaminated with hazardous solvents or other reagents, it must be disposed of as hazardous waste according to your institution's procedures.
-
Packaging :
-
Place the solid this compound waste in a durable, sealed container.
-
To prevent spills or leaks, it is best practice to double-bag or use a secondary container.[1]
-
-
Labeling :
-
Clearly label the outer container as "Non-hazardous Waste."[1]
-
Include the full chemical name: "this compound."
-
It is also good practice to note the date of disposal.
-
-
Final Disposal :
-
Do not place chemical waste in regular laboratory trash cans that are handled by custodial staff.[2]
-
Transport the securely packaged and labeled container directly to the designated collection area for non-hazardous solid waste, as specified by your institution. This may be a specific dumpster or a central collection point managed by the EHS department.[1][2]
-
Quantitative Data Summary
For a clear understanding of the key parameters in the disposal process, the following table summarizes the essential information.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid waste (presumptive) | Based on analogous compounds |
| Personal Protective Equipment | Gloves, safety glasses, lab coat | Standard Laboratory Practice |
| Container Requirements | Sealed, durable primary container; secondary containment recommended | [1] |
| Labeling Requirements | "Non-hazardous Waste," Chemical Name, Date | [1] |
| Final Disposal Location | Designated non-hazardous waste collection area | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when determining the proper disposal route for this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling Fmoc-N-Me-Homocys(Trt)-OH
Researchers, scientists, and drug development professionals working with Fmoc-N-Me-Homocys(Trt)-OH must adhere to strict safety protocols to ensure personal safety and proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield are necessary to protect against potential splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of inhaling dust or aerosols, especially when handling the powder form. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. 2. Avoid direct contact with the skin, eyes, and clothing by wearing the appropriate PPE. 3. Prevent the formation of dust and aerosols. 4. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE, including respiratory protection. 3. Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal. 4. Clean the spill area with a suitable solvent and then wash with soap and water. |
| Disposal | Dispose of the chemical waste and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash. |
Safe Handling and Disposal Workflow
The following diagram outlines the logical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: A workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
